Product packaging for (R)-3-(methylamino)-1-phenylpropan-1-ol(Cat. No.:CAS No. 115290-81-8)

(R)-3-(methylamino)-1-phenylpropan-1-ol

Cat. No.: B041025
CAS No.: 115290-81-8
M. Wt: 165.23 g/mol
InChI Key: XXSDCGNHLFVSET-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(Methylamino)-1-phenylpropan-1-ol (CAS# 115290-81-8) is a chiral amino alcohol of significant value in pharmaceutical research and development. This compound serves as a crucial synthetic intermediate and chiral precursor for active pharmaceutical ingredients (APIs). Its molecular formula is C 10 H 15 NO, with a molecular weight of 165.23 g/mol . The compound is an off-white to white solid . Its crystal structure has been determined, revealing a three-dimensional network stabilized by characteristic O—H···N and N—H···O hydrogen bonds, forming centrosymmetric dimers and tetrameric units . In solution, studies indicate the molecule can adopt different conformations, with evidence of intramolecular hydrogen bonding leading to chair-like arrangements . A primary research application of this compound is its role as a key chiral building block in the synthesis of more complex molecules. It is formally the N-demethylated derivative of (R)-Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), making it a critical intermediate in stereochemical studies and the development of enantiopure antidepressants . Furthermore, this compound is recognized as a related substance of Atomoxetine, a medication used to treat attention deficit hyperactivity disorder (ADHD) . Its utility extends to asymmetric synthesis, where it can be produced via reduction of isoxazolidine precursors . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B041025 (R)-3-(methylamino)-1-phenylpropan-1-ol CAS No. 115290-81-8

Properties

IUPAC Name

(1R)-3-(methylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSDCGNHLFVSET-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and pharmacological properties of (R)-3-(methylamino)-1-phenylpropan-1-ol, a significant chiral intermediate in the synthesis of various pharmaceutical agents. This guide details its physicochemical characteristics, synthesis protocols, key chemical reactions, mechanism of action, and safety information.

Chemical Identity and Properties

This compound is a chiral amino alcohol.[1][2] It serves as a critical building block in organic and medicinal chemistry, primarily recognized as a key precursor in the synthesis of pharmaceuticals like Atomoxetine.[3][4] Its stereochemistry is crucial, as the specific (R)-enantiomer dictates the biological activity of the final drug product.[2]

Table 1: Physicochemical Properties of 3-(methylamino)-1-phenylpropan-1-ol

PropertyValueSource
IUPAC Name (1R)-3-(methylamino)-1-phenylpropan-1-ol[5]
Synonyms (R)-(+)-3-(N-METHYLAMINO)-1-PHENYL-1-PROPANOL, Destolyl Atomoxetine, Atomoxetine Related Compound A, (3R)-N-Methyl-3-hydroxy-3-phenylpropylamine[3][4][6]
CAS Number 115290-81-8 ((R)-enantiomer)[3][7]; 42142-52-9 (racemate)[6][8][9][10]
Molecular Formula C₁₀H₁₅NO[6][7][8][9][10]
Molecular Weight 165.23 g/mol [6][7][8][9]
Appearance White to off-white or light yellow solid/crystalline powder[8][9][11]
Melting Point 64 °C (racemate)[9]
Boiling Point 109 °C @ 2 Torr[9]; 286 °C[3]
Density 1.0 ± 0.1 g/cm³[9]
pKa 14.24 ± 0.20 (Predicted)[3]
Topological Polar Surface Area 32.3 Ų[6][9]
InChI Key XXSDCGNHLFVSET-SNVBAGLBSA-N ((R)-enantiomer)[7]

Synthesis and Manufacturing

The synthesis of this compound is a critical process for pharmaceutical manufacturing. Several routes have been established, with a common industrial method being the stereoselective reduction of a ketone precursor.

A widely documented method involves the reductive amination of 1-phenyl-3-methylamino-1-propen-1-one.[1][12] This multi-step synthesis begins with a Claisen condensation of acetophenone and ethyl formate, followed by condensation with methylamine hydrochloride.[1] The resulting propenone intermediate is then reduced to the target alcohol.[1][12]

This protocol is adapted from documented laboratory procedures for the synthesis of the corresponding propanol.[12]

  • Dissolution: Dissolve 3.7 mmol of 3-methylamino-1-phenyl-2-propen-1-one in glacial acetic acid.

  • Cooling: Cool the solution to a temperature between 5 to 10°C using an ice bath.

  • Reduction: Slowly add approximately 21 mmol of sodium borohydride (NaBH₄) to the solution in portions, maintaining the temperature between 5-10°C.

  • Stirring: Stir the reaction mixture for 30 minutes at the same temperature, followed by an additional 3 hours at room temperature to ensure the reaction goes to completion.

  • Work-up: Carefully add 4 M aqueous sodium hydroxide dropwise under cooling to neutralize the acetic acid and decompose the excess borohydride.

  • Extraction: Extract the resulting mixture three times with ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with water and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Evaporate the solvent under reduced pressure to yield 3-methylamino-1-phenyl-1-propanol as a yellow oil.[12]

Another synthetic route involves the hydrogenolysis of 2-Methyl-5-phenylisoxazolidine.[7]

  • Reaction Setup: A solution of 2-Methyl-5-phenylisoxazolidine (234 mmol) in tetramethylene sulfone is mixed with 5% Pd/C catalyst in a glass pressure reactor.[7]

  • Hydrogenation: The reactor is warmed to 50°C and maintained at a hydrogen pressure of 40 psig for 24 hours.[7]

  • Second Stage: Ethanol is added, and heating is continued for an additional 48 hours.[7]

  • Isolation: After cooling and filtration to remove the catalyst, the ethanol is removed via evaporation to yield the final product.[7]

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation Start Starting Materials (e.g., 3-(Methylamino)-1-phenyl-2-propen-1-one) Reduction Chemical Reduction (e.g., NaBH4 in Acetic Acid) Start->Reduction Quenching Reaction Quenching & Neutralization Reduction->Quenching Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quenching->Extraction Transfer to Separatory Funnel Drying Drying of Organic Phase (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Final This compound (Crude Product) Evaporation->Final

A generalized workflow for the synthesis and purification of the target compound.

Chemical Reactivity

The molecule possesses two primary reactive sites: a secondary alcohol and a secondary amine, allowing for a range of chemical transformations.

  • Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 3-(methylamino)-1-phenylpropan-1-one, using standard oxidizing agents like potassium permanganate or chromium trioxide.[1][2] This ketone is also a known metabolite of drugs such as fluoxetine.[13]

  • Reduction: Further reduction of the compound can lead to secondary or tertiary amines, although this is less common than the oxidation pathway.[1]

  • Substitution: The hydroxyl group is susceptible to nucleophilic substitution reactions, allowing for its replacement with other functional groups.[1]

Pharmacological Action

While primarily used as an intermediate, the hydrochloride salt of 3-(methylamino)-1-phenylpropan-1-ol exhibits sympathomimetic activity.[1]

  • Mechanism of Action: It acts as a sympathomimetic agent by interacting with adrenergic receptors, mimicking the effects of endogenous neurotransmitters like norepinephrine.[1] This interaction activates signaling pathways that can lead to physiological responses such as vasoconstriction and increased heart rate.[1] Its structural similarity to compounds like pseudoephedrine suggests it may act as a norepinephrine-releasing agent.[14]

G Adrenergic Receptor Signaling Pathway Compound (R)-3-(methylamino)-1- phenylpropan-1-ol Receptor β-Adrenergic Receptor (GPCR) Compound->Receptor Binds & Activates GProtein G-Protein (Gs) Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->Response Phosphorylates Targets

A simplified diagram of the β-adrenergic signaling cascade activated by sympathomimetic agents.

Analytical Characterization

The identity, purity, and stereochemical integrity of this compound are confirmed using a suite of analytical techniques.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine purity and quantify impurities. Chiral chromatography is essential to confirm the enantiomeric excess of the (R)-isomer.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

    • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

    • Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as the hydroxyl (-OH) and amine (-NH) groups.

Safety and Handling

Proper safety precautions must be observed when handling this compound in a laboratory or manufacturing setting.

Table 2: GHS Hazard and Safety Information

CategoryInformationSource
GHS Pictogram GHS07 (Harmful)[15][16]
Signal Word Warning[15][16]
Hazard Statements H302: Harmful if swallowed.[10][15][16]
H314: Causes severe skin burns and eye damage.[10][17]
Precautionary Statements P264: Wash skin thoroughly after handling.[17]
P270: Do not eat, drink or smoke when using this product.[17][18]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[17][18]
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[15][16]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][18]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container. Store locked up.[9][18]

First Aid Measures:

  • If Swallowed: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[18]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[18]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[18]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[18]

References

Technical Guide: (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 115290-81-8

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (R)-3-(methylamino)-1-phenylpropan-1-ol, a key chiral intermediate in the synthesis of various pharmaceuticals. This guide details its chemical properties, synthesis methodologies with experimental protocols, and analytical characterization.

Chemical and Physical Properties

This compound is a chiral amino alcohol. Its stereochemistry is crucial for the biological activity of the final pharmaceutical products it is used to synthesize.

Table 1: Physicochemical Properties of 3-(methylamino)-1-phenylpropan-1-ol

PropertyValueReference
CAS Number 115290-81-8 ((R)-enantiomer)[1]
42142-52-9 (racemate)[2][3]
137999-85-0 ((1R)-hydrochloride salt)[4]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Appearance White to light yellow solid[5]
Melting Point 56-57 °C (racemate)[6]
Boiling Point 286 °C (predicted)[1]
Density 1.017 g/cm³ (predicted)[1]
InChI Key XXSDCGNHLFVSET-SNVBAGLBSA-N ((R)-enantiomer)[7]

Synthesis Methodologies

Several synthetic routes for this compound and its racemic form have been reported. The choice of method often depends on the desired stereochemical purity, scalability, and available starting materials. Below are detailed protocols for some of the key synthetic strategies.

Reductive Amination of a Propenone Intermediate

A common and effective method involves the reduction of an enaminone intermediate.

Experimental Protocol:

This synthesis is a two-step process starting from acetophenone.

  • Step 1: Synthesis of 1-phenyl-3-methylamino-1-propen-1-one This intermediate is typically prepared through a Claisen condensation of acetophenone with an appropriate formate ester, followed by reaction with methylamine.[8]

  • Step 2: Reduction to 3-(methylamino)-1-phenylpropan-1-ol To a vigorously stirred solution of 3-(methylamino)-1-phenyl-2-propen-1-one (600 mg, 3.7 mmol) in glacial acetic acid (15 mL), sodium borohydride (800 mg, 21.0 mmol) is added in portions over 30 minutes while maintaining the temperature at 5-10 °C.[1] The reaction mixture is stirred for an additional 30 minutes at the same temperature and then for 3 hours at room temperature.[1] The reaction is quenched by the dropwise addition of 4 M aqueous sodium hydroxide (60 mL) under cooling. The product is extracted with ethyl acetate (3 x 70 mL), and the combined organic layers are washed with water (50 mL) and dried over sodium sulfate.[1] Evaporation of the solvent under reduced pressure yields 3-methylamino-1-phenyl-1-propanol as a yellow oil (470 mg, 77% yield).[1]

A variation of this reduction can be performed using methanol as the solvent. The propenone is dissolved in methanol at 0–5°C, and sodium borohydride is added in portions over 1 hour.[8]

Diagram 1: Synthesis via Reductive Amination

G acetophenone Acetophenone propenone 1-phenyl-3-methylamino- 1-propen-1-one acetophenone->propenone Claisen Condensation + Methylamine final_product (R)-3-(methylamino)-1- phenylpropan-1-ol propenone->final_product Reduction (e.g., NaBH4)

Caption: Reductive amination pathway to the target compound.

Hydrogenolysis of a Phenylisoxazolidine Intermediate

This method provides a route to the target compound through the reductive cleavage of a heterocyclic intermediate.

Experimental Protocol:

2-Methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) is dissolved in tetramethylene sulfone (38.1 g) and mixed with 5% Pd/C (1.9 g) in a glass pressure reactor. The reactor is warmed to 50 °C, and the pressure is maintained at 40 psig with H₂ for 24 hours.[7] Ethanol (38.1 g) is then added, and heating is continued for an additional 48 hours.[7] After cooling, the mixture is filtered, and the ethanol is removed to yield a solution of N-methyl-3-phenyl-3-hydroxypropylamine in tetramethylene sulfone.[7]

Diagram 2: Synthesis via Phenylisoxazolidine Hydrogenolysis

G isoxazolidine 2-Methyl-5-phenylisoxazolidine final_product (R)-3-(methylamino)-1- phenylpropan-1-ol isoxazolidine->final_product Hydrogenolysis (H2, Pd/C)

Caption: Synthesis workflow via hydrogenolysis of a phenylisoxazolidine.

Asymmetric Synthesis from Benzaldehyde

For enantiomerically pure this compound, an asymmetric synthesis is employed.

Experimental Protocol:

This is a multi-step synthesis that introduces chirality early on. A key step is the catalytic asymmetric allylation of benzaldehyde to form (R)-1-phenyl-but-3-en-1-ol with high enantiomeric excess (96% ee).[3] This intermediate is then converted to (R)-N-methyl-3-phenyl-3-hydroxypropylamine in a 96% yield by treatment with aqueous methylamine under reflux.[3] The overall synthesis from benzaldehyde can be achieved in 6 steps with a 50% overall yield and 99% ee.[3]

Diagram 3: Asymmetric Synthesis Workflow

G benzaldehyde Benzaldehyde homoallylic_alcohol (R)-1-phenyl-but-3-en-1-ol benzaldehyde->homoallylic_alcohol Asymmetric Allylation final_product (R)-3-(methylamino)-1- phenylpropan-1-ol homoallylic_alcohol->final_product Further Steps including reaction with Methylamine

Caption: Enantioselective synthesis starting from benzaldehyde.

Analytical Characterization

Comprehensive analytical data is essential for confirming the identity and purity of this compound. While a complete set of publicly available spectra for the pure (R)-enantiomer is limited, the following sections describe the expected spectral characteristics based on the racemic compound and general principles.

Table 2: Summary of Expected Analytical Data

TechniqueExpected Characteristics
¹H NMR Aromatic protons (multiplet, ~7.2-7.4 ppm), methine proton (-CH(OH)-) (multiplet, ~4.8-5.0 ppm), methylene protons (-CH₂-CH₂-) (multiplets), methyl protons (-NHCH₃) (singlet), and hydroxyl and amine protons (broad singlets, variable chemical shift).
¹³C NMR Aromatic carbons, benzylic carbon bearing the hydroxyl group (~70-75 ppm), methylene carbons, and methyl carbon.
IR Spectroscopy Broad O-H stretch (~3300-3400 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹, may be broad), C-H stretches (aromatic and aliphatic), and C=C aromatic stretches.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 165, with fragmentation patterns corresponding to the loss of water, and cleavage of the propane chain.

Note: Specific spectral data (NMR, IR, MS) for this compound can be obtained from commercial suppliers upon request.[9]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several important pharmaceuticals. Its primary application is in the production of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system-acting drugs.

Notably, it is a key precursor in the synthesis of (R)-fluoxetine , a potent and selective serotonin reuptake inhibitor.[3] The stereospecific synthesis of this intermediate is critical for producing the desired enantiomer of the final active pharmaceutical ingredient. It also serves as an intermediate in the synthesis of other dual and triple reuptake inhibitors.[8]

Safety and Handling

This compound is intended for research use only and is not for human or veterinary use.[7] Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to (R)-3-(Methylamino)-1-phenylpropan-1-ol: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of (R)-3-(methylamino)-1-phenylpropan-1-ol, a chiral amino alcohol of significant interest in medicinal and organic chemistry. This document details its molecular structure, physicochemical properties, spectroscopic data, and key synthetic methodologies. Furthermore, it elucidates its critical role as a precursor in the synthesis of prominent pharmaceuticals.

Core Molecular Characteristics

This compound is a chiral molecule featuring a phenyl group and a methylamino-substituted propyl chain attached to a stereogenic carbinol center. Its specific spatial arrangement is crucial for its utility in asymmetric synthesis, particularly in the production of enantiomerically pure active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound and its hydrochloride salt.

Identifier Value
IUPAC Name (1R)-3-(methylamino)-1-phenylpropan-1-ol
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol [1]
CAS Number 115290-81-8[1]
InChI Key XXSDCGNHLFVSET-SNVBAGLBSA-N[1]
Canonical SMILES CNCCC(C1=CC=CC=C1)O
Property Value
Appearance Off-white solid
Boiling Point 286 °C (predicted)
Density 1.017 g/cm³ (predicted)
Flash Point 115 °C (predicted)
pKa 14.24 ± 0.20 (predicted)
Spectroscopic Data Description
¹H NMR (CDCl₃, 400 MHz) δ (ppm) = 1.7-1.8 (m, 1H), 1.8-1.9 (m, 1H), 2.5 (s, 3H), 2.8-2.9 (m, 2H), 4.9 (dd, J=3, 8.6 Hz, 1H), 7.3-7.4 (m, 5H)[2]
¹³C NMR The spectrum is expected to show distinct signals for the aromatic carbons, the carbinol carbon, the aliphatic carbons of the propyl chain, and the methylamino carbon.[3]
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 166.1 (for the free base)
FTIR Characteristic peaks are expected for O-H, N-H, C-H (aromatic and aliphatic), and C-O stretching vibrations.

Synthesis and Experimental Protocols

This compound is primarily synthesized through stereoselective methods to ensure the desired enantiomeric purity for its use in pharmaceutical manufacturing. Below are detailed protocols for its synthesis.

Synthesis via Asymmetric Hydrogenation and N-O Bond Cleavage

This method involves the asymmetric hydrogenation of a precursor ketone followed by the reductive cleavage of an N-O bond.

Experimental Protocol:

  • Synthesis of (R)-3-methoxymethylamino-1-phenyl-1-propanol: A degassed methanol solution containing 3-methoxymethylamino-1-phenyl-1-propanone, a chiral ruthenium catalyst (e.g., RuCl₂-((S)-DMSEGPHOS)((S)-DAIPEN)), and sodium methoxide is prepared in a glass autoclave under an argon atmosphere.[2]

  • The mixture is subjected to hydrogenation at a predetermined pressure and temperature (e.g., 20°C) for a specified duration (e.g., 12 hours).[2]

  • Upon completion, the reaction mixture is concentrated to yield the oily product, (R)-3-methoxymethylamino-1-phenyl-1-propanol.[2]

  • Synthesis of (R)-3-(methylamino)-1-phenyl-1-propanol: The obtained oily product is redissolved in methanol with Raney-nickel in a glass autoclave.[2]

  • The resulting solution is hydrogenated at an elevated temperature (e.g., 50°C) for a specified duration (e.g., 12 hours).[2]

  • After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield the final product. The product can be further purified by recrystallization.

Synthesis via Reductive Cleavage of a Chiral Isoxazolidine

This route utilizes a chiral isoxazolidine precursor which undergoes reductive N-O bond cleavage.

Experimental Protocol:

  • A solution of 2-methyl-5-phenylisoxazolidine in a suitable solvent such as tetramethylene sulfone is prepared in a glass pressure reactor.[1]

  • A palladium on carbon catalyst (5% Pd/C) is added to the mixture.[1]

  • The reactor is warmed (e.g., to 50°C) and pressurized with hydrogen gas (e.g., 40 psig) for an extended period (e.g., 24 hours).[1]

  • Ethanol is then added, and the reaction is continued under heating for a further period (e.g., 48 hours).[1]

  • After cooling, the mixture is filtered, and the ethanol is removed under reduced pressure to give a solution of the desired product.[1]

Role in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of the selective norepinephrine reuptake inhibitor, (R)-atomoxetine, and the selective serotonin reuptake inhibitor, (R)-fluoxetine.

Synthesis of (R)-Atomoxetine

The synthesis of (R)-atomoxetine from this compound involves a nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • (R)-3-(methylamino)-1-phenyl-1-propanol is dissolved in a high-boiling polar aprotic solvent such as DMSO.[2]

  • A strong base, such as potassium tert-butoxide, is added to the solution to deprotonate the hydroxyl group.[2]

  • 2-Fluorotoluene is then added, and the reaction mixture is heated (e.g., to 60°C) for several hours.[2]

  • After cooling, the reaction is worked up by extraction with an organic solvent (e.g., ethyl acetate) and water.[2]

  • The organic layer is separated, dried, and concentrated to yield crude (R)-atomoxetine, which can be further purified by recrystallization.[2]

The following diagram illustrates the synthetic workflow from the chiral intermediate to (R)-atomoxetine.

G cluster_0 Synthesis of (R)-Atomoxetine A This compound D (R)-Atomoxetine A->D B 2-Fluorotoluene B->D C Potassium tert-butoxide in DMSO C->D Nucleophilic Aromatic Substitution

Caption: Synthetic pathway to (R)-Atomoxetine.

Logical Relationship in Drug Synthesis

As a key chiral building block, this compound's primary function is to introduce the necessary stereochemistry into the final drug molecule. The R-configuration at the carbinol center is essential for the desired pharmacological activity of both atomoxetine and fluoxetine. The synthetic strategies employed are designed to preserve this stereochemical integrity throughout the reaction sequence.

The diagram below illustrates the logical relationship of this intermediate in the synthesis of these two important drugs.

G cluster_1 Role of this compound in Drug Synthesis Intermediate This compound Atomoxetine (R)-Atomoxetine (Norepinephrine Reuptake Inhibitor) Intermediate->Atomoxetine Nucleophilic Aromatic Substitution Fluoxetine (R)-Fluoxetine (Serotonin Reuptake Inhibitor) Intermediate->Fluoxetine Williamson Ether Synthesis

Caption: Central role of the intermediate in API synthesis.

Conclusion

This compound is a fundamentally important chiral intermediate in the pharmaceutical industry. Its well-defined structure and stereochemistry are leveraged in the efficient and stereoselective synthesis of high-value active pharmaceutical ingredients. The synthetic protocols outlined in this guide provide robust methods for its preparation, underscoring its continued significance in drug development and manufacturing. Further research into novel and more efficient synthetic routes for this key intermediate will continue to be of high interest to the scientific community.

References

The Biological Profile of (R)-3-(methylamino)-1-phenylpropan-1-ol: A Precursor to Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol that serves as a critical intermediate in the synthesis of several pharmacologically significant molecules, most notably the selective norepinephrine reuptake inhibitor (NRI), atomoxetine. While direct and extensive research on the biological activity of this compound is not widely published, its structural similarity to known monoamine reuptake inhibitors suggests a potential for interaction with monoamine transporters. This technical guide synthesizes the available information on this compound, focusing on its role as a precursor, its likely pharmacological targets, and the experimental protocols required to elucidate its complete biological activity profile. The biological activities of its derivative, atomoxetine, and a structurally related triple reuptake inhibitor are presented to provide a comparative pharmacological context.

Introduction

This compound is an organic compound with the chemical formula C10H15NO. Its structure features a phenyl group and a hydroxyl group attached to the first carbon of a propane chain, and a methylamino group at the third carbon. The "(R)" designation indicates the stereochemistry at the chiral center bearing the hydroxyl group. This compound is of significant interest in medicinal chemistry primarily as a key building block for the synthesis of pharmaceuticals that modulate neurotransmitter levels in the central nervous system.[1]

The primary focus of this guide is to explore the potential biological activities of this compound, drawing inferences from its structural relationship to well-characterized drugs. We will delve into its presumed mechanism of action, present quantitative data from a closely related compound, and provide detailed experimental protocols for its pharmacological characterization.

Role as a Pharmaceutical Precursor

The most prominent role of this compound in the pharmaceutical industry is as a direct precursor to atomoxetine.[2] Atomoxetine is a potent and selective norepinephrine reuptake inhibitor (NRI) approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[3] The synthesis of atomoxetine involves the etherification of the hydroxyl group of this compound.

The stereochemistry of this compound is crucial for the pharmacological activity of the final product. The (R)-enantiomer of atomoxetine is significantly more potent as a norepinephrine transporter (NET) inhibitor than the (S)-enantiomer.[3]

Presumed Biological Activity and Mechanism of Action

Given that this compound is a direct precursor to atomoxetine, it is plausible that the parent molecule itself possesses some affinity for the norepinephrine transporter. The core pharmacophore of many NRIs consists of a phenyl group and an amino group separated by a carbon chain, a feature present in this compound.

The presumed mechanism of action involves the inhibition of the norepinephrine transporter (NET), which is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. By blocking NET, this compound would increase the concentration and duration of norepinephrine in the synapse, leading to enhanced noradrenergic signaling.

An analogous compound, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS), which shares the same core structure but with an additional naphthalene group, has been shown to be a potent triple reuptake inhibitor, targeting the serotonin, norepinephrine, and dopamine transporters.[4] This further supports the hypothesis that the basic scaffold of this compound is conducive to interaction with monoamine transporters.

Signaling Pathway of Norepinephrine Reuptake Inhibition

The following diagram illustrates the general signaling pathway affected by norepinephrine reuptake inhibition.

Norepinephrine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_released NE NE_vesicle->NE_released Action Potential NET Norepinephrine Transporter (NET) NE_released->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_released->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Signal Transduction Adrenergic_Receptor->Postsynaptic_Effect Activation Compound (R)-3-(methylamino)-1- phenylpropan-1-ol Compound->NET Inhibition

Figure 1: Proposed mechanism of action via norepinephrine transporter (NET) inhibition.

Quantitative Data on a Structurally Related Compound

Table 1: In Vitro Binding and Uptake Inhibition Data for PRC200-SS [4]

Target TransporterBinding Affinity (Kd, nM)Uptake Inhibition (Ki, nM)
Serotonin (SERT)2.32.1
Norepinephrine (NET)0.631.5
Dopamine (DAT)1861

Data presented as mean values.

Experimental Protocols

To definitively characterize the biological activity of this compound, a series of in vitro assays are required. The following are detailed protocols for key experiments.

Norepinephrine Transporter (NET) Radioligand Binding Assay

This assay determines the binding affinity of the test compound for the norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing human NET

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]-Nisoxetine (specific activity ~70-90 Ci/mmol)

  • Non-specific binding control: Desipramine (10 µM)

  • Test compound: this compound

  • 96-well microplates

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hNET cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound, and 50 µL of [³H]-Nisoxetine (final concentration ~1 nM).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of desipramine instead of the test compound.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (20-40 µg of protein).

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (HEK293-hNET) start->prep_membranes setup_assay Set up 96-well plate: - Test Compound - [³H]-Nisoxetine - Membranes prep_membranes->setup_assay incubate Incubate at Room Temp (60 min) setup_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash scintillation Scintillation Counting filter_wash->scintillation analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki scintillation->analyze end End analyze->end

Figure 2: Workflow for a norepinephrine transporter radioligand binding assay.
Adrenergic Receptor Binding Assays

To assess for any direct activity on adrenergic receptors, binding assays for α1, α2, β1, and β2 subtypes should be performed. The protocol is similar to the NET binding assay, with variations in the cell line/membrane preparation and the radioligand used.

Table 2: Components for Adrenergic Receptor Binding Assays

Receptor SubtypeCell Line/TissueRadioligandNon-specific Control
α1Rat brain cortex membranes[³H]-PrazosinPhentolamine (10 µM)
α2Human platelet membranes[³H]-YohimbinePhentolamine (10 µM)
β1CHO-K1 cells expressing human β1-AR[¹²⁵I]-IodocyanopindololPropranolol (1 µM)
β2A431 cell membranes (human epidermoid carcinoma)[¹²⁵I]-IodocyanopindololPropranolol (1 µM)

The experimental procedure follows the same steps as the NET binding assay: membrane preparation, binding reaction, filtration, and data analysis to determine IC50 and Ki values.

Conclusion

This compound is a compound of significant interest due to its role as a key precursor in the synthesis of the important antidepressant and ADHD medication, atomoxetine. While its own biological activity has not been extensively documented, its structural features strongly suggest a potential for interaction with the norepinephrine transporter and possibly other monoamine transporters. The provided data on a structurally related compound and the detailed experimental protocols offer a clear roadmap for the comprehensive pharmacological characterization of this compound. Further research into its direct biological effects could reveal novel pharmacological properties and potentially lead to the development of new therapeutic agents.

References

The Cornerstone of Chiral Pharmaceuticals: An In-depth Technical Guide to (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(methylamino)-1-phenylpropan-1-ol stands as a pivotal chiral building block in the synthesis of numerous pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) (R)-Fluoxetine and the norepinephrine reuptake inhibitor (NRI) (R)-Atomoxetine. Its stereochemically defined structure is paramount to the efficacy and selectivity of these widely prescribed medications. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Spectroscopic Data

This compound, also known as (R)-N-methyl-3-phenyl-3-hydroxypropylamine, is a chiral amino alcohol. Its physical and spectroscopic properties are crucial for its identification and quality control in synthetic processes.

PropertyValueReference
Molecular Formula C₁₀H₁₅NO--INVALID-LINK--
Molecular Weight 165.23 g/mol --INVALID-LINK--
Appearance Off-white solid--INVALID-LINK--
Melting Point 64 °C (racemate)--INVALID-LINK--
Boiling Point 170 °C / 31 mmHg (racemate)--INVALID-LINK--
Specific Rotation ([α]D) Data not definitively available in the searched literature for the pure (R)-enantiomer. It is the dextrorotatory (+) enantiomer.

Spectroscopic Data for Racemic 3-(methylamino)-1-phenylpropan-1-ol:

  • ¹H NMR (CDCl₃): δ 1.70–1.90 (m, 2H, -CH₂-), 2.45 (s, 3H, N-CH₃), 2.90 (m, 2H, N-CH₂-), 4.95 (m, 1H, CH-OH), 7.22–7.40 (m, 5H, Ar-H).[1]

  • ¹³C NMR: Data for the racemic mixture is available on PubChem.[2]

  • Infrared (IR): Characteristic absorptions for O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds are expected.

Enantioselective Synthesis of this compound

The asymmetric synthesis of this chiral building block is critical to ensure the enantiopurity of the final active pharmaceutical ingredient (API). Several methodologies have been developed, primarily focusing on the enantioselective reduction of the corresponding prochiral ketone, 3-(methylamino)-1-phenylpropan-1-one.

Synthetic Workflow Overview

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Enantioselective Reduction Acetophenone Acetophenone Mannich_Reaction Mannich Reaction Acetophenone->Mannich_Reaction Methylamine_HCl Methylamine HCl Methylamine_HCl->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Prochiral_Ketone 3-(methylamino)-1-phenylpropan-1-one Mannich_Reaction->Prochiral_Ketone Asymmetric_Reduction Asymmetric Reduction (e.g., CBS Reduction) Prochiral_Ketone->Asymmetric_Reduction Target_Molecule This compound Asymmetric_Reduction->Target_Molecule

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

1. Synthesis of 3-(methylamino)-1-phenylpropan-1-one hydrochloride (Mannich Reaction)

This procedure describes the synthesis of the prochiral ketone precursor.

  • Reactants:

    • Acetophenone

    • Methylamine hydrochloride

    • Paraformaldehyde

    • Ethanol

    • Concentrated HCl

  • Procedure:

    • A mixture of acetophenone (25.0 mmol), methylamine hydrochloride (27.5 mmol), and paraformaldehyde (35 mmol) in ethanol (12.5 mL) is prepared in a sealed flask.

    • A catalytic amount of concentrated HCl (0.125 mL) is added to the mixture.

    • The flask is sealed and heated to 110 °C for 9-20 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • Ethyl acetate (25 mL) is added to the residue, and the resulting suspension is vigorously stirred at room temperature for 4 hours.

    • The solid product is collected by filtration and washed with ethyl acetate to afford 3-methylamino-1-phenylpropan-1-one hydrochloride as a white solid.

  • Yield: 60-70%

  • Spectroscopic Data for the Hydrochloride Salt:

    • ¹H NMR (300 MHz, CD₃OD): δ 8.09-8.05 (m, 2H), 7.67-7.65 (m, 1H), 7.58-7.53 (m, 2H), 3.64-3.59 (m, 2H), 3.48-3.44 (m, 2H), 2.81 (s, 3H).

    • ¹³C NMR (75 MHz, CD₃OD): δ 198.6, 137.2, 134.9, 129.9, 129.2, 45.5, 35.5, 34.0.

2. Asymmetric Reduction of 3-(methylamino)-1-phenylpropan-1-one using a CBS Catalyst

The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of prochiral ketones.[3][4]

  • Reactants:

    • 3-(methylamino)-1-phenylpropan-1-one hydrochloride

    • (R)-2-Methyl-CBS-oxazaborolidine

    • Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BMS)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a solution of (R)-2-Methyl-CBS-oxazaborolidine (typically 5-10 mol%) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of borane complex (e.g., 1 M BH₃·THF) is added dropwise.

    • The mixture is stirred for 10-15 minutes to allow for the formation of the active catalyst complex.

    • A solution of 3-(methylamino)-1-phenylpropan-1-one (as the free base, liberated from the hydrochloride salt by treatment with a base and extraction) in anhydrous THF is added slowly to the catalyst solution at 0 °C or a lower temperature.

    • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.

    • Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

    • The aqueous layer is basified with a strong base (e.g., NaOH) to a pH > 12 and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

    • Purification can be achieved by column chromatography on silica gel or by recrystallization.

  • Expected Enantiomeric Excess (ee): Typically >90%.

Application in the Synthesis of (R)-Fluoxetine

This compound is a key intermediate in the synthesis of (R)-Fluoxetine. The following protocol outlines the final steps of this synthesis.[1]

Synthesis of (R)-Fluoxetine from this compound

G cluster_0 Reactants cluster_1 Reaction cluster_2 Final Product Chiral_Alcohol This compound SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) Chiral_Alcohol->SNAr_Reaction Aryl_Halide 4-chlorobenzotrifluoride Aryl_Halide->SNAr_Reaction Base Sodium Hydride (NaH) Base->SNAr_Reaction Fluoxetine_Base (R)-Fluoxetine (free base) SNAr_Reaction->Fluoxetine_Base Salt_Formation Salt Formation (HCl) Fluoxetine_Base->Salt_Formation Fluoxetine_HCl (R)-Fluoxetine Hydrochloride Salt_Formation->Fluoxetine_HCl

Caption: Synthesis of (R)-Fluoxetine from the chiral building block.

  • Reactants:

    • (R)-N-methyl-3-phenyl-3-hydroxypropylamine

    • Sodium hydride (NaH)

    • 4-chlorobenzotrifluoride

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethyl acetate

    • Hydrogen chloride (gas or solution in ether)

  • Procedure:

    • To a solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (0.75 mmol) in anhydrous DMSO (7 mL), sodium hydride (0.89 mmol) is added portion-wise with cooling.

    • The mixture is heated at 80 °C for 1 hour to form the alkoxide.

    • 4-chlorobenzotrifluoride is added to the reaction mixture, and heating is continued at 80-100 °C for 1 hour.

    • After cooling, the reaction is quenched with water and the product is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the free base of (R)-Fluoxetine as a pale yellow oil.

    • The oil is dissolved in diethyl ether, and hydrogen chloride gas is bubbled through the solution until a white precipitate forms.

    • The solid is collected by filtration to yield (R)-Fluoxetine hydrochloride.

  • Yield: 78%[1]

Role in Neuronal Signaling Pathways

This compound serves as a precursor to drugs that modulate neurotransmitter levels in the synaptic cleft. The primary mechanisms of action for Atomoxetine and Fluoxetine are the inhibition of norepinephrine and serotonin reuptake, respectively.

Norepinephrine Reuptake Inhibition by Atomoxetine

Atomoxetine, synthesized from this compound, is a selective norepinephrine reuptake inhibitor (SNRI). It blocks the norepinephrine transporter (NET), leading to an increase in the concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex. This enhancement of noradrenergic signaling is believed to be the primary mechanism for its therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD).

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_synthesis Norepinephrine (NE) Synthesis NE_vesicle NE in Vesicles NE_synthesis->NE_vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binding Postsynaptic_Signal Postsynaptic Signaling (Improved attention and focus) Adrenergic_Receptor->Postsynaptic_Signal Atomoxetine Atomoxetine Atomoxetine->NET Inhibition

Caption: Mechanism of action of Atomoxetine as a norepinephrine reuptake inhibitor.

Conclusion

This compound is a versatile and indispensable chiral building block in modern medicinal chemistry. Its efficient and enantioselective synthesis is a key step in the production of important drugs that treat a range of neurological and psychiatric disorders. A thorough understanding of its properties, synthesis, and the mechanisms of action of its derivatives is essential for researchers and professionals in the field of drug development. Further research into novel and more efficient synthetic routes for this chiral intermediate will continue to be an area of significant interest.

References

Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol: A Technical Guide to Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes to (R)-3-(methylamino)-1-phenylpropan-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document provides a comprehensive overview of the core precursors, detailed experimental protocols, and comparative data to assist researchers and professionals in drug development.

Core Synthetic Pathways and Precursors

The synthesis of this compound can be achieved through several distinct pathways, each originating from readily available precursors. The most prominent routes detailed in scientific literature involve:

  • Ring Opening of a Phenylisoxazolidine Derivative: This method utilizes the reductive cleavage of a heterocyclic precursor.

  • Mannich Reaction of Acetophenone: A classical approach involving the aminomethylation of a ketone.

  • Reductive Amination of a Propiophenone Derivative: This route involves the formation and subsequent reduction of an enamine or imine intermediate.[1]

  • Enantioselective Synthesis: Various methods focusing on the use of chiral catalysts to achieve high enantiopurity.

This guide will delve into the specifics of each of these routes, providing detailed experimental procedures and performance data.

Synthesis via 2-Methyl-5-phenylisoxazolidine

This synthetic pathway involves the catalytic hydrogenation of 2-Methyl-5-phenylisoxazolidine to yield the target molecule.

Experimental Protocol

A solution of 2-Methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) is prepared in tetramethylene sulfone (38.1 g). To this solution, 5% Palladium on carbon (Pd/C) (1.9 g) is added within a glass pressure reactor. The reaction vessel is then heated to 50°C and pressurized with hydrogen gas to 40 psig for 24 hours. Following this initial hydrogenation, ethanol (38.1 g) is introduced, and the reaction is continued for an additional 48 hours at the same temperature and pressure. Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The ethanol is subsequently removed under reduced pressure to yield a solution of N-methyl-3-phenyl-3-hydroxypropylamine in tetramethylene sulfone.[2]

Logical Workflow for Synthesis from 2-Methyl-5-phenylisoxazolidine

G precursor 2-Methyl-5-phenylisoxazolidine intermediate_step Hydrogenation (24h) precursor->intermediate_step solvent1 Tetramethylene sulfone solvent1->intermediate_step catalyst 5% Pd/C catalyst->intermediate_step hydrogen H2 (40 psig, 50°C) hydrogen->intermediate_step reaction_step2 Continued Hydrogenation (48h) intermediate_step->reaction_step2 reactant2 Ethanol reactant2->reaction_step2 workup Filtration & Solvent Removal reaction_step2->workup product This compound workup->product

Caption: Synthesis from 2-Methyl-5-phenylisoxazolidine.

Synthesis from Acetophenone via Mannich Reaction

A common and versatile method for synthesizing β-amino ketones is the Mannich reaction. In this approach, acetophenone is reacted with paraformaldehyde and monomethylamine hydrochloride to produce 3-methylamino-1-phenylpropan-1-one hydrochloride, which is then reduced to the target amino alcohol.[3]

Experimental Protocol

Step 1: Synthesis of 3-methylamino-1-phenylpropan-1-one hydrochloride

Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are reacted in an alcohol-based solvent (such as methanol, ethanol, or isopropanol) within a closed container. The reaction mixture is heated to a temperature between 60°C and 100°C. Upon completion of the reaction, the solution is concentrated and cooled to crystallize the intermediate product, 3-methylamino-1-phenylpropan-1-one hydrochloride.[4]

Step 2: Reduction to 3-methylamino-1-phenylpropan-1-ol

The 3-methylamino-1-phenylpropan-1-one hydrochloride is dissolved in a suitable solvent, and a reducing agent is added. One documented method utilizes Raney nickel as a catalyst for hydrogenation under a hydrogen pressure of 0.3–1.5 MPa and a temperature of 25–80°C.[4] The resulting solution is then basified to a pH of 9–14 with a liquid alkali, followed by extraction with an organic solvent. The solvent is recovered, and the crude product is recrystallized from cyclohexane to yield 3-methylamino-1-phenylpropan-1-ol.[4]

Synthetic Pathway from Acetophenone

G acetophenone Acetophenone mannich_intermediate 3-methylamino-1-phenylpropan-1-one HCl acetophenone->mannich_intermediate reagents1 Paraformaldehyde, Monomethylamine HCl, Alcohol Solvent (60-100°C) reagents1->mannich_intermediate reduction_step Reduction mannich_intermediate->reduction_step workup Basification (pH 9-14), Extraction, Recrystallization reduction_step->workup reagents2 Raney Nickel, H2 (0.3-1.5 MPa, 25-80°C) reagents2->reduction_step final_product This compound workup->final_product G propenone 1-phenyl-3-methylamino-1-propen-1-one reduction Reduction propenone->reduction reagents NaBH4, Glacial Acetic Acid (5-10°C) reagents->reduction workup NaOH Workup, Ethyl Acetate Extraction, Solvent Evaporation reduction->workup product This compound workup->product

References

An In-depth Technical Guide on (R)-3-(methylamino)-1-phenylpropan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol that holds a significant position in medicinal chemistry, primarily as a key chiral intermediate in the synthesis of several widely used pharmaceuticals. Its stereochemistry is of paramount importance, as the biological activity of the final active pharmaceutical ingredients (APIs) is often enantiomer-specific. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and analytical characterization of this compound. It includes detailed experimental protocols for its synthesis and analysis, quantitative data on its physicochemical properties, and a discussion of its role in the development of important drugs such as the antidepressant (R,S)-fluoxetine and the norepinephrine reuptake inhibitor (R)-atomoxetine.

Introduction

This compound, a member of the aromatic amino alcohol class, is a versatile chemical entity in both organic and medicinal chemistry. Its structure, which features a phenyl group and a methylamino-substituted propanol backbone, provides a valuable scaffold for the synthesis of more complex molecules. The presence of both a hydroxyl group and a secondary amine allows for a variety of chemical transformations, making it a crucial building block in the pharmaceutical industry.[1] The stereochemical configuration at the carbinol carbon is critical, as the desired therapeutic effects of the final drug products are often dependent on a specific enantiomer.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its synthesis, purification, and characterization.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₅NO[2][3][4]
Molecular Weight 165.23 g/mol [2][3][4]
Appearance White to off-white solid[5]
Melting Point 56-57 °C[6]
Boiling Point 286 °C (predicted)[3]
Density 1.017 g/cm³ (predicted)[3]
pKa 14.24 ± 0.20 (predicted)[3]
CAS Number 115290-81-8[2][3][7]
Spectroscopic Data (for racemic 3-(methylamino)-1-phenylpropan-1-ol)
TechniqueDataReference
¹H NMR (300 MHz, CDCl₃) δ 7.42-7.25 (m, 5H, Ar-H), 4.96 (dd, J = 8.5, 3.3 Hz, 1H, CH-OH), 3.94 (br s, 2H, OH, NH), 2.97-2.83 (m, 2H, CH₂-N), 2.47 (s, 3H, N-CH₃), 1.95-1.79 (m, 2H, CH₂-CH₂)
¹³C NMR (75 MHz, CDCl₃) δ 145.0, 128.2, 126.9, 125.5, 75.4, 50.3, 36.7, 35.9
High-Resolution Mass Spectrometry (HRMS) m/z calcd. for C₁₀H₁₆NO [M+H]⁺ 166.12264, found 166.12420

Synthesis of this compound

The enantioselective synthesis of this compound is a critical step in the production of several pharmaceuticals. Various synthetic strategies have been developed to achieve high enantiopurity and good yields.

Synthesis via Reductive Amination of a Propenone Intermediate

A common and effective method involves the reduction of an enaminone intermediate.

Logical Workflow for Synthesis via Reductive Amination

Acetophenone Acetophenone Mannich_Reaction Mannich Reaction Acetophenone->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Methylamine_HCl Monomethylamine Hydrochloride Methylamine_HCl->Mannich_Reaction Propiophenone_HCl 3-(Methylamino)-1- propiophenone hydrochloride Mannich_Reaction->Propiophenone_HCl Reduction Reduction (e.g., Raney Ni, H₂) Propiophenone_HCl->Reduction Target_HCl (R,S)-3-(Methylamino)-1- phenylpropan-1-ol HCl Reduction->Target_HCl Base_Extraction Basification & Extraction Target_HCl->Base_Extraction Target_Free_Base (R,S)-3-(Methylamino)-1- phenylpropan-1-ol Base_Extraction->Target_Free_Base Chiral_Resolution Chiral Resolution Target_Free_Base->Chiral_Resolution R_Enantiomer (R)-3-(Methylamino)-1- phenylpropan-1-ol Chiral_Resolution->R_Enantiomer

Caption: Synthetic workflow from acetophenone to this compound.

Synthesis from 2-Methyl-5-phenylisoxazolidine

An alternative enantioselective approach involves the hydrogenolysis of a chiral isoxazolidine precursor.

Experimental Protocol: Hydrogenolysis of 2-Methyl-5-phenylisoxazolidine [2]

  • Reaction Setup: In a glass pressure reactor, dissolve 2-methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) in tetramethylene sulfone (38.1 g).

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) (1.9 g) to the solution.

  • Hydrogenation: Warm the reactor to 50 °C and maintain a hydrogen pressure of 40 psig for 24 hours with stirring.

  • Second Stage: Add ethanol (38.1 g) to the reaction mixture and continue heating at 50 °C for an additional 48 hours.

  • Work-up: After cooling the reactor, filter the mixture to remove the catalyst.

  • Isolation: Remove the ethanol by evaporation to yield a solution of N-methyl-3-phenyl-3-hydroxypropylamine in tetramethylene sulfone.

ParameterValue
Starting Material 2-Methyl-5-phenylisoxazolidine
Reagents H₂, 5% Pd/C, Ethanol
Solvent Tetramethylene sulfone
Temperature 50 °C
Pressure 40 psig
Reaction Time 72 hours
Product This compound

Role in Medicinal Chemistry: A Precursor to Key Pharmaceuticals

The primary significance of this compound in medicinal chemistry lies in its role as a chiral building block for the synthesis of important drugs.

Synthesis of (R,S)-Fluoxetine

(R,S)-Fluoxetine, marketed as Prozac®, is a selective serotonin reuptake inhibitor (SSRI) widely used for the treatment of depression and other psychiatric disorders. This compound is a key intermediate in its synthesis.

Synthetic Pathway to Fluoxetine

R_Intermediate (R)-3-(Methylamino)-1- phenylpropan-1-ol Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution R_Intermediate->Nucleophilic_Aromatic_Substitution Fluoxetine_Free_Base (R)-Fluoxetine (Free Base) Nucleophilic_Aromatic_Substitution->Fluoxetine_Free_Base Reagents 4-chlorobenzotrifluoride, Strong Base (e.g., NaH) Reagents->Nucleophilic_Aromatic_Substitution Acidification Acidification (HCl) Fluoxetine_Free_Base->Acidification Fluoxetine_HCl (R)-Fluoxetine HCl Acidification->Fluoxetine_HCl

Caption: Synthesis of (R)-Fluoxetine from this compound.

Experimental Protocol: Synthesis of (R)-Fluoxetine Hydrochloride

  • Deprotonation: To a solution of this compound in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) at 0 °C to form the corresponding alkoxide.

  • Nucleophilic Aromatic Substitution: To the alkoxide solution, add 4-chlorobenzotrifluoride and heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

  • Quenching and Extraction: After the reaction is complete, cool the mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Salt Formation: Dissolve the purified (R)-fluoxetine free base in a suitable solvent and treat with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate (R)-fluoxetine hydrochloride.

Analytical Methods

The enantiomeric purity of this compound is crucial for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the enantiomeric excess (ee).

Chiral HPLC Method Development Workflow

Workflow for Chiral HPLC Method Development

Start Racemic Standard of 3-(methylamino)-1-phenylpropan-1-ol Column_Screening Chiral Stationary Phase (CSP) Screening (e.g., polysaccharide-based, Pirkle-type) Start->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (Normal Phase, Reversed Phase, Polar Organic) Column_Screening->Mobile_Phase_Screening Detection UV Detection Mobile_Phase_Screening->Detection Optimization Optimization of Separation (Mobile phase composition, flow rate, temperature) Detection->Optimization Validation Method Validation (Linearity, precision, accuracy, robustness) Optimization->Validation Analysis Analysis of (R)-enantiomer sample and ee determination Validation->Analysis

Caption: Workflow for developing a chiral HPLC method for enantiomeric separation.

General Protocol for Chiral HPLC Analysis

  • Column Selection: Screen various chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose, to identify a column that provides baseline separation of the enantiomers.

  • Mobile Phase Selection: Test different mobile phase systems. For normal-phase chromatography, mixtures of hexane/isopropanol or hexane/ethanol with a basic additive (e.g., diethylamine) are commonly used. For reversed-phase chromatography, mixtures of acetonitrile/water or methanol/water with a suitable buffer are employed.

  • Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve optimal resolution and analysis time.

  • Detection: Use a UV detector at a wavelength where the analyte exhibits strong absorbance.

  • Quantification: Calculate the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.

Potential Pharmacological Activity

While primarily utilized as a synthetic intermediate, the structural similarity of 3-(methylamino)-1-phenylpropan-1-ol to known sympathomimetic amines, such as pseudoephedrine, suggests potential intrinsic biological activity. The hydrochloride salt has been described as a sympathomimetic agent that may interact with adrenergic receptors.

Hypothesized Signaling Pathway

Ligand (R)-3-(methylamino)-1- phenylpropan-1-ol Adrenergic_Receptor Adrenergic Receptor (e.g., β-adrenergic) Ligand->Adrenergic_Receptor Binding G_Protein G-protein Adrenergic_Receptor->G_Protein Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activation ATP_cAMP ATP -> cAMP Adenylate_Cyclase->ATP_cAMP PKA Protein Kinase A (PKA) Activation ATP_cAMP->PKA Downstream_Effects Downstream Cellular Effects (e.g., smooth muscle relaxation, increased heart rate) PKA->Downstream_Effects

Caption: Hypothesized adrenergic signaling pathway for this compound.

Further research, including receptor binding assays and functional studies, is required to quantify the affinity and efficacy of this compound at various adrenergic receptor subtypes.

Conclusion

This compound is a fundamentally important chiral intermediate in medicinal chemistry. Its efficient and enantioselective synthesis is a key factor in the production of several blockbuster drugs. This technical guide has provided a detailed overview of its synthesis, characterization, and application. A comprehensive understanding of the chemistry and analysis of this compound is essential for researchers and professionals involved in the development and manufacturing of pharmaceuticals that rely on this critical chiral building block. Further investigation into its potential intrinsic pharmacological activities could also open new avenues for its application.

References

In-Depth Technical Guide: Spectroscopic Data of (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceuticals. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide provides a comprehensive overview of the available and predicted spectroscopic data for this compound, along with detailed experimental protocols for its synthesis and spectroscopic analysis.

Data Presentation

¹H NMR (Nuclear Magnetic Resonance) Data

The following table summarizes the reported ¹H NMR spectral data for (±)-3-(methylamino)-1-phenylpropan-1-ol. It is anticipated that the chemical shifts for the (R)-enantiomer will be identical in a non-chiral solvent.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.42-7.25m5HAromatic protons (Ar-H)
4.96dd1HCH-OH
2.85-2.70m2HCH₂-N
2.45s3HN-CH₃
1.95-1.80m2HCH-CH₂-CH₂
-br s2HOH, NH (exchangeable)

Note: Data is for the racemic mixture in CDCl₃. The signals for the OH and NH protons are often broad and may not be clearly observed or may be exchanged with D₂O.

Predicted ¹³C NMR Data

The following table presents the predicted ¹³C NMR chemical shifts for this compound.

Chemical Shift (δ) ppmAssignment
144.5C (quaternary aromatic)
128.4CH (aromatic)
127.3CH (aromatic)
125.8CH (aromatic)
74.5CH-OH
51.5CH₂-N
38.0CH-CH₂-CH₂
36.2N-CH₃
Infrared (IR) Spectroscopy Data (Expected Absorptions)
Wavenumber (cm⁻¹)Functional GroupDescription
3400-3200 (broad)O-H stretchAlcohol
3350-3310 (broad)N-H stretchSecondary amine
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
1600, 1495C=C stretchAromatic ring
1220-1000C-N stretchAmine
1200-1050C-O stretchSecondary alcohol
Mass Spectrometry (MS) Data (Expected Fragmentation)
m/zFragment Ion
165[M]⁺ (Molecular Ion)
148[M - NH₂CH₃]⁺
107[C₆H₅CHOH]⁺
77[C₆H₅]⁺
58[CH₂=N⁺HCH₃]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the asymmetric reduction of 3-(methylamino)-1-phenylpropan-1-one.

Materials:

  • 3-(methylamino)-1-phenylpropan-1-one

  • Chiral reducing agent (e.g., (R)-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • A solution of (R)-CBS-oxazaborolidine in anhydrous THF is cooled to 0 °C under a nitrogen atmosphere.

  • Borane-dimethyl sulfide complex is added dropwise to the solution.

  • A solution of 3-(methylamino)-1-phenylpropan-1-one in anhydrous THF is added slowly to the reaction mixture at 0 °C.

  • The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • The reaction is quenched by the slow addition of methanol at 0 °C.

  • The mixture is acidified with 1 M hydrochloric acid and stirred for 30 minutes.

  • The aqueous layer is washed with diethyl ether and then basified with a saturated solution of sodium bicarbonate.

  • The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Parameters: Acquire a standard proton spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Neat (liquid film): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

  • Acquisition:

    • Spectrometer: A standard FTIR spectrometer.

    • Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to the sample scan.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Acquisition (Electrospray Ionization - ESI):

    • Spectrometer: A mass spectrometer equipped with an ESI source.

    • Parameters: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Methylamino-1-phenylpropan-1-one 3-Methylamino-1-phenylpropan-1-one Asymmetric Reduction Asymmetric Reduction 3-Methylamino-1-phenylpropan-1-one->Asymmetric Reduction Chiral Reducing Agent Chiral Reducing Agent Chiral Reducing Agent->Asymmetric Reduction Borane-DMS Borane-DMS Borane-DMS->Asymmetric Reduction Anhydrous THF Anhydrous THF Anhydrous THF->Asymmetric Reduction Quenching (Methanol) Quenching (Methanol) Asymmetric Reduction->Quenching (Methanol) Acidification (HCl) Acidification (HCl) Quenching (Methanol)->Acidification (HCl) Basification (NaHCO3) Basification (NaHCO3) Acidification (HCl)->Basification (NaHCO3) Extraction (DCM) Extraction (DCM) Basification (NaHCO3)->Extraction (DCM) Drying (MgSO4) Drying (MgSO4) Extraction (DCM)->Drying (MgSO4) Solvent Removal Solvent Removal Drying (MgSO4)->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Synthetic workflow for this compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Characterization Purified Sample Purified Sample NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Purified Sample->NMR_Spectroscopy FTIR_Spectroscopy FTIR Spectroscopy Purified Sample->FTIR_Spectroscopy Mass_Spectrometry Mass Spectrometry Purified Sample->Mass_Spectrometry Structure_Verification Structure Verification NMR_Spectroscopy->Structure_Verification Purity_Assessment Purity Assessment NMR_Spectroscopy->Purity_Assessment FTIR_Spectroscopy->Structure_Verification Mass_Spectrometry->Structure_Verification

Physical and chemical properties of (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of (R)-3-(methylamino)-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in the synthesis of various pharmaceuticals. This document details its structural characteristics, physicochemical data, and relevant experimental protocols.

Chemical Identity and Structure

This compound is an aromatic amino alcohol. Its structure consists of a phenyl group and a methylamino group attached to a propanol backbone. The presence of a chiral center at the carbon atom bearing the hydroxyl group gives rise to (R) and (S) enantiomers.

  • IUPAC Name : (1R)-3-(methylamino)-1-phenylpropan-1-ol

  • CAS Number : 115290-81-8[1]

  • Molecular Formula : C10H15NO[1][2]

  • InChI Key : XXSDCGNHLFVSET-SNVBAGLBSA-N[3]

The hydrochloride salt of this compound is also commonly used in research to improve stability and solubility.[4]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound and its racemic form.

PropertyValueSource
Molecular Weight 165.23 g/mol [2][3][4][5][6]
Appearance White to light yellow solid/crystalline powder[7][8][9]
Melting Point 59 - 65 °C (racemate)[10]
64 °C (racemate)[9][10]
Boiling Point 286 °C (predicted for R-isomer)[1]
170 °C at 31 mmHg (racemate)[10]
109 °C at 2 Torr (racemate)[9]
Density 1.017 g/cm³ (predicted for R-isomer)[1]
1.0±0.1 g/cm³ (racemate)[9]
pKa 14.24 ± 0.20 (predicted)[1][10]
Solubility Soluble in DMSO, slightly soluble in Methanol[10]
Topological Polar Surface Area 32.3 Ų[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopy Details
¹H NMR Predicted spectra are available in databases such as the Human Metabolome Database (HMDB).[11]
ATR-IR Infrared spectroscopy data is available, typically showing characteristic peaks for O-H, N-H, C-H, and C=C (aromatic) bonds.[2]
Raman FT-Raman spectra have been recorded for the racemic compound.[2]

Logical Relationship of Properties

The following diagram illustrates the interconnectedness of the core properties of this compound.

G Properties of this compound cluster_identity Chemical Identity cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_application Application IUPAC IUPAC Name Formula Molecular Formula IUPAC->Formula CAS CAS Number CAS->Formula MW Molecular Weight Formula->MW MeltingPoint Melting Point Formula->MeltingPoint BoilingPoint Boiling Point Formula->BoilingPoint Appearance Appearance Solubility Solubility MeltingPoint->Solubility Intermediate Pharmaceutical Intermediate Solubility->Intermediate pKa pKa Reactivity Reactivity pKa->Reactivity Reactivity->Intermediate G Synthesis Workflow Reactants Acetophenone + Paraformaldehyde + Monomethylamine HCl Reaction Mannich Reaction (Alcohol Solvent, 60-100°C) Reactants->Reaction Intermediate 3-methylamino-1-phenylpropan-1-one HCl Reaction->Intermediate Reduction Catalytic Hydrogenation (e.g., Raney Ni, H2) Intermediate->Reduction Product_HCl 3-methylamino-1-phenylpropan-1-ol HCl Reduction->Product_HCl Basification Adjust pH to 9-14 (e.g., NaOH) Product_HCl->Basification Extraction Solvent Extraction (e.g., Ethyl Acetate) Basification->Extraction Purification Recrystallization (e.g., Cyclohexane) Extraction->Purification FinalProduct This compound Purification->FinalProduct G Mechanism of Action of Derived Drugs cluster_synthesis Synthesis cluster_target Molecular Targets cluster_effect Physiological Effect Intermediate (R)-3-(methylamino)-1- phenylpropan-1-ol Atomoxetine Atomoxetine Intermediate->Atomoxetine Fluoxetine Fluoxetine Intermediate->Fluoxetine NET Norepinephrine Transporter (NET) Atomoxetine->NET Inhibits SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibits NE_increase Increased Norepinephrine in Synapse NET->NE_increase Leads to Serotonin_increase Increased Serotonin in Synapse SERT->Serotonin_increase Leads to

References

The Strategic Role of (R)-3-(Methylamino)-1-phenylpropan-1-ol in the Enantioselective Synthesis of Fluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluoxetine, marketed under the trade name Prozac, is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders.[1][2][3] It possesses a single stereocenter at the C-3 position of the propylamino chain, and while it is often marketed as a racemic mixture, studies have shown that the two enantiomers, (R)-fluoxetine and (S)-fluoxetine, exhibit different pharmacological and metabolic profiles. The (R)-enantiomer is a more potent and selective inhibitor of serotonin reuptake. Consequently, the development of stereoselective synthetic routes to produce enantiomerically pure fluoxetine is of significant interest to the pharmaceutical industry. A cornerstone of this endeavor is the use of the chiral intermediate, (R)-3-(methylamino)-1-phenylpropan-1-ol, which serves as the foundational scaffold for constructing the (R)-fluoxetine molecule. This technical guide elucidates the pivotal role of this intermediate, detailing its synthesis and subsequent conversion to (R)-fluoxetine.

Core Function of the Chiral Intermediate

This compound, also known as (R)-N-methyl-3-hydroxy-3-phenylpropylamine, is a critical precursor in the synthesis of (R)-fluoxetine.[2][4] Its importance lies in providing the essential three-carbon propyl chain with the correct stereochemical configuration at the benzylic alcohol carbon. This pre-established chirality is transferred directly to the final fluoxetine molecule, ensuring the desired enantiomeric purity and biological activity. The synthesis of fluoxetine from this intermediate primarily involves an etherification reaction, specifically a nucleophilic aromatic substitution, to introduce the 4-(trifluoromethyl)phenoxy group.[5][6][7]

Synthetic Pathways and Methodologies

The synthesis of fluoxetine via this compound can be logically divided into two major stages: the enantioselective synthesis of the intermediate itself, and its subsequent conversion to the final active pharmaceutical ingredient.

1. Synthesis of this compound

Several strategies have been developed to produce this chiral amino alcohol in high enantiomeric purity.

  • From Chiral Precursors: One efficient method involves a multi-step synthesis starting from benzaldehyde.[2] Catalytic asymmetric allylation followed by oxidative cleavage and subsequent amination provides the desired intermediate with excellent enantiomeric excess.[2]

  • Reduction of Propiophenone Derivatives: Another common approach starts with the Mannich reaction of acetophenone, paraformaldehyde, and methylamine hydrochloride to form 3-methylamino-1-phenylpropanone hydrochloride.[1][8] The subsequent stereoselective reduction of the ketone is the key step to introduce the desired chirality. This can be achieved using chiral reducing agents or through enzymatic reduction.

  • Reduction of Enaminones: A method has been described involving the reduction of 1-phenyl-3-methylamino-1-propen-1-one using sodium borohydride in acetic acid to produce the racemic 3-methylamino-1-phenyl-1-propanol.[9] Chiral separation would be required to isolate the (R)-enantiomer.

2. Conversion to (R)-Fluoxetine

The final step in the synthesis is the etherification of the hydroxyl group of this compound. This is typically achieved via a Williamson ether synthesis or a related nucleophilic aromatic substitution reaction.[5] The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH) or potassium t-butoxide, to form a more nucleophilic alkoxide.[2][6][10] This alkoxide then displaces a halide (typically chloride or fluoride) from 4-halobenzotrifluoride.[2][5][6][7] The reaction is generally carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc) at elevated temperatures.[2][7][10] The resulting fluoxetine free base is then typically converted to its hydrochloride salt for pharmaceutical formulation by treatment with hydrochloric acid.[1][2][5]

Quantitative Data

The following tables summarize key quantitative data from various reported synthetic procedures.

Table 1: Synthesis of this compound

Starting MaterialKey ReagentsProductYield (%)Enantiomeric Excess (ee%)Reference
(R)-1-phenyl-1,3-propanediol1. MsCl, Et3N2. 40% aq. MeNH2, THF(R)-N-methyl-3-phenyl-3-hydroxypropylamine96>99[2]
3-methylamino-1-phenyl-2-propen-1-oneNaBH4, Acetic Acid3-methylamino-1-phenyl-1-propanol (racemic)77N/A[9]
N-methylphenylacetoneKBH43-Hydroxy-N-methyl-3-phenyl-propylamine87N/A[3]

Table 2: Conversion of 3-(Methylamino)-1-phenylpropan-1-ol to Fluoxetine

ReactantReagentsSolventTemperature (°C)ProductYield (%)Reference
(R)-N-methyl-3-phenyl-3-hydroxypropylamine1. NaH2. p-Chlorobenzotrifluoride3. HCl(g)DMSO80-100(R)-Fluoxetine HCl78[2]
1-phenyl-3-N-methylaminopropan-1-ol1. Potassium t-butoxide2. 1-chloro-4-trifluoromethylbenzeneDMSO80Fluoxetine Base90[10]
3-methylamino-1-phenyl-1-propanol1. NaH2. 4-chlorobenzotrifluoride3. HCl(g)DMAc, Toluene115Fluoxetine HCl86[7]
N-methyl-3-hydroxy-3-phenylpropylamine1. Cesium carbonate, CuBr2. 4-iodobenzotrifluoride3. HClXylenes130Fluoxetine HClNot specified[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (6) from (R)-1-phenyl-1,3-propanediol (4) [2]

  • A solution of (R)-1-phenyl-1,3-propanediol (4) (271 mg, 1.78 mmol) and triethylamine (260 mg, 2.56 mmol) in dichloromethane (9 mL) is cooled to -10 °C under a nitrogen atmosphere.

  • Methanesulfonyl chloride (MsCl) (145 µL, 1.87 mmol) is added dropwise. The mixture is then warmed to 0 °C and stirred for 3 hours.

  • The reaction mixture is poured into ice water (10 mL) and washed sequentially with 20% H2SO4 (7 mL), saturated aqueous NaHCO3 (10 mL), and brine.

  • The organic layer is dried over magnesium sulfate and the solvent is evaporated.

  • The crude mesylate is diluted with a solution of methylamine (10 mL, 40% in water) in THF (10 mL) and heated at 65 °C for 3 hours.

  • After cooling, the reaction mixture is worked up to afford (R)-N-methyl-3-phenyl-3-hydroxypropylamine (6) in 96% yield.

Protocol 2: Synthesis of (R)-Fluoxetine Hydrochloride [(R)-1.HCl] [2]

  • To a solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (6) (123 mg, 0.75 mmol) in DMSO (7 mL), sodium hydride (22 mg, 0.89 mmol) is added with cooling.

  • The mixture is heated at 80 °C for 1 hour to form the sodium alkoxide.

  • p-Chlorobenzotrifluoride is added, and the mixture is heated for 1 hour at a temperature ranging from 80 to 100 °C.

  • After cooling, the product is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are concentrated to yield the free base of fluoxetine as a pale yellow oil.

  • The oil is dissolved in diethyl ether, and hydrogen chloride gas is bubbled through the solution until a white precipitate forms.

  • The precipitate, (R)-Fluoxetine hydrochloride, is collected by filtration (200 mg, 78% yield).

Protocol 3: Synthesis of Racemic 3-methylamino-1-phenyl-1-propanol [9]

  • A solution of 3-(methylamino)-1-phenyl-2-propen-1-one (600 mg, 3.7 mmol) in glacial acetic acid (15 mL) is vigorously stirred and cooled to 5-10 °C.

  • Sodium borohydride (NaBH4) (800 mg, 21.0 mmol) is added in portions over a 30-minute period.

  • The reaction mixture is stirred for an additional 30 minutes at the same temperature, followed by 3 hours at room temperature.

  • The reaction is quenched by the dropwise addition of 4 M aqueous sodium hydroxide (60 mL) under ice bath cooling, bringing the pH to approximately 12.

  • The resulting mixture is extracted with ethyl acetate (3 x 70 mL).

  • The combined organic extracts are washed with water (50 mL) and dried over Na2SO4.

  • Evaporation of the solvent under reduced pressure yields 3-methylamino-1-phenyl-1-propanol as a yellow oil (470 mg, 77% yield).

Visualizations

Synthesis_Pathway cluster_intermediate Synthesis of Chiral Intermediate cluster_final Final Conversion Benzaldehyde Benzaldehyde R_Homoallylic_Alcohol (R)-Homoallylic Alcohol Benzaldehyde->R_Homoallylic_Alcohol Asymmetric Allylation R_Diol (R)-1-phenyl- 1,3-propanediol R_Homoallylic_Alcohol->R_Diol Oxidative Cleavage R_Amino_Alcohol (R)-3-(methylamino)-1- phenylpropan-1-ol R_Diol->R_Amino_Alcohol Amination R_Fluoxetine (R)-Fluoxetine R_Amino_Alcohol->R_Fluoxetine Nucleophilic Aromatic Substitution (SNAr) (NaH, DMSO) p_Chlorobenzotrifluoride 4-Chlorobenzo- trifluoride p_Chlorobenzotrifluoride->R_Fluoxetine

Caption: Overall synthetic pathway to (R)-Fluoxetine.

SNAr_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack AminoAlcohol (R)-3-(methylamino)-1- phenylpropan-1-ol Alkoxide Alkoxide Intermediate AminoAlcohol->Alkoxide + NaH Base NaH H2 H₂ Gas Alkoxide->H2 - H₂ Meisenheimer Meisenheimer Complex (transition state) Alkoxide->Meisenheimer Attack on Aryl Ring ArylHalide 4-Chlorobenzo- trifluoride ArylHalide->Meisenheimer Fluoxetine (R)-Fluoxetine Meisenheimer->Fluoxetine - Cl⁻ NaCl NaCl

Caption: Mechanism of the SNAr etherification step.

Experimental_Workflow Start Start: (R)-Diol, Et3N, DCM Cool Cool to -10 °C Start->Cool Add_MsCl Add MsCl dropwise Cool->Add_MsCl Stir Stir at 0 °C for 3h Add_MsCl->Stir Workup1 Aqueous Workup (H₂O, H₂SO₄, NaHCO₃) Stir->Workup1 Dry Dry (MgSO₄) & Evaporate Solvent Workup1->Dry Crude_Mesylate Crude Mesylate Dry->Crude_Mesylate Amination Add 40% MeNH₂/THF, Heat to 65 °C for 3h Crude_Mesylate->Amination Workup2 Final Workup & Purification Amination->Workup2 End Product: (R)-Amino Alcohol Workup2->End

Caption: Workflow for chiral intermediate synthesis.

References

(R)-3-(methylamino)-1-phenylpropan-1-ol: A Key Intermediate in the Synthesis of Atomoxetine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of (R)-3-(methylamino)-1-phenylpropan-1-ol, a crucial chiral intermediate in the industrial synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into synthetic methodologies, experimental protocols, and the mechanistic role of Atomoxetine.

Introduction

Atomoxetine, marketed under the brand name Strattera®, is a non-stimulant medication effective in treating ADHD in both pediatric and adult populations.[1][2] Its therapeutic effect stems from the selective inhibition of the presynaptic norepinephrine transporter, leading to increased levels of norepinephrine and dopamine in the prefrontal cortex.[1][3][4] The stereochemistry of Atomoxetine is critical to its efficacy, with the (R)-enantiomer being significantly more active than its (S)-counterpart. Consequently, the stereoselective synthesis of (R)-Atomoxetine is of paramount importance.

A key chiral building block in the most common synthetic routes to (R)-Atomoxetine is this compound. The efficient and enantiomerically pure synthesis of this intermediate is a critical determinant of the overall yield and purity of the final active pharmaceutical ingredient (API). This guide will explore various synthetic strategies to obtain this intermediate and its subsequent conversion to Atomoxetine.

Synthetic Pathways to this compound and Atomoxetine

Several synthetic routes to this compound and its conversion to Atomoxetine have been reported, primarily revolving around the asymmetric reduction of a prochiral ketone. A prevalent and industrially viable method involves a multi-step process starting from acetophenone.

A generalized synthetic scheme is presented below:

Synthesis_Pathway Acetophenone Acetophenone Propiophenone_HCl 3-(Methylamino)-1-phenylpropan-1-one HCl Acetophenone->Propiophenone_HCl Mannich Reaction (Paraformaldehyde, CH3NH2·HCl) Amino_Alcohol This compound Propiophenone_HCl->Amino_Alcohol Asymmetric Reduction Atomoxetine (R)-Atomoxetine Amino_Alcohol->Atomoxetine Williamson Ether Synthesis (2-Fluorotoluene, Base)

Caption: General Synthetic Pathway to (R)-Atomoxetine.

This pathway commences with a Mannich reaction of acetophenone, paraformaldehyde, and methylamine hydrochloride to yield 3-(methylamino)-1-phenylpropan-1-one hydrochloride.[5] The subsequent crucial step is the asymmetric reduction of the ketone to the desired (R)-alcohol. Finally, a Williamson ether synthesis with 2-fluorotoluene affords (R)-Atomoxetine.[6]

Quantitative Data Summary

The following tables summarize quantitative data for the key steps in the synthesis of this compound and Atomoxetine, compiled from various sources.

Table 1: Synthesis of 3-(Methylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Reaction)

Starting MaterialsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Acetophenone, Paraformaldehyde, Methylamine HClEthanol1109-2060-70Supporting Information, Wiley-VCH
Acetophenone, Paraformaldehyde, Methylamine HClAlcohols60-100Not SpecifiedHigh[5]

Table 2: Asymmetric Reduction of 3-(Methylamino)-1-phenylpropan-1-one to this compound

Reducing Agent / CatalystSolventTemperature (°C)Reaction Time (h)Enantiomeric Excess (ee, %)Yield (%)Reference
NaBH4MethanolRoom Temp1Not SpecifiedSimilar to racemateSupporting Information, Wiley-VCH
[Rh(SC,RP-4)(NBD)]SbF6MethanolRoom Temp12>9995Supporting Information, Wiley-VCH
Raney Nickel / H2Water25-80Not SpecifiedNot SpecifiedHigh[5]

Table 3: Synthesis of (R)-Atomoxetine from this compound

| Reagents | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Fluorotoluene | Potassium tert-butoxide | DMSO | 60 | 8 | 91 (by HPLC assay) |[6][7] | | 2-Fluorotoluene | Alkali metal hydroxide | DMSO | Not Specified | Not Specified | Not Specified |[8] |

Detailed Experimental Protocols

Synthesis of 3-Methylamino-1-phenylpropan-1-one hydrochloride

Procedure based on Supporting Information, Wiley-VCH:

A mixture of acetophenone (25.0 mmol), methylamine hydrochloride (1.86 g, 27.5 mmol), paraformaldehyde (1.05 g, 35 mmol), and concentrated HCl (0.125 mL) in ethanol (12.5 mL) is heated in a sealed flask at 110 °C for 9-20 hours. After cooling to room temperature, the solvent is removed under reduced pressure. Ethyl acetate (25 mL) is added to the residue, and the resulting suspension is vigorously stirred at room temperature for 4 hours. The solid product is collected by filtration and washed with ethyl acetate to afford 3-methylamino-1-phenylpropan-1-one hydrochloride.

Asymmetric Hydrogenation of 3-Methylamino-1-phenylpropan-1-one hydrochloride to (S)-3-Methylamino-1-phenylpropan-1-ol

Procedure based on Supporting Information, Wiley-VCH:

To a mixture of 3-methylamino-1-phenylpropan-1-one hydrochloride (43 mg, 0.2 mmol) and K2CO3 (14 mg, 0.1 mmol) in degassed methanol (0.5 mL) in a glovebox is added [Rh(SC,RP-4)(NBD)]SbF6 (0.8 mg, 0.001 mmol). The resulting solution is transferred to an autoclave and charged with 10 bar of hydrogen. The hydrogenation is performed at room temperature for 12 hours. After carefully releasing the hydrogen, the solvent is removed under reduced pressure to yield the product.

Synthesis of (R)-Atomoxetine

Procedure based on US Patent 2011/0319664 A1: [6]

10.0 g of (R)-3-methylamino-1-phenyl-1-propanol, 26.7 g of 2-fluorotoluene, and 6.8 g of potassium tert-butoxide are dissolved in 18.0 g of DMSO. The mixture is heated at 60 °C for 8 hours. After cooling, the reaction mixture is extracted with 40.0 g of ethyl acetate and 40.0 g of water. The organic layer is extracted with 21.8 g of 10% HCl (aq). The acidic aqueous layer is then basified with 5.5 g of 45% NaOH and extracted twice with 40.0 g of ethyl acetate. After concentration of the combined organic layers, crude atomoxetine is obtained as an oily product.

Mechanism of Action of Atomoxetine

Atomoxetine exerts its therapeutic effect by selectively inhibiting the reuptake of norepinephrine from the synaptic cleft in the prefrontal cortex.[1][3] This leads to an increase in the concentration of norepinephrine in the synapse, enhancing neurotransmission. In the prefrontal cortex, where dopamine transporters are sparse, norepinephrine transporters are also responsible for the reuptake of dopamine.[1] Therefore, by blocking the norepinephrine transporter, atomoxetine also indirectly increases the levels of dopamine in this specific brain region, which is crucial for executive functions like attention and impulse control.[4]

Atomoxetine_MOA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) Atomoxetine Atomoxetine Atomoxetine->NET Inhibition NE_synapse->NET Reuptake Postsynaptic_Receptor Postsynaptic Adrenergic Receptors NE_synapse->Postsynaptic_Receptor Binding & Activation Improved Attention & Focus Improved Attention & Focus Postsynaptic_Receptor->Improved Attention & Focus

Caption: Mechanism of Action of Atomoxetine.

Conclusion

This compound is a cornerstone intermediate in the synthesis of the non-stimulant ADHD medication, Atomoxetine. The development of efficient and highly stereoselective methods for its preparation is crucial for the economic viability and purity of the final drug product. This guide has provided an in-depth overview of the key synthetic strategies, detailed experimental protocols, and quantitative data to aid researchers and professionals in the field of pharmaceutical development. A clear understanding of the synthetic pathways and the mechanism of action of Atomoxetine is essential for the continued innovation and optimization of ADHD therapeutics.

References

Methodological & Application

Chiral Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(methylamino)-1-phenylpropan-1-ol is a critical chiral intermediate in the synthesis of several pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI), (R)-Fluoxetine. The stereochemistry at the hydroxyl-bearing carbon is crucial for its biological activity, making enantioselective synthesis a key focus in process development and medicinal chemistry. This document provides detailed application notes and experimental protocols for two distinct and effective methods for the chiral synthesis of this compound: Asymmetric Hydrogenation of a Prochiral Ketone and Diastereoselective Reductive Ring-Opening of a Chiral Isoxazolidine.

Introduction

The development of efficient and scalable methods for producing enantiomerically pure compounds is a cornerstone of modern pharmaceutical manufacturing. This compound serves as a valuable building block, and its synthesis has been approached through various strategies, including enzymatic resolutions, chiral pool synthesis, and asymmetric catalysis. The methods presented herein focus on asymmetric catalysis, offering high enantioselectivity and yield. The first protocol details the asymmetric hydrogenation of 3-(methylamino)-1-phenylpropan-1-one using a well-defined Ruthenium-BINAP catalyst system. The second protocol describes a diastereoselective approach involving the reductive cleavage of a chiral isoxazolidine precursor.

Method 1: Asymmetric Hydrogenation of 3-(methylamino)-1-phenylpropan-1-one

This method relies on the enantioselective reduction of a prochiral ketone using a chiral ruthenium catalyst. The catalyst, typically a complex of ruthenium with a chiral diphosphine ligand like BINAP and a chiral diamine, creates a chiral environment that directs the hydrogenation to favor the formation of the (R)-alcohol.

Experimental Protocol

1. Synthesis of 3-(methylamino)-1-phenylpropan-1-one hydrochloride (Precursor)

The synthesis of the ketone precursor is often achieved via a Mannich reaction between acetophenone, formaldehyde (or paraformaldehyde), and methylamine hydrochloride.

  • Reaction: To a solution of acetophenone (1.0 eq) and methylamine hydrochloride (1.1 eq) in ethanol, add paraformaldehyde (1.2 eq).

  • Conditions: Reflux the mixture for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and then to 0-5 °C to induce crystallization. Filter the resulting solid and wash with cold ethanol to afford 3-(methylamino)-1-phenylpropan-1-one hydrochloride.

2. Asymmetric Hydrogenation

  • Catalyst System: A common catalyst for this transformation is [RuCl₂((S)-BINAP)((S,S)-DPEN)].

  • Procedure:

    • In a high-pressure autoclave, dissolve 3-(methylamino)-1-phenylpropan-1-one hydrochloride (1.0 eq) in methanol.

    • Add the chiral ruthenium catalyst (e.g., [RuCl₂((S)-BINAP)((S,S)-DPEN)], typical catalyst loading of 0.01-0.1 mol%).

    • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 40 bar.[1]

    • Heat the reaction mixture to 40 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or HPLC.[1]

    • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with an aqueous solution of sodium hydroxide to pH > 12.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., cyclohexane).

Data Presentation
ParameterValueReference
Substrate3-(dimethylamino)-1-phenylpropan-1-ol[1]
Catalyst[RuCl₂((S)-BINAP)((S,S)-DPEN)][1]
Hydrogen Pressure40 bar[1]
Temperature40 °C[1]
SolventMethanol[1]
Enantiomeric Excess (e.e.)92%[1]
Overall Yield49.1% (for (R)-Fluoxetine)[1]

Note: The data is for the analogous dimethylamino compound, and similar results are expected for the methylamino substrate.

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation acetophenone Acetophenone mannich_reaction Mannich Reaction (Ethanol, Reflux) acetophenone->mannich_reaction methylamine_hcl Methylamine HCl methylamine_hcl->mannich_reaction paraformaldehyde Paraformaldehyde paraformaldehyde->mannich_reaction ketone_hcl 3-(methylamino)-1- phenylpropan-1-one HCl mannich_reaction->ketone_hcl ketone_hcl_input Ketone Precursor HCl ketone_hcl->ketone_hcl_input hydrogenation Asymmetric Hydrogenation (40 bar H2, 40 °C) ketone_hcl_input->hydrogenation catalyst [RuCl2((S)-BINAP)((S,S)-DPEN)] Methanol catalyst->hydrogenation workup Work-up (Basification, Extraction) hydrogenation->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product (R)-3-(methylamino)-1- phenylpropan-1-ol purification->final_product

Caption: Workflow for Asymmetric Hydrogenation.

Method 2: Diastereoselective Reductive Ring-Opening of a Chiral Isoxazolidine

This synthetic route introduces chirality early by utilizing a chiral auxiliary or a chiral precursor to form a diastereomerically enriched isoxazolidine. The subsequent reductive cleavage of the N-O bond of the isoxazolidine ring yields the desired chiral amino alcohol.

Experimental Protocol

1. Synthesis of 2-Methyl-5-phenylisoxazolidine (Precursor)

The synthesis of the chiral isoxazolidine can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. For this protocol, we will start with the commercially available or pre-synthesized chiral isoxazolidine.

2. Reductive Ring-Opening

  • Procedure:

    • In a glass pressure reactor, dissolve 2-methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) in tetramethylene sulfone (38.1 g).[2]

    • Add 5% Palladium on Carbon (Pd/C) (1.9 g).[2]

    • Seal the reactor, warm to 50 °C, and pressurize with hydrogen gas to 40 psig.[2]

    • Maintain the reaction under these conditions for 24 hours.[2]

    • Add ethanol (38.1 g) to the reaction mixture and continue heating for an additional 48 hours.[2]

    • After cooling the reactor to room temperature, filter the mixture to remove the catalyst.

    • Remove the ethanol by distillation under reduced pressure to obtain a solution of N-methyl-3-phenyl-3-hydroxypropylamine (an alternative name for the target compound) in tetramethylene sulfone.[2]

  • Purification: The product can be isolated from the high-boiling solvent by extraction or distillation under high vacuum. Further purification can be achieved by standard techniques such as chromatography or recrystallization of a salt form.

Data Presentation
ParameterValueReference
Substrate2-Methyl-5-phenylisoxazolidine[2]
Reactant QuantitiesSubstrate: 38.1 g (234 mmol)[2]
Catalyst5% Pd/C (1.9 g)[2]
Hydrogen Pressure40 psig[2]
Temperature50 °C[2]
SolventTetramethylene sulfone, Ethanol[2]
Reaction Time72 hours total[2]

Experimental Workflow

G cluster_0 Reductive Ring-Opening isoxazolidine 2-Methyl-5-phenylisoxazolidine hydrogenolysis Hydrogenolysis (40 psig H2, 50 °C) isoxazolidine->hydrogenolysis solvents Tetramethylene sulfone Ethanol solvents->hydrogenolysis catalyst 5% Pd/C catalyst->hydrogenolysis filtration Filtration hydrogenolysis->filtration solvent_removal Solvent Removal filtration->solvent_removal final_product (R)-3-(methylamino)-1- phenylpropan-1-ol solvent_removal->final_product

Caption: Workflow for Reductive Ring-Opening.

Analytical Methods for Enantiomeric Excess (e.e.) Determination

Accurate determination of the enantiomeric excess is critical for validating the success of a chiral synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.

General HPLC Protocol:

  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized for baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

  • Analysis: Inject a racemic standard to determine the retention times of both the (R) and (S) enantiomers. Then, inject the synthesized sample and integrate the peak areas for each enantiomer. The enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Conclusion

The two protocols presented provide robust and distinct strategies for the chiral synthesis of this compound. The asymmetric hydrogenation route is elegant and atom-economical, relying on a small amount of a highly active chiral catalyst. The diastereoselective reductive ring-opening method offers an alternative where chirality is established in a precursor molecule. The choice of method will depend on factors such as the availability of starting materials and catalysts, scalability requirements, and the desired level of enantiopurity. Both methods, when optimized, are capable of producing this key pharmaceutical intermediate with high yield and excellent enantiomeric control.

References

Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-(Methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals, most notably the selective norepinephrine reuptake inhibitor, (R)-atomoxetine, and as a precursor to (R)-fluoxetine. The stereochemistry at the hydroxyl-bearing carbon is crucial for the pharmacological activity of these drugs. Therefore, the development of efficient and highly stereoselective synthetic methods for this compound is of significant interest to the pharmaceutical industry.

These application notes provide an overview and detailed protocols for three prominent asymmetric methods for the synthesis of this compound:

  • Asymmetric Hydrogenation of a β-Aminoketone Precursor

  • Corey-Bakshi-Shibata (CBS) Catalytic Reduction

  • Diastereoselective Reductive Ring-Opening of a Chiral Oxazolidine

Data Presentation: Comparison of Asymmetric Synthesis Routes

The following table summarizes quantitative data for different asymmetric routes to this compound, allowing for a direct comparison of their efficiencies and stereoselectivities.

Synthesis RouteCatalyst/Chiral AuxiliaryReducing AgentKey SubstrateYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Hydrogenation Rh-(S,S)-DuanPhosH₂3-(methylamino)-1-phenylpropan-1-one HCl>95>99[1]
Corey-Bakshi-Shibata (CBS) Reduction (R)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide (BMS)3-(methylamino)-1-phenylpropan-1-oneHigh>95[2][3]
Reductive Ring-Opening 5% Pd/CH₂2-Methyl-5-phenylisoxazolidineNot specifiedNot specified (product is racemic unless a chiral starting material or resolution is used)[4]
Mannich Reaction & Reduction Raney NickelH₂3-(methylamino)-1-phenylpropan-1-one HClHigh (can improve yield by 5-10% over borohydride)Not specified (produces racemic mixture without a chiral catalyst)[5]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 3-(methylamino)-1-phenylpropan-1-one Hydrochloride

This protocol describes the highly enantioselective hydrogenation of a β-aminoketone using a rhodium-based chiral catalyst.[1]

Workflow Diagram:

Asymmetric_Hydrogenation A Preparation of Precursor B Asymmetric Hydrogenation A->B 3-(methylamino)-1-phenylpropan-1-one HCl, Rh-(S,S)-DuanPhos, H₂ C Work-up and Isolation B->C Reaction Mixture D Purification C->D Crude Product E (R)-3-(methylamino)-1- phenylpropan-1-ol D->E Purified Product CBS_Reduction A Preparation of Reagents B CBS Catalytic Reduction A->B 3-(methylamino)-1-phenylpropan-1-one, (R)-CBS catalyst, BMS C Quenching and Work-up B->C Reaction Mixture D Purification C->D Crude Product E (R)-3-(methylamino)-1- phenylpropan-1-ol D->E Purified Product Reductive_Ring_Opening A Preparation of Starting Material B Reductive Ring-Opening A->B 2-Methyl-5-phenylisoxazolidine, 5% Pd/C, H₂, Ethanol C Work-up and Isolation B->C Reaction Mixture D N-methyl-3-phenyl-3- hydroxypropylamine C->D Product Solution

References

Application Note: A Detailed Protocol for the Synthesis of (R)-3-(Methylamino)-1-phenylpropan-1-ol via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed two-step protocol for the synthesis of 3-(methylamino)-1-phenylpropan-1-ol. The synthesis begins with a Mannich-type reaction using acetophenone, paraformaldehyde, and methylamine hydrochloride to produce the intermediate 3-(methylamino)-1-phenylpropan-1-one hydrochloride. This intermediate is subsequently reduced to the target amino alcohol. The protocol described herein yields a racemic mixture. Achieving the specific (R)-enantiomer requires an additional chiral separation step or the use of an asymmetric synthesis strategy, which is discussed briefly. All quantitative data is presented in tabular format, and the experimental workflow is visualized for clarity.

Introduction

3-(Methylamino)-1-phenylpropan-1-ol is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably Fluoxetine[1]. The synthesis of this molecule can be efficiently achieved through a reductive amination pathway. Reductive amination is a powerful method for forming carbon-nitrogen bonds, which typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine, followed by reduction to the desired amine.

This document outlines a robust and reproducible protocol based on established literature for the laboratory-scale synthesis of 3-(methylamino)-1-phenylpropan-1-ol. The method involves the initial formation of a β-aminoketone, which is then selectively reduced to the final product.

Reaction Scheme

The overall synthesis is a two-step process. First, a Mannich reaction is performed to create the β-aminoketone intermediate. Second, the ketone is reduced to a hydroxyl group to yield the final product.

G cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Reduction acetophenone Acetophenone aminoketone 3-(Methylamino)-1-phenylpropan-1-one HCl acetophenone->aminoketone + Alcohol Solvent + Heat (60-100°C) paraformaldehyde Paraformaldehyde paraformaldehyde->aminoketone + Alcohol Solvent + Heat (60-100°C) methylamine_hcl Methylamine HCl methylamine_hcl->aminoketone + Alcohol Solvent + Heat (60-100°C) aminoketone_start 3-(Methylamino)-1-phenylpropan-1-one HCl final_product (±)-3-(Methylamino)-1-phenylpropan-1-ol aminoketone_start->final_product + NaBH4 + Methanol

Caption: Two-step synthesis of 3-(methylamino)-1-phenylpropan-1-ol.

Experimental Protocols

Safety Precautions: This procedure involves flammable solvents, corrosive substances, and potentially hazardous reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Step 1: Synthesis of 3-(Methylamino)-1-phenylpropan-1-one Hydrochloride

This step involves a Mannich-type reaction between acetophenone, paraformaldehyde, and methylamine hydrochloride.

Materials and Reagents:

  • Acetophenone

  • Paraformaldehyde

  • Monomethylamine hydrochloride

  • Ethanol (or other alcohol solvent)

  • Closed reaction vessel (e.g., pressure vessel)

Procedure:

  • Combine acetophenone, paraformaldehyde, and monomethylamine hydrochloride in an alcohol-based solvent within a closed container suitable for heating under pressure[2]. Refer to Table 1 for recommended molar ratios.

  • Seal the reaction vessel and heat the mixture to a temperature between 60-100°C[2].

  • Maintain the reaction at this temperature with stirring for several hours until completion (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Cool the resulting concentrate to induce crystallization of the 3-(methylamino)-1-phenylpropan-1-one hydrochloride product.

  • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 2: Reduction of 3-(Methylamino)-1-phenylpropan-1-one to (±)-3-(Methylamino)-1-phenylpropan-1-ol

This step reduces the ketone functionality of the intermediate to a secondary alcohol.

Materials and Reagents:

  • 3-(Methylamino)-1-phenylpropan-1-one hydrochloride (from Step 1)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated ammonium chloride (NH₄Cl) solution

  • Sodium hydroxide (NaOH) solution (1N)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Cyclohexane (for recrystallization)

Procedure:

  • Dissolve the 3-(methylamino)-1-phenylpropan-1-one hydrochloride intermediate in methanol in a round-bottom flask equipped with a magnetic stirrer[3].

  • Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution[3]. Maintain the temperature below 20°C during addition.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete as indicated by TLC analysis[1][3].

  • Quench the reaction by carefully adding saturated ammonium chloride solution[3].

  • Remove the methanol under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to be alkaline (pH 9-14) by adding a sodium hydroxide solution[2].

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate[3][2].

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product[3].

  • Purify the crude product by recrystallization from cyclohexane to obtain the final 3-(methylamino)-1-phenylpropan-1-ol[2].

Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis.

Table 1: Reagents and Conditions for Synthesis

Parameter Step 1: Mannich Reaction Step 2: Reduction Reference
Key Reagents Acetophenone, Paraformaldehyde, Methylamine HCl 3-(Methylamino)-1-phenylpropan-1-one HCl, NaBH₄ [3][2]
Solvent Ethanol / Methanol Methanol [3][2]
Temperature 60-100°C 0°C to Room Temperature [3][2]
Reaction Time 2-6 hours (typical) 1-3 hours [1][2]
Work-up Concentration, Crystallization pH adjustment, Extraction, Recrystallization [2]

| Expected Yield | >85% (for intermediate) | 77-90% |[1][3] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis protocol, from initial setup to final product characterization.

G cluster_prep Preparation cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Reduction & Purification cluster_final Analysis start Assemble Glassware & Reagents safety Wear Appropriate PPE start->safety reactants_mix Mix Acetophenone, Paraformaldehyde, & Methylamine HCl in Alcohol safety->reactants_mix reaction1 Heat in Sealed Vessel (60-100°C) reactants_mix->reaction1 workup1 Cool, Concentrate & Crystallize Intermediate reaction1->workup1 filter1 Filter and Dry Intermediate workup1->filter1 dissolve Dissolve Intermediate in Methanol filter1->dissolve reduction Add NaBH4 at 0°C, then stir at RT dissolve->reduction quench Quench with Sat. NH4Cl Solution reduction->quench extract Adjust pH to >9, Extract with Organic Solvent quench->extract purify Dry, Concentrate & Recrystallize from Cyclohexane extract->purify analysis Characterize Final Product (NMR, MS, etc.) purify->analysis chiral_sep Chiral Separation (e.g., HPLC) for (R)-enantiomer analysis->chiral_sep

Caption: Experimental workflow for the synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol.

Discussion and Conclusion

The described two-step protocol provides a reliable method for synthesizing 3-(methylamino)-1-phenylpropan-1-ol. The initial Mannich-type reaction is a classic method for forming β-aminoketones, and the subsequent reduction with sodium borohydride is an effective and mild procedure for converting the ketone to the desired alcohol.

It is critical to note that this protocol produces a racemic mixture of (R)- and (S)-3-(methylamino)-1-phenylpropan-1-ol. To obtain the enantiomerically pure (R)-isomer as specified in the topic, a resolution step is required post-synthesis. This can be achieved through techniques such as chiral column chromatography (HPLC) or by forming diastereomeric salts with a chiral acid followed by fractional crystallization[4]. Alternatively, asymmetric synthesis strategies, such as using a chiral catalyst during the reduction step, could be employed to directly favor the formation of the (R)-enantiomer[5]. These advanced methods are beyond the scope of this fundamental protocol but are essential for applications requiring high enantiomeric purity.

References

Application Notes and Protocols: Raney Nickel-Catalyzed Synthesis of 3-Methylamino-1-phenylpropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-methylamino-1-phenylpropanol, a key intermediate in the manufacturing of various pharmaceuticals. The synthesis is achieved through a robust and scalable method involving the catalytic hydrogenation of 3-methylamino-1-phenylpropanone hydrochloride using Raney nickel. This protocol offers high product yield and good quality, making it suitable for laboratory and industrial applications.

Introduction

3-Methylamino-1-phenylpropanol is a critical chiral building block in the synthesis of several active pharmaceutical ingredients (APIs). The efficient and cost-effective production of this intermediate is of significant interest to the pharmaceutical industry. Catalytic hydrogenation using Raney nickel is a well-established and powerful tool in organic synthesis, known for its high activity and stability under a range of reaction conditions.[1][2] This method provides a reliable alternative to reductions using metal hydrides. This application note outlines the synthesis of 3-methylamino-1-phenylpropanol, detailing the preparation of the precursor and its subsequent catalytic reduction.

Chemical Reaction Pathway

The synthesis of 3-methylamino-1-phenylpropanol via Raney nickel catalysis typically involves a two-step process. The first step is the formation of the intermediate, 3-methylamino-1-phenylpropanone hydrochloride, through a Mannich-type reaction with acetophenone, paraformaldehyde, and methylamine hydrochloride. The second step is the catalytic hydrogenation of the keto-amine intermediate to the desired amino alcohol using Raney nickel as the catalyst.

Reaction_Workflow acetophenone Acetophenone intermediate 3-Methylamino-1-phenylpropanone HCl acetophenone->intermediate + Alcohol Solvent (e.g., Ethanol) 60-100 °C paraformaldehyde Paraformaldehyde paraformaldehyde->intermediate + Alcohol Solvent (e.g., Ethanol) 60-100 °C methylamine_hcl Methylamine HCl methylamine_hcl->intermediate + Alcohol Solvent (e.g., Ethanol) 60-100 °C product 3-Methylamino-1-phenylpropanol intermediate->product + H2, Raney Ni 25-80 °C 0.3-1.5 MPa h2 H2 raney_ni Raney Ni

Caption: Reaction workflow for the synthesis of 3-methylamino-1-phenylpropanol.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Raney nickel-catalyzed hydrogenation step.

ParameterValueReference
Reactant 3-Methylamino-1-phenylpropanone hydrochloride[3]
Catalyst Raney Nickel[3]
Catalyst Loading 5-10 wt% relative to substrate[4]
Solvent Water or Alcohols (Methanol, Ethanol, Isopropanol)[3]
Hydrogen Pressure 0.3–1.5 MPa[3]
Reaction Temperature 25–80 °C[3]
pH Adjustment (Post-Rxn) 9-14 (using liquid alkali)[3]
Purity (after recryst.) >98% (by HPLC)[4]

Experimental Protocols

Materials and Equipment:

  • Acetophenone

  • Paraformaldehyde

  • Monomethylamine hydrochloride

  • Ethanol (or other alcohol solvent)

  • Raney Nickel (slurry in water)

  • Hydrogen gas

  • Nitrogen gas

  • Sodium hydroxide solution (30%)

  • Ethyl acetate

  • Cyclohexane

  • Stainless steel pressure reactor

  • Stirring apparatus

  • Standard laboratory glassware

Protocol 1: Synthesis of 3-Methylamino-1-phenylpropanone Hydrochloride

  • To a sealed reaction vessel, add acetophenone, paraformaldehyde, and monomethylamine hydrochloride.

  • Add an alcohol solvent such as ethanol, methanol, or isopropanol.[3]

  • Heat the mixture to a temperature between 60-100 °C and maintain with stirring.[3]

  • Upon completion of the reaction, concentrate the solution under reduced pressure.

  • Cool the concentrated solution to induce crystallization of 3-methylamino-1-phenylpropanone hydrochloride.

  • Isolate the crystals by filtration and dry them.

Protocol 2: Raney Nickel-Catalyzed Hydrogenation to 3-Methylamino-1-phenylpropanol

  • In a stainless steel pressure reactor, dissolve the 3-methylamino-1-phenylpropanone hydrochloride obtained from Protocol 1 in a suitable solvent, such as water.[3]

  • Carefully add the Raney nickel catalyst (as a slurry) to the reactor. A typical catalyst loading is 5-10 wt% relative to the starting material.[4]

  • Seal the reactor and purge the system with nitrogen gas three times to remove any air.

  • Subsequently, purge the reactor with hydrogen gas at a pressure of 0.3 MPa three times.[3]

  • Pressurize the reactor with hydrogen to a pressure of 0.3–1.5 MPa.[3]

  • Maintain the reaction temperature between 25–80 °C with constant stirring.[3]

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen uptake ceases.[3]

  • After the reaction is complete, cool the reactor and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the Raney nickel catalyst.

  • Transfer the resulting solution of 3-methylamino-1-phenylpropanol hydrochloride to a separate vessel.

  • Adjust the pH of the solution to 9–14 using a 30% aqueous sodium hydroxide solution.[3]

  • Extract the free base, 3-methylamino-1-phenylpropanol, with an organic solvent such as ethyl acetate.[3]

  • Recover the solvent from the organic extracts by distillation under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by recrystallization from cyclohexane to yield pure 3-methylamino-1-phenylpropanol.[3]

Logical Workflow for Experimental Procedure

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Catalytic Hydrogenation cluster_step3 Step 3: Product Isolation and Purification s1_reactants Mix Acetophenone, Paraformaldehyde, & Methylamine HCl in Alcohol s1_heat Heat to 60-100 °C s1_reactants->s1_heat s1_concentrate Concentrate Solution s1_heat->s1_concentrate s1_crystallize Cool and Crystallize s1_concentrate->s1_crystallize s1_filter Filter and Dry Intermediate s1_crystallize->s1_filter s2_dissolve Dissolve Intermediate in Water s1_filter->s2_dissolve Use Intermediate s2_add_catalyst Add Raney Ni Catalyst s2_dissolve->s2_add_catalyst s2_purge Purge Reactor (N2 then H2) s2_add_catalyst->s2_purge s2_hydrogenate Hydrogenate (0.3-1.5 MPa, 25-80 °C) s2_purge->s2_hydrogenate s2_filter Filter to Remove Catalyst s2_hydrogenate->s2_filter s3_ph_adjust Adjust pH to 9-14 s2_filter->s3_ph_adjust Use Filtrate s3_extract Extract with Ethyl Acetate s3_ph_adjust->s3_extract s3_recover_solvent Recover Solvent s3_extract->s3_recover_solvent s3_recrystallize Recrystallize from Cyclohexane s3_recover_solvent->s3_recrystallize

Caption: Step-by-step experimental workflow for the synthesis of 3-methylamino-1-phenylpropanol.

Safety Precautions

  • Raney nickel is pyrophoric and must be handled with care, typically as a slurry in water.[2]

  • Hydrogen gas is highly flammable and should be handled in a well-ventilated area with appropriate safety measures.

  • The reaction should be carried out in a pressure reactor rated for the conditions described.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The Raney nickel-catalyzed synthesis of 3-methylamino-1-phenylpropanol is an efficient and high-yielding method suitable for producing this valuable pharmaceutical intermediate. The use of a catalytic amount of Raney nickel under moderate hydrogen pressure and temperature provides a scalable and cost-effective alternative to other reduction methods. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

References

Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(methylamino)-1-phenylpropan-1-ol is a key chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the selective norepinephrine reuptake inhibitors Atomoxetine and Fluoxetine. The enantiomeric purity of this intermediate is critical as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles. Therefore, a robust and reliable analytical method for the enantioselective analysis of this compound is essential for quality control and regulatory compliance in the pharmaceutical industry.

This application note details a chiral High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of the enantiomers of 3-(methylamino)-1-phenylpropan-1-ol. The described method is based on a normal-phase separation using a polysaccharide-based chiral stationary phase (CSP), which is known for its broad applicability in resolving a wide range of chiral compounds.

Principle of Chiral Separation

The enantiomers of 3-(methylamino)-1-phenylpropan-1-ol are separated on a chiral stationary phase. The CSP, composed of a chiral selector immobilized on a silica support, forms transient diastereomeric complexes with the enantiomers. The differing stability of these complexes leads to different retention times for the (R) and (S) enantiomers on the column, allowing for their separation and quantification.

Experimental Protocols

This section provides a detailed methodology for the chiral HPLC analysis of 3-(methylamino)-1-phenylpropan-1-ol. The following protocol is a recommended starting point, based on established methods for structurally similar compounds like Atomoxetine. Method optimization may be required for specific applications.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. A suitable example is the Lux® i-Cellulose-5 (250 x 4.6 mm, 5 µm) or a similar column with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) are required for the mobile phase.

  • Sample Diluent: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) is a suitable diluent for the sample.

  • Analyte: this compound and its (S)-enantiomer or the racemic mixture.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the chiral separation.

ParameterRecommended Condition
Column Lux® i-Cellulose-5 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Sample Concentration Approximately 1 mg/mL in sample diluent
Sample Preparation
  • Accurately weigh approximately 10 mg of the 3-(methylamino)-1-phenylpropan-1-ol sample.

  • Dissolve the sample in 10 mL of the sample diluent (n-Hexane/Isopropanol, 90:10 v/v) to obtain a concentration of 1 mg/mL.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Analysis

The enantiomeric purity of the this compound sample can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

Enantiomeric Excess (% ee) = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

Data Presentation

The following table presents typical quantitative data that can be expected from the chiral HPLC analysis based on the separation of a closely related compound, Atomoxetine. These values should serve as a benchmark for method validation and performance.

Parameter(S)-enantiomer(R)-enantiomer
Retention Time (min) ~ 8.6~ 12.8
Resolution (Rs) \multicolumn{2}{c}{> 6.0}
Selectivity (α) \multicolumn{2}{c}{~ 1.5}

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter Solution prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Enantiomeric Purity data1->data2

Caption: Workflow for Chiral HPLC Analysis.

Logical Relationship of Method Development

The diagram below outlines the logical steps involved in developing and validating a chiral HPLC method.

G start Method Development Goal: Separate Enantiomers of 3-(methylamino)-1-phenylpropan-1-ol step1 Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->step1 step2 Optimize Mobile Phase (Solvent ratio, Additives) step1->step2 step3 Optimize Instrumental Parameters (Flow rate, Temperature) step2->step3 step4 Method Validation (Specificity, Linearity, Accuracy, Precision) step3->step4 end Routine Analysis and Quality Control step4->end

Caption: Chiral HPLC Method Development and Validation Pathway.

Application Notes: GC-MS Analysis of (R)-3-(methylamino)-1-phenylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of (R)-3-(methylamino)-1-phenylpropan-1-ol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the target analytes, which contain secondary amine and hydroxyl functional groups, a derivatization step is required to improve chromatographic resolution and thermal stability.[1] This protocol employs a liquid-liquid extraction (LLE) for sample clean-up, followed by acylation with heptafluorobutyric anhydride (HFBA) prior to GC-MS analysis. The method is suitable for the determination of these compounds in complex matrices, such as biological fluids, for clinical and forensic toxicology, as well as for quality control in pharmaceutical manufacturing.

Principle

This compound is a sympathomimetic amine that is not sufficiently volatile for direct GC-MS analysis.[2] This protocol involves two key stages:

  • Sample Preparation: The analyte is first extracted from the aqueous sample matrix into an organic solvent under basic conditions. This step isolates the analyte from non-volatile matrix components like salts and proteins.[3][4]

  • Derivatization: The extracted analyte is derivatized with heptafluorobutyric anhydride (HFBA). HFBA reacts with the active hydrogens on the secondary amine and hydroxyl groups, replacing them with non-polar heptafluorobutyryl groups.[5][6] This acylation increases the molecular weight and volatility of the analyte, leading to improved peak shape, better separation, and enhanced sensitivity during GC-MS analysis.[1][7]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the analyte from other components based on its boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted analyte and detects the characteristic fragment ions, allowing for definitive identification and quantification.

Apparatus and Reagents
  • Apparatus:

    • Gas Chromatograph with Mass Selective Detector (GC-MS)

    • Autosampler

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator or heating block

    • Glass centrifuge tubes (15 mL)

    • Pipettes and tips

    • GC vials (2 mL) with inserts

  • Reagents:

    • This compound reference standard

    • Internal Standard (IS) solution (e.g., Methamphetamine-d5)

    • Heptafluorobutyric anhydride (HFBA)

    • Ethyl Acetate (GC grade)

    • Chloroform (HPLC grade)

    • Isopropanol (HPLC grade)

    • Borate Buffer (pH 9.3)

    • 10% (v/v) Methanolic HCl

    • Deionized Water

    • Sodium Hydroxide (for pH adjustment)

    • Nitrogen gas, high purity

    • Helium gas (carrier gas), high purity

Experimental Protocols

Standard and Control Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Solution (1 µg/mL): Prepare a 1 µg/mL solution of Methamphetamine-d5 in methanol.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) in the appropriate matrix (e.g., drug-free urine or plasma) to validate the assay.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted for urine samples but can be modified for other biological matrices.[5][7]

  • Pipette 1.0 mL of the sample (urine, plasma, or QC sample) into a 15 mL glass centrifuge tube.

  • Add 50 µL of the 1 µg/mL internal standard solution to each tube.

  • Add 1.0 mL of pH 9.3 borate buffer to alkalinize the sample.[8] Vortex for 10 seconds.

  • Add 4.0 mL of extraction solvent (9:1 v/v Chloroform/Isopropanol).[5]

  • Cap the tubes and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer to a clean glass tube.

  • Add 100 µL of 10% methanolic HCl to the extracted solvent. This converts the amine to a salt to prevent evaporative loss.[8]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization Protocol
  • To the dried extract residue, add 50 µL of Ethyl Acetate and 50 µL of HFBA.[6]

  • Cap the tube tightly and vortex for 10 seconds.

  • Heat the mixture at 70°C for 20 minutes in a heating block or water bath.

  • Allow the tube to cool to room temperature.

  • Evaporate the excess derivatizing reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the final residue in 100 µL of Ethyl Acetate.

  • Vortex for 10 seconds and transfer the solution to a GC vial with an insert for analysis.

GC-MS Instrumental Parameters
  • System: Agilent GC-MS System (or equivalent)

  • Column: HP-5MS (5%-phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[9]

  • Injection Volume: 1 µL

  • Injector Temperature: 260°C[5][7]

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: Hold at 280°C for 5 minutes

  • MS Transfer Line: 280°C

  • Ion Source Temperature: 230°C[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan (for qualitative analysis)

  • Solvent Delay: 4 minutes

Results and Data Presentation

The derivatization with HFBA adds two heptafluorobutyryl groups to the this compound molecule, resulting in a di-HFBA derivative with a significant mass increase and characteristic fragmentation pattern. The primary fragmentation occurs via alpha-cleavage, adjacent to the nitrogen atom.

Table 1: Quantitative Data for Di-HFBA-(R)-3-(methylamino)-1-phenylpropan-1-ol
Analyte/ISRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Di-HFBA-(R)-3-(methylamino)-1-phenylpropan-1-ol~10.5254304557 (M+)
Methamphetamine-d5-HFBA~7.8258200118

Note: Retention times are approximate and may vary depending on the specific GC system and column conditions. M+ (molecular ion) may be of low abundance or absent.

Visualizations

Experimental Workflow

experimental_workflow Sample 1. Sample Collection (1 mL Urine/Plasma) IS_Spike 2. Internal Standard Spiking Sample->IS_Spike Extraction 3. Liquid-Liquid Extraction (pH 9.3, Chloroform/Isopropanol) IS_Spike->Extraction Evaporation1 4. Evaporation to Dryness Extraction->Evaporation1 Derivatization 5. Derivatization (HFBA, 70°C, 20 min) Evaporation1->Derivatization Evaporation2 6. Evaporation of Reagent Derivatization->Evaporation2 Reconstitution 7. Reconstitution (Ethyl Acetate) Evaporation2->Reconstitution GCMS 8. GC-MS Analysis Reconstitution->GCMS Data 9. Data Processing & Quantification GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

Derivatization and Key Fragmentation Pathway

derivatization_fragmentation cluster_derivatization Derivatization Reaction cluster_fragmentation EI Fragmentation Parent Parent Molecule This compound Reagent + 2x HFBA Parent->Reagent Derivative Di-HFBA Derivative (M.W. 557) Reagent->Derivative 70°C Derivative_frag Di-HFBA Derivative (Injected into MS) Derivative->Derivative_frag Ionization Electron Ionization (70 eV) MolecularIon Molecular Ion [M+•] m/z 557 Ionization->MolecularIon -e⁻ BasePeak Base Peak Fragment [C10H10F7NO+] m/z 304 MolecularIon->BasePeak α-cleavage QuantIon Quantifier Ion [C9H9F7N+] m/z 254 BasePeak->QuantIon -C3H4O

Caption: Derivatization with HFBA and proposed EI fragmentation pathway.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of the chiral amino alcohol (R)-3-(methylamino)-1-phenylpropan-1-ol, a key intermediate in the manufacturing of various pharmaceutical compounds. The document outlines three primary scalable methodologies: Asymmetric Synthesis via Catalytic Hydrogenation, Chiral Resolution of a Racemic Mixture, and a Chiral Pool-derived Synthesis. Each section includes detailed experimental procedures, quantitative data summarized in tabular format, and a visual workflow diagram.

Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric hydrogenation offers a direct and efficient route to enantiomerically pure this compound by employing a chiral catalyst to stereoselectively reduce a prochiral precursor. This method is highly attractive for industrial-scale production due to its high atom economy and potential for achieving high enantiomeric excess (ee).

Experimental Protocol: Asymmetric Hydrogenation of 3-(Methylamino)-1-phenylpropan-1-one Hydrochloride

This protocol details the asymmetric hydrogenation of 3-(methylamino)-1-phenylpropan-1-one hydrochloride using a Rhodium-based chiral catalyst.

Materials:

  • 3-(Methylamino)-1-phenylpropan-1-one hydrochloride

  • Rhodium/(R)-BINAP catalyst

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Triethylamine (Et3N)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, temperature control, and gas inlet.

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Preparation: In a high-pressure autoclave, dissolve 3-(methylamino)-1-phenylpropan-1-one hydrochloride (1 equivalent) in degassed methanol.

  • Catalyst Loading: Add the Rhodium/(R)-BINAP catalyst (0.01 mol%).

  • Base Addition: Add triethylamine (1.1 equivalents) to neutralize the hydrochloride and liberate the free base in situ.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50 atm. Heat the mixture to 50°C and stir vigorously for 24 hours.

  • Work-up: After cooling and venting the reactor, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation
ParameterValue
Substrate3-(Methylamino)-1-phenylpropan-1-one HCl
CatalystRh/(R)-BINAP
Catalyst Loading0.01 mol%
SolventMethanol
Temperature50°C
Pressure50 atm H₂
Reaction Time24 hours
Yield >95%
Enantiomeric Excess (ee) >99% (R)

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve Substrate in Methanol prep2 Add Rh/(R)-BINAP Catalyst prep1->prep2 prep3 Add Triethylamine prep2->prep3 reaction Hydrogenate at 50°C, 50 atm prep3->reaction workup1 Filter Catalyst reaction->workup1 workup2 Concentrate workup1->workup2 workup3 Extract with Ethyl Acetate workup2->workup3 workup4 Dry and Isolate Product workup3->workup4

Caption: Asymmetric Hydrogenation Workflow.

Chiral Resolution of Racemic 3-(Methylamino)-1-phenylpropan-1-ol

Chiral resolution is a classical and robust method for obtaining enantiomerically pure compounds from a racemic mixture. This section details two scalable resolution strategies: diastereomeric salt formation and enzymatic kinetic resolution.

Diastereomeric Salt Formation

This method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.

Experimental Protocol: Resolution with (R)-Mandelic Acid

Materials:

  • Racemic 3-(methylamino)-1-phenylpropan-1-ol

  • (R)-Mandelic acid

  • Ethanol

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Dichloromethane

Equipment:

  • Jacketed reactor with temperature control and stirrer

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Salt Formation: Dissolve racemic 3-(methylamino)-1-phenylpropan-1-ol (1 equivalent) in warm ethanol. In a separate flask, dissolve (R)-mandelic acid (0.5 equivalents) in warm ethanol. Slowly add the mandelic acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then cool further to 0-5°C to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash with cold diethyl ether.

  • Liberation of the Free Amine: Suspend the crystalline salt in a mixture of water and dichloromethane. Add 1 M sodium hydroxide solution with stirring until the pH is basic, liberating the free amine into the organic layer.

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Data Presentation
ParameterValue
SubstrateRacemic 3-(methylamino)-1-phenylpropan-1-ol
Resolving Agent(R)-Mandelic Acid
SolventEthanol
Yield (of R-enantiomer) ~40-45%
Enantiomeric Excess (ee) >98% (R)
Enzymatic Kinetic Resolution

This technique utilizes the enantioselectivity of an enzyme to catalyze a reaction on only one enantiomer of the racemic substrate, allowing for the separation of the reacted and unreacted enantiomers.

Experimental Protocol: Lipase-Catalyzed Acetylation

Materials:

  • Racemic 3-(methylamino)-1-phenylpropan-1-ol

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Vinyl acetate

  • Toluene

  • Silica gel for chromatography

Equipment:

  • Stirred tank reactor with temperature control

  • Filtration apparatus

  • Chromatography column

Procedure:

  • Reaction Setup: To a solution of racemic 3-(methylamino)-1-phenylpropan-1-ol (1 equivalent) in toluene, add immobilized CAL-B and vinyl acetate (0.6 equivalents).

  • Enzymatic Reaction: Stir the mixture at 40°C and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Enzyme Removal: Filter off the immobilized enzyme. The enzyme can be washed and reused.

  • Separation: Concentrate the filtrate and separate the unreacted this compound from the acetylated (S)-enantiomer by silica gel column chromatography.

Data Presentation
ParameterValue
SubstrateRacemic 3-(methylamino)-1-phenylpropan-1-ol
EnzymeImmobilized CAL-B
Acyl DonorVinyl Acetate
SolventToluene
Temperature40°C
Yield (of R-enantiomer) ~45%
Enantiomeric Excess (ee) >99% (R)

Experimental Workflow for Chiral Resolution

G cluster_racemate Racemic Mixture cluster_diastereomeric Diastereomeric Salt Formation cluster_enzymatic Enzymatic Resolution racemate Racemic 3-(methylamino)-1-phenylpropan-1-ol salt React with Chiral Acid racemate->salt enzyme Lipase-catalyzed Acetylation racemate->enzyme crystallize Crystallize & Filter salt->crystallize liberate Liberate Free Amine crystallize->liberate product (R)-Enantiomer liberate->product separate Chromatographic Separation enzyme->separate separate->product

Caption: Chiral Resolution Strategies.

Chiral Pool Synthesis

This approach utilizes a readily available enantiopure starting material from the "chiral pool" to synthesize the target molecule, preserving the initial stereochemistry throughout the reaction sequence.

Experimental Protocol: From (R)-Phenylglycinol

This protocol outlines a potential route starting from the commercially available (R)-phenylglycinol.

Materials:

  • (R)-Phenylglycinol

  • Acrylonitrile

  • Methylmagnesium bromide (Grignard reagent)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid

  • Sodium hydroxide

Equipment:

  • Standard laboratory glassware

  • Addition funnel

  • Reflux condenser

Procedure:

  • Michael Addition: React (R)-phenylglycinol with acrylonitrile in a suitable solvent to form (R)-3-((2-hydroxy-2-phenylethyl)amino)propanenitrile.

  • Grignard Reaction: Treat the resulting nitrile with methylmagnesium bromide in anhydrous diethyl ether. This will convert the nitrile group to a methyl ketone and simultaneously N-methylate the secondary amine.

  • Hydrolysis: Quench the reaction carefully with aqueous hydrochloric acid, followed by basification with sodium hydroxide to yield this compound.

  • Purification: The crude product can be purified by crystallization or column chromatography.

Data Presentation
ParameterValue
Starting Material(R)-Phenylglycinol
Key StepsMichael Addition, Grignard Reaction
Overall Yield Variable, typically moderate
Enantiomeric Purity Dependent on starting material purity and reaction conditions

Logical Relationship Diagram

G start (R)-Phenylglycinol step1 Michael Addition with Acrylonitrile start->step1 step2 Grignard Reaction with MeMgBr step1->step2 step3 Hydrolysis step2->step3 product This compound step3->product

Caption: Chiral Pool Synthesis Pathway.

Application Notes and Protocols for the Synthesis of Duloxetine Utilizing (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Key Intermediate: The synthesis of Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), critically involves the chiral intermediate (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol . While the prompt specified the phenyl analogue, the established and industrially relevant synthetic routes to Duloxetine utilize the thiophene-containing compound due to its structural role in the final drug substance. These application notes and protocols are therefore based on the synthesis using the correct thiophene intermediate.

These documents are intended for researchers, scientists, and drug development professionals, providing detailed methodologies and data for the synthesis of Duloxetine.

Overview of Synthetic Strategies

The enantiomerically pure (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol is a pivotal precursor for the synthesis of (S)-Duloxetine. Several methods have been developed to obtain this intermediate in high enantiomeric purity, including:

  • Classical Resolution: This widely used industrial method involves the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol using a chiral resolving agent, most commonly (S)-(+)-mandelic acid.[1][2] This method is effective and can be scaled up.[1]

  • Enzymatic Resolution: Biocatalytic methods offer a greener and more efficient alternative to chemical resolution.[3] Enzymes, such as lipases, can selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the two.

  • Asymmetric Synthesis: This approach involves the enantioselective reduction of a prochiral ketone precursor, 3-(methylamino)-1-(2-thienyl)propan-1-one, using a chiral catalyst. This method can directly yield the desired (S)-enantiomer with high enantiomeric excess.

This document will focus on the classical resolution method due to its extensive documentation and industrial relevance.

Quantitative Data Summary

The following tables summarize the yields and enantiomeric excess (e.e.) reported for key steps in the synthesis of Duloxetine via the classical resolution pathway.

Table 1: Resolution of (±)-3-(Methylamino)-1-(2-thienyl)propan-1-ol

Resolving AgentSolvent SystemProductYieldEnantiomeric Excess (e.e.)Reference
(S)-Mandelic Acid2-Butanol with 2 eq. water(S)-3-(methylamino)-1-(2-thienyl)propan-1-olNot specified>99.9%[1]
(S)-Mandelic AcidNot specified(S)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-olNot specified93%[4]

Table 2: Overall Yield for Duloxetine Synthesis

Starting MaterialKey Intermediate StrategyOverall YieldFinal Product e.e.Reference
2-AcetylthiopheneChemoenzymatic synthesis of (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol60.2%>98.5%[4]
Racemic 3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-olChemical Resolution~10-12%Not specified[3]

Experimental Protocols

Protocol 1: Resolution of Racemic 3-(Methylamino)-1-(2-thienyl)propan-1-ol with (S)-Mandelic Acid

This protocol is adapted from established industrial processes for the resolution of the key intermediate.[1][2]

Materials:

  • Racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol

  • (S)-(+)-Mandelic acid (0.5-1.0 molar equivalent)

  • 2-Butanol

  • Deionized Water

  • Aqueous Sodium Hydroxide solution (e.g., 2M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolve racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol in 2-butanol.

  • Add (S)-(+)-mandelic acid to the solution. The molar ratio of mandelic acid to the racemic amine is a critical parameter to optimize, typically ranging from 0.5 to 1.0.

  • Add a controlled amount of water (approximately 2 molar equivalents relative to the amine) to the mixture. The presence of water has been shown to be crucial for efficient crystallization of the desired diastereomeric salt.[1]

  • Heat the mixture until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature to facilitate the crystallization of the (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol·(S)-mandelic acid·H₂O diastereomeric salt.

  • Isolate the crystalline salt by filtration and wash with a small amount of cold 2-butanol.

  • To liberate the free amine, suspend the diastereomeric salt in a mixture of water and ethyl acetate.

  • Add an aqueous solution of sodium hydroxide with stirring until the salt is completely dissolved and the aqueous layer is basic (pH > 10).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield enantiomerically enriched (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol. The enantiomeric excess can be determined by chiral HPLC. A single crystallization can yield the (S)-amine with >99.9% e.e.[1]

Protocol 2: Synthesis of (S)-Duloxetine via Condensation with 1-Fluoronaphthalene

This protocol describes the etherification of the chiral amino alcohol with 1-fluoronaphthalene.[5]

Materials:

  • (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol

  • 1-Fluoronaphthalene

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable polar aprotic solvent

  • Toluene or other suitable extraction solvent

  • Deionized Water

  • Brine

Procedure:

  • To a solution of (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol in anhydrous DMSO, carefully add sodium hydride in portions at room temperature under an inert atmosphere (e.g., nitrogen or argon). The sodium hydride will deprotonate the hydroxyl group to form the corresponding alkoxide.

  • Stir the mixture at room temperature for a specified time (e.g., 30-60 minutes) to ensure complete formation of the alkoxide.

  • Add 1-fluoronaphthalene to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 70-90 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with toluene or another suitable organic solvent.

  • Separate the organic layer, wash with water and then with brine to remove residual DMSO and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-Duloxetine.

  • The crude product can be further purified by column chromatography or by conversion to a salt (e.g., hydrochloride or oxalate) and recrystallization to yield pure (S)-Duloxetine.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Duloxetine starting from 2-acetylthiophene.

duloxetine_synthesis A 2-Acetylthiophene B 3-(Dimethylamino)-1- (2-thienyl)propan-1-one A->B Mannich Reaction C Racemic 3-(Dimethylamino)-1- (2-thienyl)propan-1-ol B->C Reduction (e.g., NaBH4) D Demethylation C->D E Racemic 3-(Methylamino)-1- (2-thienyl)propan-1-ol D->E F Resolution with (S)-Mandelic Acid E->F G (S)-3-(Methylamino)-1- (2-thienyl)propan-1-ol F->G H Condensation with 1-Fluoronaphthalene G->H I (S)-Duloxetine H->I

Caption: Synthetic workflow for Duloxetine production.

References

The Role of (R)-3-(Methylamino)-1-phenylpropan-1-ol: A Chiral Building Block, Not a Classical Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(methylamino)-1-phenylpropan-1-ol is a crucial chiral molecule in the landscape of pharmaceutical synthesis. While its stereochemistry is paramount for the biological activity of the final products, it is essential to clarify its primary role. Extensive review of the scientific literature indicates that this compound predominantly serves as a chiral building block or intermediate , where its inherent chirality is incorporated into the final molecular structure. Its application as a classical chiral auxiliary —a temporary stereodirecting group that is later removed—is not a documented or common practice.

This document provides a detailed overview of the synthesis of this compound and its principal application as a key precursor in the synthesis of blockbuster drugs. We will also briefly touch upon the concept of chiral auxiliaries to delineate the distinction.

Application as a Chiral Intermediate: Synthesis of (S)-Fluoxetine

The most prominent application of this compound is in the industrial synthesis of (S)-fluoxetine, the active enantiomer of the widely prescribed antidepressant Prozac®. In this context, the chiral center of the amino alcohol is retained in the final drug molecule.

Synthetic Pathway from this compound to (S)-Fluoxetine

The conversion involves a nucleophilic aromatic substitution reaction (SNAr). The hydroxyl group of this compound is first activated, typically by conversion to a better leaving group, and then displaced by a phenoxide.

G cluster_0 Synthesis of (S)-Fluoxetine R_amino_alcohol This compound activation Activation of Hydroxyl Group (e.g., Mesylation) R_amino_alcohol->activation activated_intermediate Activated Intermediate activation->activated_intermediate snar SNAr Reaction with 4-(trifluoromethyl)phenol activated_intermediate->snar s_fluoxetine (S)-Fluoxetine snar->s_fluoxetine

Figure 1: Synthetic pathway from this compound to (S)-Fluoxetine.

Synthesis of this compound

Several synthetic routes to obtain enantiomerically pure this compound have been developed. A common and efficient method involves the asymmetric reduction of a β-amino ketone.

Asymmetric Hydrogenation of β-Amino Ketone Hydrochloride

This method provides good yields and high enantioselectivity.

ReactantCatalystSolventHydrogen PressureTemperatureYieldEnantiomeric Excess (ee)
3-(Methylamino)-1-phenylpropan-1-one HCl[Rh(SC,RP-4)(NBD)]SbF6MeOH10 barRoom Temp.N/A>95%

Note: Quantitative data for yield is not consistently available in the provided search results.

Experimental Protocol: Asymmetric Hydrogenation
  • Preparation of the Reaction Mixture: In a glovebox, combine 3-(methylamino)-1-phenylpropan-1-one hydrochloride (1 equivalent) and K₂CO₃ (0.5 equivalents) in degassed methanol.

  • Catalyst Addition: To this mixture, add the rhodium catalyst [Rh(SC,RP-4)(NBD)]SbF6 (0.005 equivalents).

  • Hydrogenation: Transfer the resulting solution to an autoclave. Charge the autoclave with hydrogen gas to a pressure of 10 bar.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure. The crude product can then be purified by standard methods.

G cluster_1 Asymmetric Hydrogenation Workflow start Start prepare_mixture Prepare Reactant Mixture in Glovebox start->prepare_mixture add_catalyst Add Rhodium Catalyst prepare_mixture->add_catalyst transfer_autoclave Transfer to Autoclave add_catalyst->transfer_autoclave hydrogenation Hydrogenate at 10 bar transfer_autoclave->hydrogenation workup Reaction Work-up and Purification hydrogenation->workup end End workup->end

Figure 2: Workflow for the asymmetric hydrogenation to produce this compound.

The Concept of a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. This is in contrast to a chiral building block, where the chiral moiety remains part of the final product.

Well-known examples of chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. These are attached to a prochiral substrate, direct a diastereoselective reaction (such as an alkylation or aldol reaction), and are then cleaved to yield an enantiomerically enriched product.

G cluster_2 General Workflow of a Chiral Auxiliary prochiral Prochiral Substrate attach_auxiliary Attach Chiral Auxiliary prochiral->attach_auxiliary diastereomeric_intermediate Diastereomeric Intermediate attach_auxiliary->diastereomeric_intermediate diastereoselective_reaction Diastereoselective Reaction diastereomeric_intermediate->diastereoselective_reaction chiral_product_with_auxiliary Chiral Product with Auxiliary diastereoselective_reaction->chiral_product_with_auxiliary cleave_auxiliary Cleave Auxiliary chiral_product_with_auxiliary->cleave_auxiliary final_product Enantiomerically Enriched Product cleave_auxiliary->final_product recovered_auxiliary Recovered Auxiliary cleave_auxiliary->recovered_auxiliary

Figure 3: The logical relationship in the application of a chiral auxiliary.

Conclusion

This compound is a valuable chiral compound for the pharmaceutical industry. Its significance lies in its role as a key chiral intermediate, where its stereocenter is preserved in the final active pharmaceutical ingredient. While the principles of chiral auxiliaries are a cornerstone of asymmetric synthesis, the available scientific literature does not support the classification or application of this compound in this category. Researchers and drug development professionals should view this compound as a strategic chiral building block for the synthesis of complex, enantiomerically pure molecules.

Application Notes and Protocols: Purification of (R)-3-(methylamino)-1-phenylpropan-1-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the purification of (R)-3-(methylamino)-1-phenylpropan-1-ol, a key chiral intermediate in the synthesis of various pharmaceuticals. The protocol focuses on a robust and efficient recrystallization procedure using cyclohexane as the solvent. This method is designed for researchers, scientists, and drug development professionals to obtain a high-purity product suitable for subsequent synthetic steps. The protocol includes a summary of quantitative data, a step-by-step experimental procedure, and a workflow diagram.

Introduction

This compound is a critical chiral building block in the pharmaceutical industry, notably as a precursor to drugs such as fluoxetine. The stereochemical purity of this intermediate is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of significantly enhancing both chemical and chiral purity. This protocol details the use of cyclohexane for the recrystallization of the free base form of this compound, a method that has been demonstrated to be effective.[1]

Physicochemical Properties

A summary of the relevant physicochemical properties of 3-methylamino-1-phenylpropan-1-ol is presented in Table 1. Understanding these properties is crucial for the successful execution of the recrystallization protocol.

Table 1: Physicochemical Properties of 3-Methylamino-1-phenylpropan-1-ol

PropertyValueReference
Molecular FormulaC₁₀H₁₅NO[2][3]
Molecular Weight165.23 g/mol [2][3]
AppearanceWhite to light yellow solid[2]
Melting Point (racemate)56-57 °C[3]
Boiling Point286.1±33.0 °C at 760 mmHg
Density1.0±0.1 g/cm³

Experimental Protocol: Recrystallization from Cyclohexane

This protocol is based on established procedures for the purification of 3-methylamino-1-phenylpropan-1-ol.[1]

Materials and Equipment
  • Crude this compound

  • Cyclohexane (analytical grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bar

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Vacuum oven or desiccator

Procedure
  • Preparation: Place the crude this compound into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: For every 1 gram of crude material, add approximately 3-5 mL of cyclohexane to the flask. This ratio may need to be optimized based on the impurity profile of the crude material.

  • Dissolution: Gently heat the mixture with stirring using a heating mantle or hot plate with a water/oil bath. The temperature should be gradually increased to the boiling point of cyclohexane (approximately 81°C). If all the solid does not dissolve upon reaching the boiling point, add small additional portions of cyclohexane until a clear solution is obtained. Avoid adding a large excess of solvent to maximize the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected crystals with a small amount of ice-cold cyclohexane to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.

Data Presentation

The following table summarizes typical quantitative data obtained from the recrystallization of 3-methylamino-1-phenylpropan-1-ol using cyclohexane, as adapted from patent literature.[1]

Table 2: Recrystallization Yield and Purity Data

ParameterBefore Recrystallization (Crude)After Recrystallization (Pure)Reference
Example 1 [1]
Amount-85.3 g[1]
Example 2 [1]
Amount-107.3 g[1]
Example 3 [1]
Amount-114.8 g[1]
Example 4 [1]
Amount-90.2 g[1]
Purity (Chemical)Typically >95%>99%
Purity (Chiral)Dependent on synthesisCan be enhanced

Note: The initial amount of crude product in the referenced examples was not explicitly stated as a starting weight for recrystallization but rather the yield from a preceding reaction step.

Analytical Methods for Purity Assessment

The purity of this compound before and after recrystallization should be assessed using appropriate analytical techniques.

Table 3: Recommended Analytical Methods

MethodPurposeTypical Conditions
High-Performance Liquid Chromatography (HPLC) Determination of chemical purity.Column: C18 reverse-phaseMobile Phase: Acetonitrile/water gradient with a suitable buffer (e.g., phosphate or acetate)Detection: UV at an appropriate wavelength (e.g., 210 nm)
Chiral HPLC Determination of enantiomeric purity (e.e.%).Column: Chiral stationary phase (e.g., polysaccharide-based)Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol)Detection: UV
Melting Point Assessment of overall purity.A sharp melting point range close to the literature value indicates high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Workflow Diagram

The following diagram illustrates the key steps in the purification protocol.

Recrystallization_Workflow cluster_protocol Purification Protocol cluster_analysis Quality Control crude_product Crude (R)-3-(methylamino)-1- phenylpropan-1-ol dissolution Dissolve in hot cyclohexane crude_product->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Cool to induce crystallization dissolution->crystallization if no insolubles hot_filtration->crystallization filtrate filtration Vacuum Filtration crystallization->filtration washing Wash with cold cyclohexane filtration->washing drying Dry under vacuum washing->drying pure_product Pure (R)-3-(methylamino)-1- phenylpropan-1-ol drying->pure_product analysis Purity Analysis (HPLC, Chiral HPLC, MP, NMR) pure_product->analysis

Caption: Workflow for the purification of this compound.

Conclusion

This protocol provides a comprehensive guide for the purification of this compound by recrystallization from cyclohexane. Adherence to this procedure will enable researchers to obtain a high-purity product, which is essential for its application in pharmaceutical synthesis. The provided data and workflow diagram offer a clear and concise overview of the process. It is recommended to perform a small-scale trial to optimize the solvent volume and cooling conditions for the specific quality of the crude material being purified.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods include the reductive amination of 1-phenyl-3-methylamino-1-propen-1-one, the reduction of 2-methyl-5-phenylisoxazolidine, and a multi-step synthesis commencing with acetophenone, paraformaldehyde, and monomethylamine hydrochloride.

Q2: What are the critical reaction parameters to control to minimize side reactions?

A2: Key parameters include strict temperature control, especially during the Claisen condensation to prevent side reactions, maintaining anhydrous conditions to avoid hydrolysis of intermediates, and the choice of reducing agent and solvent to minimize over-reduction and dehydroxylation byproducts.

Q3: How can I monitor the progress of the reaction and detect impurities?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress by observing the disappearance of starting materials and the appearance of the product. For detailed impurity profiling and quantification, gas chromatography-mass spectrometry (GC-MS) is a highly suitable analytical technique.

Q4: What are the typical impurities found in the final product?

A4: Common impurities may include unreacted starting materials, intermediates such as 1-phenyl-3-methylamino-1-propen-1-one, the corresponding ketone (3-(methylamino)-1-phenylpropan-1-one) from oxidation of the final product, and byproducts from over-reduction or dehydroxylation.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Reaction Monitor the reaction using TLC until the starting material is consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.
Side Reactions Review the reaction conditions. For the Claisen condensation, ensure strictly anhydrous conditions and maintain the temperature between 0-5°C. During the reduction step, the choice of reducing agent and solvent is crucial.
Suboptimal Reducing Agent Consider the choice of reducing agent. While sodium borohydride is commonly used, catalytic hydrogenation with Raney nickel has been reported to improve yields.[1]
Product Loss During Workup Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to maximize the recovery of the amine product in the organic phase. Recrystallization solvents should be carefully selected to minimize product loss.
Problem 2: Presence of Dehydroxylation Byproduct

Possible Causes & Solutions

CauseRecommended Solution
Harsh Reduction Conditions The use of strong reducing agents or highly acidic conditions can promote the elimination of the hydroxyl group.
Choice of Solvent The solvent can influence the extent of side reactions. Using water as a solvent during the reduction with Raney nickel has been shown to reduce the formation of the dehydroxylation byproduct.[1]
Mitigation Strategy Employ milder reducing agents. A comparative overview of different reducing agents is provided in the data presentation section below.
Problem 3: Formation of Oxidized Impurities (Ketone)

Possible Causes & Solutions

CauseRecommended Solution
Air Oxidation The final product can be susceptible to air oxidation, especially during workup and storage, leading to the formation of 3-(methylamino)-1-phenylpropan-1-one.
Mitigation Strategy During workup and storage, it is advisable to use an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Store the final product under inert gas and at low temperatures.

Data Presentation

Table 1: Qualitative Comparison of Reducing Agents for the Synthesis of 3-(methylamino)-1-phenylpropan-1-ol

Reducing AgentReported AdvantagesReported DisadvantagesPotential for Dehydroxylation
Sodium Borohydride (NaBH₄) Readily available, easy to handle.Can lead to the formation of byproducts if conditions are not optimized.Moderate
Potassium Borohydride (KBH₄) Similar to NaBH₄.Can be more expensive and may also lead to byproducts.[2]Moderate
Raney Nickel (Catalytic Hydrogenation) Higher yields (reported 5-10% increase over KBH₄), reduces byproduct formation, environmentally friendlier.[1]Requires specialized hydrogenation equipment.Low (especially with water as solvent)[1]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of 1-phenyl-3-methylamino-1-propen-1-one

  • Preparation of 1-phenyl-3-methylamino-1-propen-1-one:

    • Perform a Claisen condensation of acetophenone with ethyl formate in the presence of a base like sodium ethoxide under anhydrous conditions at 0-5°C.

    • React the resulting benzoylacetaldehyde intermediate with methylamine hydrochloride.

  • Reduction to 3-(methylamino)-1-phenylpropan-1-ol:

    • Dissolve the 1-phenyl-3-methylamino-1-propen-1-one intermediate in a suitable solvent (e.g., methanol or water).

    • For Sodium Borohydride Reduction : Cool the solution to 0-5°C and add sodium borohydride portion-wise while monitoring the temperature.

    • For Raney Nickel Reduction : Charge a hydrogenation reactor with the intermediate, solvent (water is recommended to reduce dehydroxylation), and Raney nickel catalyst. Hydrogenate under pressure (e.g., 0.3-1.5 MPa) at a controlled temperature (e.g., 25-80°C).[1]

  • Workup and Purification:

    • After reaction completion, quench the reaction appropriately (e.g., with water for borohydride reduction).

    • Adjust the pH to basic (e.g., 9-14) with an aqueous base solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., cyclohexane).[2]

Mandatory Visualization

Synthesis_Pathway Acetophenone Acetophenone Claisen Claisen Condensation Acetophenone->Claisen EthylFormate Ethyl Formate EthylFormate->Claisen Intermediate1 Benzoylacetaldehyde Intermediate Claisen->Intermediate1 Condensation Condensation Intermediate1->Condensation Methylamine Methylamine HCl Methylamine->Condensation Propenone 1-phenyl-3-methylamino -1-propen-1-one Condensation->Propenone Reduction Reduction Propenone->Reduction FinalProduct (R)-3-(methylamino)-1- phenylpropan-1-ol Reduction->FinalProduct

Caption: Synthetic pathway via reductive amination.

Side_Reactions MainReaction Main Reaction: Ketone Reduction to Alcohol FinalProduct (R)-3-(methylamino)-1- phenylpropan-1-ol MainReaction->FinalProduct Dehydroxylation Dehydroxylation Side Reaction MainReaction->Dehydroxylation Harsh Conditions OverReduction Over-reduction Side Reaction MainReaction->OverReduction Strong Reducing Agent Oxidation Oxidation Side Reaction FinalProduct->Oxidation Air Exposure Dehydroxy_Product 3-methylamino-1-phenylpropane Dehydroxylation->Dehydroxy_Product Oxidized_Product 3-(methylamino)-1- phenylpropan-1-one Oxidation->Oxidized_Product OverReduced_Product Further Reduced Species OverReduction->OverReduced_Product

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impurities Detected CheckPurity Analyze Crude Product by TLC/GC-MS Start->CheckPurity IdentifyImpurity Identify Major Impurity CheckPurity->IdentifyImpurity UnreactedSM Unreacted Starting Material IdentifyImpurity->UnreactedSM Starting Material Present SideProduct Side Reaction Product IdentifyImpurity->SideProduct Byproduct Detected OptimizeConditions Optimize Reaction Conditions: - Time - Temperature UnreactedSM->OptimizeConditions ReviewReagents Review Choice of Reagents: - Reducing Agent - Solvent SideProduct->ReviewReagents ImproveWorkup Improve Workup/Purification OptimizeConditions->ImproveWorkup ReviewReagents->ImproveWorkup Solution Improved Yield and Purity ImproveWorkup->Solution

Caption: Troubleshooting workflow for synthesis issues.

References

Byproduct formation in the reduction of 3-(methylamino)-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chemical reduction of 3-(methylamino)-1-phenylpropan-1-one to produce 3-(methylamino)-1-phenylpropan-1-ol (the precursor to pseudoephedrine and ephedrine).

Troubleshooting Guide

This guide addresses common issues encountered during the reduction of 3-(methylamino)-1-phenylpropan-1-one, focusing on byproduct formation and offering potential solutions.

Question: I am observing a significant amount of an unexpected byproduct that appears to have lost the hydroxyl group. What is happening and how can I prevent it?

Answer:

This is likely a result of a dehydroxylation side reaction, leading to the formation of an alkene or a fully saturated propane derivative. This is a known issue, particularly under certain catalytic hydrogenation conditions.

  • Root Cause: The newly formed benzylic alcohol is prone to elimination (dehydration) to form an enamine, which can then be further reduced to a saturated amine. Acidic conditions can promote this side reaction.

  • Troubleshooting Steps:

    • Choice of Catalyst and Solvent: If using catalytic hydrogenation, switching to a Raney nickel catalyst with water as the solvent has been shown to reduce the dehydroxylation side reaction.[1]

    • Avoid Acidic Conditions: Ensure the reaction mixture is not acidic, as this can catalyze the elimination of the hydroxyl group.

    • Milder Reducing Agents: Consider using sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at low temperatures (0-5 °C). This is generally a milder method and less likely to cause dehydroxylation compared to more aggressive reagents or harsh hydrogenation conditions.

Question: My final product is a mixture of diastereomers (e.g., pseudoephedrine and ephedrine). How can I improve the diastereoselectivity of the reduction?

Answer:

Controlling the diastereoselectivity in the reduction of β-aminoketones is a common challenge. The stereochemical outcome is highly dependent on the reducing agent and the substrate.

  • Root Cause: The hydride can attack the carbonyl group from two different faces, leading to the formation of two diastereomers (syn and anti). The relative orientation of the methylamino group and the phenyl group influences the direction of hydride attack.

  • Troubleshooting Steps:

    • Chelation Control: For unprotected β-aminoketones, using a reducing agent with a Lewis acidic metal that can chelate with both the carbonyl oxygen and the amine nitrogen (e.g., zinc borohydride) can favor the formation of the anti-aminoalcohol.

    • Steric Hindrance: The use of bulky reducing agents can favor attack from the less sterically hindered face.

    • Protecting Groups: Introducing a bulky protecting group on the amine, such as a tert-butoxycarbonyl (BOC) group, can direct the hydride attack to favor the syn-diastereomer, especially with bulky reducing agents like Li(s-Bu)₃BH.[2]

    • Temperature Control: Lowering the reaction temperature can often improve diastereoselectivity.

Question: I am seeing evidence of over-reduction in my product mixture. What could be the cause and how can I mitigate it?

Answer:

Over-reduction can lead to the formation of byproducts where the hydroxyl group has been completely removed.

  • Root Cause: The use of overly harsh reducing agents or reaction conditions can lead to the hydrogenolysis of the C-O bond after the initial reduction of the ketone. The product, 3-(methylamino)-1-phenylpropan-1-ol, can be further reduced to a secondary or tertiary amine.[3]

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and is more likely to cause over-reduction than sodium borohydride (NaBH₄).[4][5] If using LiAlH₄, ensure you are using the correct stoichiometry and low temperatures. Consider switching to NaBH₄ for a milder reduction.

    • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid prolonged reaction times or high temperatures.

Question: My reaction is incomplete, and I have a significant amount of unreacted starting material. What should I do?

Answer:

Incomplete conversion is a common issue that can often be resolved by adjusting the reaction conditions.

  • Root Cause: Insufficient reducing agent, low reaction temperature, or short reaction time can lead to an incomplete reaction. The purity of the starting material can also play a role.

  • Troubleshooting Steps:

    • Stoichiometry of Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For NaBH₄, a 1.5 to 2-fold molar excess is common.

    • Reaction Temperature: While low temperatures are often preferred for selectivity, the reaction may be too slow. Consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS.

    • Purity of Starting Material: Impurities in the 3-(methylamino)-1-phenylpropan-1-one can inhibit the reaction. Ensure your starting material is of high purity.

    • Solvent: Ensure the starting material is fully dissolved in the chosen solvent.

Frequently Asked Questions (FAQs)

What are the most common byproducts in the reduction of 3-(methylamino)-1-phenylpropan-1-one?

The most common byproducts include:

  • The undesired diastereomer: For example, if the target is pseudoephedrine (syn), then ephedrine (anti) would be a diastereomeric impurity.

  • Dehydroxylation product: 3-(methylamino)-1-phenylprop-1-ene, which may be further reduced to 3-(methylamino)-1-phenylpropane.

  • Over-reduction product: 3-(methylamino)-1-phenylpropane.

  • Unreacted starting material: 3-(methylamino)-1-phenylpropan-1-one.

Which reducing agent is best for this reaction?

The "best" reducing agent depends on the desired outcome, particularly the desired diastereomer, and the available laboratory equipment.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent suitable for reducing the ketone to the alcohol. It is generally safer and easier to handle than LiAlH₄.[6][7]

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent that will also reduce the ketone. However, it is less selective and can lead to over-reduction. It is also highly reactive with protic solvents like water and alcohols.[4][5]

  • Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C): Can be very effective and produce high yields. However, it can also lead to dehydroxylation and over-reduction if not carefully controlled. Using Raney nickel in water has been reported to minimize dehydroxylation.[1]

How does the solvent affect the reaction?

The choice of solvent is critical and depends on the reducing agent used.

  • For NaBH₄ , protic solvents like methanol, ethanol, or water are commonly used.[6]

  • For LiAlH₄ , aprotic and anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) are required to prevent a violent reaction.[5]

  • For catalytic hydrogenation , a range of solvents can be used, including alcohols and water. As mentioned, water can help suppress dehydroxylation when using Raney nickel.[1]

Data Presentation

Table 1: Comparison of Common Reducing Agents

Reducing AgentRelative ReactivityCommon SolventsPotential ByproductsKey Considerations
Sodium Borohydride (NaBH₄)MildMethanol, Ethanol, WaterUndesired diastereomerSafer and easier to handle.
Lithium Aluminum Hydride (LiAlH₄)StrongDiethyl ether, THF (anhydrous)Over-reduction products, undesired diastereomerHighly reactive with protic solvents.
Catalytic Hydrogenation (Raney Ni)VariableWater, Ethanol, MethanolDehydroxylation products, over-reduction productsSolvent choice can influence byproduct profile.

Experimental Protocols

Protocol 1: Reduction of 3-(Methylamino)-1-phenylpropan-1-one using Sodium Borohydride

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(methylamino)-1-phenylpropan-1-one (1 equivalent) in methanol.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, slowly add acetone to quench the excess NaBH₄.

  • Workup: Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 3-(methylamino)-1-phenylpropan-1-ol.

Protocol 2: Reduction of 3-(Methylamino)-1-phenylpropan-1-one using Catalytic Hydrogenation with Raney Nickel

  • Setup: To a hydrogenation vessel, add 3-(methylamino)-1-phenylpropan-1-one (1 equivalent) and Raney nickel (5-10% by weight) slurried in water.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by observing hydrogen uptake and by analyzing aliquots by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully filter the catalyst.

  • Extraction: Extract the aqueous filtrate with an appropriate organic solvent.

  • Purification: Dry the combined organic extracts and concentrate under reduced pressure. Purify the product as needed.

Visualizations

Byproduct_Formation_Pathway Start 3-(Methylamino)-1-phenylpropan-1-one Product 3-(Methylamino)-1-phenylpropan-1-ol (Desired Product) Start->Product Reduction (e.g., NaBH4) Diastereomer Undesired Diastereomer (e.g., Ephedrine) Start->Diastereomer Non-selective Reduction Dehydroxylation Dehydroxylation Product (Alkene/Alkane) Product->Dehydroxylation Harsh Conditions (e.g., Acid, Heat) OverReduction Over-reduction Product (Saturated Amine) Product->OverReduction Strong Reducing Agent (e.g., LiAlH4)

Caption: Potential byproduct formation pathways during the reduction.

Troubleshooting_Workflow Start Problem Observed Dehydroxylation Dehydroxylation Byproduct? Start->Dehydroxylation Diastereomers Mixture of Diastereomers? Dehydroxylation->Diastereomers No Sol_Dehydrox Use Raney Ni in Water Use milder reducing agent (NaBH4) Avoid acidic conditions Dehydroxylation->Sol_Dehydrox Yes OverReduction Over-reduction Observed? Diastereomers->OverReduction No Sol_Diastereomers Use bulky reducing agent Add protecting group Lower reaction temperature Diastereomers->Sol_Diastereomers Yes Incomplete Incomplete Reaction? OverReduction->Incomplete No Sol_OverReduction Switch to milder reducing agent (NaBH4) Reduce reaction time/temperature OverReduction->Sol_OverReduction Yes Sol_Incomplete Increase moles of reducing agent Increase temperature Check starting material purity Incomplete->Sol_Incomplete Yes

Caption: A logical workflow for troubleshooting common issues.

References

Optimization of reaction conditions for (R)-3-(methylamino)-1-phenylpropan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions for each problem.

Issue 1: Low Yield of the Final Product

Potential CauseRecommended Solution
Incomplete Reaction: The reaction may not have proceeded to completion.- Reaction Time: Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC or HPLC. - Temperature: Ensure the reaction is conducted at the optimal temperature. For catalytic hydrogenations using Raney nickel, a temperature of around 50°C is often optimal.[1] For reductions with sodium borohydride, lower temperatures (0-5°C) are typically used to control the reaction rate.[1]
Catalyst Inactivation: The catalyst may have lost its activity.- Catalyst Quality: Use fresh, high-quality catalyst. For hydrogenations, ensure the palladium-on-carbon or Raney nickel catalyst has not been exposed to air or moisture for extended periods. - Catalyst Loading: Increase the catalyst loading. For instance, in catalytic hydrogenations, a 5-10 wt% of Raney nickel relative to the substrate can be effective.[1]
Sub-optimal pH: The pH of the reaction medium may not be ideal for the specific step.- pH Adjustment: For reactions involving intermediates that require a specific pH for stability or reactivity, carefully monitor and adjust the pH as needed. For example, after reduction, adjusting the pH to 9-14 with a base like sodium hydroxide is a common step before extraction.[2]
Side Reactions: Competing reactions may be consuming the starting material or intermediate.- Control of Reaction Conditions: Strictly control reaction parameters. For example, in the Claisen condensation to form the propenone intermediate, anhydrous conditions and low temperatures (0–5°C) are crucial to minimize side reactions.[1] The formation of byproducts like 1,2-diols or 1,2-diamines can occur in some synthetic strategies.[3]
Inefficient Extraction: The product may not be efficiently extracted from the reaction mixture.- Solvent Choice: Use an appropriate extraction solvent. Ethyl acetate is commonly used for the extraction of 3-methylamino-1-phenylpropan-1-ol.[2][4] - Number of Extractions: Perform multiple extractions to ensure complete recovery of the product.

Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee%)

Potential CauseRecommended Solution
Ineffective Chiral Catalyst or Reagent: The chiral catalyst or reagent may not be providing adequate stereocontrol.- Catalyst Selection: For asymmetric syntheses, the choice of catalyst is critical. Ruthenium-diamine catalysts have been shown to be effective in the asymmetric transfer hydrogenation of α-amino ketones, yielding high enantioselectivities.[5] - Ligand Choice: In metal-catalyzed reactions, the chiral ligand plays a crucial role. Experiment with different chiral ligands to find the one that provides the best stereoselectivity for your specific substrate.
Racemization: The product may be racemizing under the reaction or workup conditions.- Temperature Control: Avoid excessive temperatures during the reaction and workup, as this can sometimes lead to racemization. - pH Control: Maintain a suitable pH during workup and purification to prevent racemization of the chiral amine.
Incorrect Reaction Conditions for Asymmetric Synthesis: The conditions may not be optimized for the asymmetric reaction.- Solvent Effects: The solvent can have a significant impact on enantioselectivity. Screen different solvents to identify the optimal one for your asymmetric transformation. - Additive Effects: In some cases, the addition of certain additives can enhance enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several synthetic routes have been established. Some of the most common methods include:

  • Reductive Amination: This widely used method often starts with the reductive amination of 1-phenyl-3-methylamino-1-propen-1-one.[1][6] The reduction can be achieved using sodium borohydride or through catalytic hydrogenation with catalysts like Raney nickel.[1][2]

  • Catalytic Hydrogenation of Isoxazolidines: Another approach involves the hydrogenation of 2-methyl-5-phenylisoxazolidine using a palladium-on-carbon (Pd/C) catalyst.[7]

  • Asymmetric Synthesis: For direct enantioselective synthesis, methods like the asymmetric transfer hydrogenation of unprotected α-amino ketones using ruthenium catalysts are employed to achieve high enantiomeric excess.[5]

  • Biocatalysis: The use of enzymes, such as transaminases, in biocatalytic pathways offers a green and highly selective alternative for the synthesis of chiral amino alcohols.[8][9]

Q2: How can I purify the final product?

A2: Purification of this compound is typically achieved through recrystallization. Cyclohexane is a commonly used solvent for the recrystallization of the free base.[2] The hydrochloride salt, being a crystalline solid, is also amenable to purification by recrystallization and offers advantages in terms of stability and handling.[6]

Q3: What are the critical safety precautions to consider during the synthesis?

A3: Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:

  • Hydrogenation: When working with hydrogen gas for catalytic hydrogenation, ensure the use of a properly sealed and rated pressure reactor.[7] Work in a well-ventilated area and take precautions against ignition sources.

  • Sodium Borohydride: Sodium borohydride is a reactive reducing agent. It should be handled with care and added in portions to control the reaction rate, especially when reacting with protic solvents like methanol.[1]

  • Solvents: Many of the solvents used, such as methanol and ethyl acetate, are flammable. Avoid open flames and ensure proper ventilation.

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation of 2-Methyl-5-phenylisoxazolidine [7]

  • Reaction Setup: In a glass pressure reactor, dissolve 2-methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) in tetramethylene sulfone (38.1 g).

  • Catalyst Addition: Add 5% Palladium-on-carbon (1.9 g) to the mixture.

  • Hydrogenation (Step 1): Warm the reactor to 50°C and maintain a hydrogen pressure of 40 psig for 24 hours.

  • Ethanol Addition and Continued Hydrogenation (Step 2): Add ethanol (38.1 g) and continue heating at 50°C under 40 psig of hydrogen for an additional 48 hours.

  • Workup: After cooling, filter the reaction mixture to remove the catalyst.

  • Solvent Removal: Remove the ethanol by distillation to obtain a solution of N-methyl-3-phenyl-3-hydroxypropylamine in tetramethylene sulfone.

Protocol 2: Synthesis via Reductive Amination with Catalytic Hydrogenation [2]

  • Precursor Synthesis: Synthesize 3-methylamino-1-phenylpropanone hydrochloride by reacting acetophenone, paraformaldehyde, and monomethylamine hydrochloride in an alcohol solvent (e.g., methanol, ethanol) in a closed container at 60-100°C. Concentrate the mixture, cool, and crystallize the product.

  • Reduction: Dissolve the 3-methylamino-1-phenylpropanone hydrochloride in water.

  • Catalytic Hydrogenation: Perform the hydrogenation using a Raney nickel catalyst under a hydrogen pressure of 0.3-1.5 MPa at a temperature of 25-80°C.

  • Workup: After the reaction is complete, filter off the catalyst.

  • Basification and Extraction: Adjust the pH of the aqueous solution to 9-14 with a 30% sodium hydroxide solution. Extract the product with ethyl acetate.

  • Purification: Recover the ethyl acetate by distillation and recrystallize the crude product from cyclohexane to obtain pure 3-methylamino-1-phenylpropan-1-ol.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Catalytic Hydrogenation

ParameterMethod 1: Pd/C Catalyzed[7]Method 2: Raney Nickel Catalyzed[1][2]
Catalyst 5% Palladium-on-carbonRaney Nickel
Catalyst Loading ~5 wt% relative to starting material5-10 wt% relative to substrate
Pressure 40 psig (approx. 0.28 MPa)0.3 - 1.5 MPa
Temperature 50°C25 - 80°C (50°C often optimal)
Solvent Tetramethylene sulfone, EthanolWater

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Pathway start Acetophenone + Paraformaldehyde + Monomethylamine HCl intermediate 3-Methylamino-1-phenylpropanone HCl start->intermediate Reaction in Alcohol (60-100°C) reduction Reduction (Catalytic Hydrogenation) intermediate->reduction Raney Ni, H2 (0.3-1.5 MPa) Water, 25-80°C product_hcl 3-(Methylamino)-1-phenylpropan-1-ol HCl Solution reduction->product_hcl workup Basification (pH 9-14) & Extraction (Ethyl Acetate) product_hcl->workup purification Recrystallization (Cyclohexane) workup->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound via reductive amination.

troubleshooting_low_yield problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Catalyst Inactivation problem->cause2 cause3 Side Reactions problem->cause3 cause4 Inefficient Extraction problem->cause4 solution1a Extend Reaction Time cause1->solution1a solution1b Optimize Temperature cause1->solution1b solution2a Use Fresh Catalyst cause2->solution2a solution2b Increase Catalyst Loading cause2->solution2b solution3 Strictly Control Conditions (e.g., Anhydrous, Temp.) cause3->solution3 solution4a Choose Appropriate Solvent cause4->solution4a solution4b Perform Multiple Extractions cause4->solution4b

Caption: Troubleshooting logic for addressing low product yield.

References

Improving enantioselectivity in (R)-3-(methylamino)-1-phenylpropan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol, a key chiral intermediate. The focus is on improving enantioselectivity, particularly through the asymmetric reduction of the precursor, 3-(methylamino)-1-phenylpropan-1-one, using ketoreductases (KREDs).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound with high enantioselectivity?

A1: The most prevalent and effective method for achieving high enantioselectivity is the asymmetric reduction of the prochiral ketone, 3-(methylamino)-1-phenylpropan-1-one. This is often accomplished using biocatalysts, specifically ketoreductases (KREDs), which are enzymes that can stereoselectively reduce a ketone to a single enantiomer of the corresponding alcohol.[1][2][3] Chemical methods using chiral reducing agents, such as those derived from borane and chiral amino alcohols, have also been reported.

Q2: What is the typical starting material for the enantioselective reduction?

A2: The typical starting material is 3-(methylamino)-1-phenylpropan-1-one. This compound can be synthesized via a Mannich reaction using acetophenone, paraformaldehyde, and methylamine hydrochloride.

Q3: Why is cofactor regeneration important in KRED-catalyzed reductions?

A3: Ketoreductases require a hydride source, typically the reduced nicotinamide adenine dinucleotide cofactors NADH or NADPH, to reduce the ketone substrate. These cofactors are expensive to use in stoichiometric amounts. Therefore, a cofactor regeneration system is essential for industrial-scale synthesis to continuously regenerate the reduced form of the cofactor.[2] Common regeneration systems involve a secondary enzyme, like glucose dehydrogenase (GDH) which oxidizes glucose, or formate dehydrogenase (FDH) which oxidizes formate, to reduce the NAD(P)+ back to NAD(P)H.[2] A simpler system can also use a co-substrate like isopropanol, which is oxidized by the KRED itself to regenerate the cofactor.[2]

Q4: Can the enantioselectivity of a ketoreductase be improved?

A4: Yes, the enantioselectivity and activity of KREDs can be significantly improved through protein engineering techniques like directed evolution.[2][4] By introducing specific mutations in the enzyme's active site, it is possible to alter the substrate binding pocket to favor the formation of the desired enantiomer, sometimes even reversing the enzyme's natural stereopreference.[4][5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Enantiomeric Excess (e.e.) 1. Suboptimal Reaction Conditions: pH, temperature, or solvent may not be ideal for the specific KRED.[6][7][8] 2. Enzyme Inhibition: The substrate or product may inhibit the enzyme at high concentrations. 3. Incorrect Enzyme Choice: The selected KRED may not have high stereoselectivity for the specific substrate.[9] 4. Presence of Contaminating Enzymes: If using whole cells or crude cell lysates, other reductases with opposite stereopreference may be present.1. Optimize Reaction Conditions: Screen a range of pH values (typically 6-8) and temperatures (typically 25-40°C) to find the optimum for your KRED.[6][7] Consider using a biphasic system or co-solvents to improve substrate solubility and enzyme stability. 2. Substrate/Product Inhibition Study: Run the reaction at different substrate concentrations to determine if inhibition is occurring. If so, consider a fed-batch or continuous flow process. 3. Screen a KRED Library: Test a panel of different ketoreductases to identify one with high enantioselectivity for 3-(methylamino)-1-phenylpropan-1-one. 4. Use Purified Enzyme: Employ a purified KRED to eliminate interference from other enzymes.
Low Conversion/Yield 1. Inactive Enzyme: The enzyme may have denatured due to improper storage or harsh reaction conditions. 2. Inefficient Cofactor Regeneration: The cofactor regeneration system may not be functioning optimally, leading to a lack of reduced cofactor.[2][10] 3. Poor Substrate Solubility: 3-(methylamino)-1-phenylpropan-1-one may have limited solubility in the aqueous reaction medium. 4. Equilibrium Limitation: The reduction reaction may be reversible.1. Verify Enzyme Activity: Perform an activity assay with a standard substrate to confirm the enzyme is active. Ensure proper storage conditions (typically -20°C or -80°C). 2. Optimize Cofactor Regeneration: Ensure all components of the regeneration system are present at the correct concentrations. For enzymatic systems, check the activity of the dehydrogenase. For substrate-coupled systems, ensure an adequate excess of the co-substrate (e.g., isopropanol). 3. Improve Solubility: Add a water-miscible co-solvent (e.g., DMSO, isopropanol) or use a biphasic system to increase substrate availability. 4. Drive the Reaction to Completion: For substrate-coupled regeneration, using a large excess of the co-substrate (e.g., isopropanol) can help drive the equilibrium towards the product.
Enzyme Instability 1. Suboptimal pH or Temperature: Extreme pH or high temperatures can lead to enzyme denaturation.[8] 2. Presence of Proteases: Crude enzyme preparations may contain proteases that degrade the KRED. 3. Shear Stress: Vigorous stirring or pumping in a continuous flow setup can sometimes denature enzymes.1. Operate within Optimal Range: Determine the pH and temperature stability profile of your KRED and operate within those limits. 2. Add Protease Inhibitors: If using cell lysates, consider adding protease inhibitors. 3. Gentle Agitation: Use gentle mixing and consider enzyme immobilization to protect it from shear stress.

Data Presentation

Table 1: Effect of Reaction Parameters on KRED Performance (Illustrative Data)

ParameterCondition ACondition BCondition C
KRED KRED-AKRED-AKRED-B
pH 6.57.57.5
Temperature (°C) 303535
Substrate Conc. (g/L) 101020
Co-substrate IsopropanolGlucoseGlucose
Conversion (%) 859895
e.e. (%) of (R)-isomer 9299>99

Experimental Protocols

Protocol 1: General Procedure for KRED-Catalyzed Asymmetric Reduction of 3-(Methylamino)-1-phenylpropan-1-one

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

    • Add the substrate, 3-(methylamino)-1-phenylpropan-1-one, to the desired concentration (e.g., 10 g/L). A co-solvent such as DMSO or isopropanol (up to 10% v/v) can be used to aid solubility.

    • Add the components of the cofactor regeneration system. For a glucose/GDH system, add NADP⁺ (e.g., 0.1 mM), glucose (e.g., 1.1 equivalents), and glucose dehydrogenase (e.g., 5 U/mL).

    • Initiate the reaction by adding the ketoreductase (e.g., 1-5 mg/mL).

  • Reaction Monitoring:

    • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC to determine the conversion and enantiomeric excess.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or crystallization to yield pure this compound.

Visualizations

Chemoenzymatic_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Reduction Acetophenone Acetophenone Mannich_Reaction Mannich_Reaction Acetophenone->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Methylamine_HCl Methylamine_HCl Methylamine_HCl->Mannich_Reaction Propiophenone_Ketone 3-(Methylamino)-1- phenylpropan-1-one Mannich_Reaction->Propiophenone_Ketone KRED KRED Propiophenone_Ketone->KRED Chiral_Alcohol (R)-3-(Methylamino)-1- phenylpropan-1-ol KRED->Chiral_Alcohol Cofactor_Regeneration Cofactor Regeneration (e.g., GDH/Glucose) Cofactor_Regeneration->KRED KRED_Mechanism cluster_enzyme KRED Active Site Substrate 3-(Methylamino)-1- phenylpropan-1-one Hydride_Transfer Stereoselective Hydride Transfer Substrate->Hydride_Transfer Binds to active site Cofactor NAD(P)H Cofactor->Hydride_Transfer Donates hydride Product (R)-Alcohol Oxidized_Cofactor NAD(P)+ Cofactor_Regeneration Cofactor Regeneration System Oxidized_Cofactor->Cofactor_Regeneration Hydride_Transfer->Product Product release Hydride_Transfer->Oxidized_Cofactor Cofactor release

References

Technical Support Center: (R)-3-(methylamino)-1-phenylpropan-1-ol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of (R)-3-(methylamino)-1-phenylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can be categorized into three groups:

  • Starting Material Impurities: Residuals from the initial synthesis, such as acetophenone or related precursors.

  • Reaction Byproducts: These can include the corresponding ketone, 3-(methylamino)-1-phenylpropan-1-one, formed by the oxidation of the secondary alcohol group in the target compound[1].

  • Stereoisomers: The presence of the undesired (S)-enantiomer is a critical impurity that must be removed to achieve high enantiomeric purity.

Q2: Why is the hydrochloride salt of 3-(methylamino)-1-phenylpropan-1-ol often prepared for purification?

A2: The hydrochloride salt is a white, crystalline solid that is more stable and has higher water solubility than the free base form[1]. Its crystalline nature is highly advantageous for purification via recrystallization, a common and effective method for improving purity. The formation of the salt facilitates easier handling and the preparation of aqueous solutions for analysis and subsequent reactions[1].

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing both chemical and enantiomeric purity[2]. For enantiomeric purity, a chiral stationary phase (chiral column) is required to separate the (R) and (S) enantiomers. Other useful techniques include Nuclear Magnetic Resonance (NMR) for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for mass verification.

Troubleshooting Purification Challenges

Problem 1: Low overall yield after recrystallization.

Possible Cause Troubleshooting Step
Incorrect Solvent Choice The target compound may have high solubility in the chosen solvent even at low temperatures. Select a solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Cyclohexane and ethylcyclohexane have been shown to be effective for recrystallizing this compound or its analogs[3][4].
Suboptimal pH during Work-up During the initial extraction, the pH of the aqueous solution dictates the efficiency of the phase transfer. An incorrect pH can lead to loss of product in the aqueous layer.
Excessive Solvent Volume Using too much solvent will keep the product in solution even after cooling, preventing effective crystallization and leading to low recovery.
Crystallization Occurred Too Rapidly Rapid cooling can trap impurities within the crystal lattice, reducing purity and potentially affecting the crystal structure and yield. Allow the solution to cool slowly to form purer crystals.

Problem 2: Inadequate separation of the (R) and (S) enantiomers.

Possible Cause Troubleshooting Step
Ineffective Chiral Resolving Agent The chosen chiral acid for diastereomeric salt formation may not form well-defined, separable crystals with the target compound. Screen different resolving agents, such as mandelic acid or tartaric acid derivatives.
Co-crystallization of Diastereomers The solvent system used for diastereomeric salt crystallization may not provide adequate selectivity, leading to the co-crystallization of both diastereomers. Experiment with different solvent mixtures to improve the differential solubility of the diastereomeric salts.
Racemization The undesired (S)-enantiomer can sometimes be racemized back to a mixture of (R) and (S) and recycled into the resolution process to improve overall yield[4].

Problem 3: Presence of 3-(methylamino)-1-phenylpropan-1-one impurity in the final product.

Possible Cause Troubleshooting Step
Oxidation of the Product The secondary alcohol is susceptible to oxidation to a ketone, especially in the presence of certain reagents or atmospheric oxygen over time[1].
Incomplete Reduction If the synthesis involves the reduction of 3-(methylamino)-1-phenylpropan-1-one, the impurity may be unreacted starting material. Ensure the reduction reaction goes to completion by monitoring with TLC or HPLC.
Purification Method Ineffective The ketone impurity may have similar solubility properties to the desired alcohol, making it difficult to remove by simple recrystallization. Chromatographic methods like column chromatography may be necessary for separation.

Data on Purification Parameters

The following table summarizes data from a patented process, illustrating the effect of pH adjustment during aqueous work-up on the final yield of 3-methylamino-1-phenylpropan-1-ol after recrystallization from cyclohexane[3].

Embodiment Base Used Final pH Crude Product Yield (g) Recrystallized Product Yield (g)
230% NaOH9Not Specified85.3
330% KOH10Not Specified107.3
430% KOH11Not Specified114.8
530% NaOH12Not Specified111.5
630% NaOH13Not Specified90.2
730% NaOH13Not Specified78.7

Note: The initial quantities of starting materials were varied across embodiments, so yields should be compared qualitatively.

Experimental Protocols & Workflows

Protocol 1: Purification by Liquid-Liquid Extraction and Recrystallization

This protocol is based on methodologies described in the literature for isolating 3-methylamino-1-phenylpropan-1-ol from an aqueous solution after a reduction reaction[3].

  • pH Adjustment: After the reaction is complete, cool the aqueous solution of 3-methylamino-1-phenylpropan-1-ol hydrochloride. Slowly add a 30% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with stirring until the pH of the solution is between 10-12[3]. Monitor the pH carefully using a calibrated pH meter.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel. Add an equal volume of an organic solvent like ethyl acetate and shake vigorously. Allow the layers to separate.

  • Combine Organic Layers: Drain the lower aqueous layer and collect the upper organic (ethyl acetate) layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery[5].

  • Solvent Removal: Combine all organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot cyclohexane. Once fully dissolved, allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold cyclohexane. Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Purification and Analysis

G Crude Crude Reaction Mixture (Aqueous Solution) AdjustpH Adjust pH to 10-12 with NaOH / KOH Crude->AdjustpH Extract Liquid-Liquid Extraction with Ethyl Acetate AdjustpH->Extract Evaporate Evaporate Solvent (Crude Product) Extract->Evaporate Recrystallize Recrystallize from Cyclohexane Evaporate->Recrystallize FilterDry Filter and Dry Crystals Recrystallize->FilterDry Pure Pure (R)-3-(methylamino)- 1-phenylpropan-1-ol FilterDry->Pure Analysis Purity Analysis (Chiral HPLC, NMR) Pure->Analysis

Caption: General workflow for the purification of this compound.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This is a generalized protocol for enantiomeric purification. The specific chiral resolving agent and solvent must be optimized for this compound.

  • Salt Formation: Dissolve the racemic 3-(methylamino)-1-phenylpropan-1-ol in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (S)-mandelic acid) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. The diastereomeric salt of one enantiomer should preferentially crystallize out of the solution. The process can be aided by slow cooling or the addition of a less polar anti-solvent.

  • Isolation of Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be improved by further recrystallization.

  • Liberation of Enantiomer: Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate).

  • Basification: Add a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free amine into the organic layer.

  • Extraction and Isolation: Separate the organic layer, dry it, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Troubleshooting Logic for Low Purity

G Start Low Purity Detected in Final Product CheckEnantiomer Assess Enantiomeric Purity (Chiral HPLC) Start->CheckEnantiomer CheckChemical Assess Chemical Purity (NMR, HPLC) Start->CheckChemical IsEnantiomerLow Is e.e. < 99%? CheckEnantiomer->IsEnantiomerLow IsChemicalLow Impurities Detected? CheckChemical->IsChemicalLow Resolution Action: Perform Chiral Resolution or Re-crystallize Diastereomeric Salt IsEnantiomerLow->Resolution Yes Good Purity Acceptable IsEnantiomerLow->Good No Chromatography Action: Column Chromatography IsChemicalLow->Chromatography Yes, significant polar impurities ReRecrystallize Action: Re-recrystallize with Different Solvent System IsChemicalLow->ReRecrystallize Yes, minor impurities IsChemicalLow->Good No

Caption: Decision-making workflow for troubleshooting low product purity.

References

Troubleshooting low yields in (R)-3-(methylamino)-1-phenylpropan-1-ol preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol, a key intermediate in the manufacturing of various pharmaceuticals. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is the yield of my reduction of 3-(methylamino)-1-phenyl-2-propen-1-one with sodium borohydride (NaBH₄) consistently low?

Low yields in this reduction step can arise from several factors:

  • Suboptimal Solvent System: The choice of solvent is critical. While methanol can be used, glacial acetic acid has been shown to be effective. The acid protonates the carbonyl, making it more electrophilic and susceptible to hydride attack.[1][2]

  • Incorrect Temperature Control: The addition of NaBH₄ should be performed at a low temperature (5-10°C) to control the reaction rate and minimize side reactions.[1] Allowing the temperature to rise can lead to the formation of byproducts.

  • Reagent Quality and Stoichiometry: Ensure the NaBH₄ is fresh and has not been deactivated by moisture. A sufficient excess of the reducing agent is necessary to ensure complete conversion of the starting material.[1]

  • Incomplete Reaction: The reaction may require sufficient time to go to completion. It is recommended to stir the reaction mixture for a period at low temperature and then for several hours at room temperature.[1]

  • Work-up Procedure: Inadequate neutralization of the acidic solvent during work-up can lead to product loss. The pH should be carefully adjusted to be basic (around 12) before extraction.[1]

2. I am observing a significant amount of a dehydroxylated side product. How can this be minimized?

The formation of a dehydroxylated byproduct, 3-(methylamino)-1-phenylpropane, can be a significant issue, particularly under harsh acidic conditions or with certain catalysts.

  • Choice of Reducing Agent and Catalyst: Using Raney nickel for catalytic hydrogenation instead of borohydride reducing agents has been shown to reduce the formation of dehydroxylation byproducts and improve yields by 5-10%.[3]

  • Solvent Choice in Catalytic Hydrogenation: When performing catalytic hydrogenation, using water as a solvent can help to suppress the dehydroxylation side reaction.[3]

3. My catalytic hydrogenation using Palladium on Carbon (Pd/C) for the hydrogenolysis of 2-Methyl-5-phenylisoxazolidine is sluggish and gives a low yield. What are the potential causes?

Several factors can influence the efficiency of this catalytic reaction:

  • Catalyst Activity: The 5% Pd/C catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.

  • Hydrogen Pressure and Temperature: The reaction requires specific conditions to proceed efficiently. A hydrogen pressure of 40 psig and a temperature of 50°C are recommended.[4]

  • Reaction Time: This reaction can be slow, requiring up to 24 hours with an initial solvent, followed by the addition of ethanol and continued heating for another 48 hours to drive the reaction to completion.[4]

  • Solvent System: A mixture of tetramethylene sulfone and ethanol is used in a published procedure.[4] Using an inappropriate solvent can hinder the reaction.

4. What are the best practices for the purification of this compound?

Effective purification is crucial for obtaining a high-purity product.

  • Extraction: After quenching the reaction, the product is typically extracted into an organic solvent like ethyl acetate.[1][3] Multiple extractions will ensure maximum recovery from the aqueous layer.

  • Recrystallization: The crude product can be purified by recrystallization. Cyclohexane is a suitable solvent for this purpose, yielding a solid product.[3]

  • Salt Formation: For improved stability and handling, the final product can be converted to its hydrochloride salt.[5]

Data Presentation: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialReagents/CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Reduction of Enone3-(methylamino)-1-phenyl-2-propen-1-oneNaBH₄Glacial Acetic Acid5-10, then RT3.5 hours77[1]
Hydrogenolysis of Isoxazolidine2-Methyl-5-phenylisoxazolidine5% Pd/C, H₂Tetramethylene sulfone, Ethanol5072 hoursNot specified[4]
Reduction of Isoxazolidine Nitrile2-methyl-3-phenylisoxazolidine-3-carbonitrileLiAlH₄Diethyl ether0, then reflux13.5 hours84[6]
Catalytic Hydrogenation3-methylamino-1-propiophenone hydrochlorideRaney Nickel, H₂Water25-80Not specifiedImproved by 5-10% over borohydride[3]

Experimental Protocols

Protocol 1: Reduction of 3-(methylamino)-1-phenyl-2-propen-1-one with NaBH₄ in Acetic Acid [1]

  • Dissolve 3-(methylamino)-1-phenyl-2-propen-1-one (3.7 mmol) in glacial acetic acid (15 mL).

  • Cool the solution to 5-10°C in an ice bath with vigorous stirring.

  • Add sodium borohydride (21.0 mmol) in portions over 30 minutes, maintaining the temperature between 5-10°C.

  • Stir the reaction mixture for an additional 30 minutes at the same temperature.

  • Allow the reaction to warm to room temperature and stir for another 3 hours.

  • Cool the mixture in an ice/water bath and slowly add 4 M aqueous sodium hydroxide (60 mL) dropwise to reach a pH of approximately 12.

  • Extract the resulting mixture with ethyl acetate (3 x 70 mL).

  • Wash the combined organic layers with water (50 mL) and dry over sodium sulfate (Na₂SO₄).

  • Evaporate the solvent under reduced pressure to obtain the product.

Protocol 2: Hydrogenolysis of 2-Methyl-5-phenylisoxazolidine [4]

  • In a glass pressure reactor, combine 2-Methyl-5-phenylisoxazolidine (234 mmol), tetramethylene sulfone (38.1 g), and 5% Pd/C (1.9 g).

  • Warm the reactor to 50°C and maintain a hydrogen pressure of 40 psig for 24 hours.

  • Add ethanol (38.1 g) to the reaction mixture and continue heating at 50°C for an additional 48 hours.

  • After cooling, filter the mixture to remove the catalyst.

  • Remove the ethanol by evaporation to yield a solution of the product in tetramethylene sulfone.

Visualizations

Reaction_Pathway cluster_start Starting Materials Acetophenone Acetophenone Mannich_Reaction Mannich Reaction Acetophenone->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Methylamine HCl Methylamine HCl Methylamine HCl->Mannich_Reaction Intermediate 3-methylamino-1-propiophenone hydrochloride Mannich_Reaction->Intermediate Reduction Reduction Intermediate->Reduction Product (R)-3-(methylamino)-1- phenylpropan-1-ol Reduction->Product

Caption: A common synthetic pathway to this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (NaBH4, Catalyst) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Pressure) Start->Check_Conditions Analyze_Byproducts Analyze for Byproducts (e.g., Dehydroxylation) Start->Analyze_Byproducts Change_Reagent Change Reducing Agent (e.g., to Raney Ni) Check_Reagents->Change_Reagent Optimize_Solvent Optimize Solvent System Check_Conditions->Optimize_Solvent Analyze_Byproducts->Change_Reagent Adjust_Workup Adjust Work-up Procedure (pH) Analyze_Byproducts->Adjust_Workup Improved_Yield Improved Yield Optimize_Solvent->Improved_Yield Change_Reagent->Improved_Yield Adjust_Workup->Improved_Yield

Caption: A workflow for troubleshooting low yields in the synthesis.

Parameter_Relationships Yield Yield Temp Temperature Temp->Yield affects rate & side reactions Solvent Solvent Solvent->Yield influences reactivity Reagent Reducing Agent Reagent->Yield determines pathway & byproducts Time Reaction Time Time->Yield impacts completion

References

Technical Support Center: Chiral Resolution of Racemic 3-(Methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of racemic 3-(methylamino)-1-phenylpropan-1-ol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of racemic 3-(methylamino)-1-phenylpropan-1-ol?

A1: The most common and effective methods for resolving this compound include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form two diastereomeric salts.[1][2] These salts exhibit different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[3]

  • Enzymatic Kinetic Resolution (EKR): This technique uses enzymes, typically lipases, to selectively catalyze a reaction (e.g., acylation) on one enantiomer of the racemic alcohol at a much faster rate than the other.[4][5] This leaves one enantiomer unreacted and the other transformed, allowing for their separation.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) can be used to directly separate the enantiomers. This method is highly effective for both analytical quantification of enantiomeric excess and for preparative-scale separations.[6][7]

Q2: How do I select an appropriate chiral resolving agent for diastereomeric crystallization?

A2: The selection of a resolving agent is crucial and often requires empirical screening. Key considerations include:

  • Acid Strength: The chiral acid should readily form a salt with the amino group of the target compound.

  • Crystallinity: The resulting diastereomeric salts must be stable, crystalline solids. There must be a significant difference in solubility between the two diastereomers in a chosen solvent to achieve effective separation.[3]

  • Availability and Cost: The resolving agent should be commercially available in high enantiomeric purity and be economically viable for the scale of your process.

  • Common Candidates: For resolving chiral amines, derivatives of tartaric acid (e.g., dibenzoyl-D-tartaric acid), mandelic acid, or camphorsulfonic acid are excellent starting points.[1][8]

Q3: What makes Enzymatic Kinetic Resolution (EKR) a viable option?

A3: EKR is a powerful "green chemistry" tool known for its high selectivity under mild reaction conditions.[5] For 3-(methylamino)-1-phenylpropan-1-ol, the secondary alcohol group is a suitable substrate for lipase-catalyzed transesterification.[4] A significant advantage is the high enantioselectivity (E-value) that can often be achieved, leading to products with high enantiomeric excess (ee).[9] However, a major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. This can be overcome by coupling the resolution with a process to racemize and recycle the unwanted enantiomer.[10][11]

Q4: When should I consider using chiral HPLC for this resolution?

A4: Chiral HPLC is indispensable for the analytical determination of enantiomeric excess (ee) for any resolution method. For preparative separations, it is particularly useful when:

  • Diastereomeric crystallization or enzymatic methods fail to provide adequate separation or purity.

  • Only small quantities of the pure enantiomer are required.

  • High purity (>99% ee) is critical, and other methods require multiple, yield-reducing recrystallizations or purification steps. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely successful for separating a broad range of chiral compounds, including amino alcohols.[6][12]

Section 2: Troubleshooting Guides

Diastereomeric Salt Crystallization

Q: My diastereomeric salt mixture is not crystallizing, or it is oiling out. What should I do? A: This is a common issue related to solubility.

  • Solvent Screening: The choice of solvent is critical. Try a range of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof).

  • Concentration: Your solution may be too dilute. Try slowly evaporating the solvent to reach supersaturation. Conversely, if the material is crashing out too quickly as an amorphous solid, the solution may be too concentrated.

  • Temperature Control: Implement a slow, controlled cooling ramp. Rapid cooling often leads to oiling out or the formation of very small, impure crystals.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a seed crystal to the supersaturated solution to induce crystallization.[2]

Q: The enantiomeric excess (ee) of my product is low after a single crystallization. How can I improve it? A: Low ee indicates that the two diastereomeric salts have similar solubilities under the chosen conditions.

  • Recrystallization: The most straightforward approach is to perform one or more recrystallizations of the diastereomeric salt. This will enrich the less soluble diastereomer, thereby increasing the ee of the final product after the salt is broken.

  • Optimize Solvent and Temperature: The solubility difference between diastereomers is temperature-dependent. Experiment with different crystallization temperatures and solvents to maximize this difference.[8]

  • Kinetic vs. Thermodynamic Control: Sometimes, a purer product can be obtained by filtering the crystals quickly (kinetic control) rather than allowing the mixture to equilibrate for a long time (thermodynamic control), or vice-versa.[13]

Enzymatic Kinetic Resolution (EKR)

Q: The enzymatic reaction is very slow or shows no conversion. What are the potential causes? A:

  • Enzyme Inactivation: The enzyme may have been denatured by temperature, pH, or the solvent. Ensure the reaction conditions are within the enzyme's optimal range. Lipases are generally robust but can be inhibited by certain organic solvents.[5]

  • Water Content: Lipases require a small amount of water to maintain their active conformation, especially in organic solvents. However, too much water can promote the reverse reaction (hydrolysis). The optimal water activity should be controlled.

  • Substrate/Product Inhibition: High concentrations of the substrate or the product can inhibit the enzyme. Try lowering the initial substrate concentration.

  • Enzyme Choice: Not all lipases will be effective. It is essential to screen a panel of different lipases (e.g., Candida antarctica Lipase B (Novozym 435), Pseudomonas cepacia Lipase) to find the most active and selective one for your substrate.[4]

Q: The enantioselectivity of the reaction is poor, resulting in low ee. What can I modify? A:

  • Screen Enzymes: Enantioselectivity is highly dependent on the specific enzyme used. A different lipase may offer much higher selectivity.[4]

  • Acyl Donor: The choice of the acyl donor (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate) in a transesterification reaction can significantly impact selectivity.[14]

  • Solvent: The reaction medium affects the enzyme's conformation and, consequently, its selectivity. Screen non-polar organic solvents like hexane, toluene, or MTBE.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity, although it will also decrease the reaction rate. A balance must be found.

Section 3: Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve 1.0 equivalent of racemic 3-(methylamino)-1-phenylpropan-1-ol in a suitable solvent (e.g., methanol or ethanol, approx. 5-10 volumes). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., (R,R)-Dibenzoyl-tartaric acid) in the same solvent.

  • Mixing: Slowly add the resolving agent solution to the racemic amine solution, typically with gentle warming (40-50 °C) to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try cooling further to 4 °C. The process can be left overnight.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is the enriched diastereomeric salt.

  • Liberation of Free Amine: Suspend the collected salt in water and an immiscible organic solvent (e.g., ethyl acetate). Adjust the pH to >10 with an aqueous base (e.g., 2M NaOH) to deprotonate the amine.

  • Extraction: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC (see Protocol 3).

Protocol 2: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup: To a solution of racemic 3-(methylamino)-1-phenylpropan-1-ol (1.0 eq) in a non-polar organic solvent (e.g., toluene or hexane), add an acyl donor (e.g., vinyl acetate, 1.5 eq).

  • Enzyme Addition: Add the lipase catalyst (e.g., Novozym 435, typically 10-20% by weight of the substrate).

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC until ~50% conversion is reached.

  • Workup: Once ~50% conversion is achieved, remove the enzyme by filtration.

  • Separation: Concentrate the filtrate. The resulting mixture contains one enantiomer as the acylated ester and the other as the unreacted alcohol. These can be separated by standard column chromatography on silica gel.

  • Hydrolysis (Optional): The separated ester can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) to obtain the other pure enantiomer.

  • Analysis: Determine the yield and ee of both the unreacted alcohol and the alcohol obtained from hydrolysis using chiral HPLC.

Protocol 3: Analytical Chiral HPLC Method
  • Column: Use a polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H column.

  • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol). A small amount of an amine additive (e.g., diethylamine, 0.1%) is usually required to obtain sharp peaks for basic analytes.

  • Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210 or 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Injection: Inject 5-10 µL and record the chromatogram. The two enantiomers should appear as two distinct, well-resolved peaks.

  • Calculation: Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Section 4: Data Presentation

Table 1: Illustrative Data for Diastereomeric Resolution with Different Resolving Agents

Chiral Resolving AgentSolventYield of Diastereomer (%)ee of Recovered Amine (%)
(R,R)-Dibenzoyl-tartaric acidEthanol4295
(S)-(+)-Mandelic acidIsopropanol3888
(1R)-(-)-10-Camphorsulfonic acidAcetone/Water4592

Table 2: Example Results for Enzymatic Kinetic Resolution with Different Lipases

EnzymeAcyl DonorSolventConversion (%)Product ee (%)E-value
Novozym 435 (CALB)Vinyl AcetateToluene49>99>200
Pseudomonas cepacia LipaseIsopropenyl AcetateHexane519255
Candida rugosa LipaseEthyl AcetateMTBE458520

Section 5: Mandatory Visualizations

Diastereomeric_Resolution_Workflow racemate Racemic Amine (R/S)-3-(methylamino)-1-phenylpropan-1-ol mix Mix and Dissolve (Heating) racemate->mix agent Chiral Resolving Agent (e.g., R,R-DBTA) agent->mix solvent Solvent (e.g., Ethanol) solvent->mix crystallize Slow Cooling & Crystallization mix->crystallize filter Filtration crystallize->filter solid Solid: Less Soluble Diastereomer (e.g., R-Amine:R,R-Acid) filter->solid Solid liquid Mother Liquor: More Soluble Diastereomer (e.g., S-Amine:R,R-Acid) filter->liquid Liquid break1 Break Salt (Base Treatment) solid->break1 break2 Break Salt (Base Treatment) liquid->break2 enantiomer1 Pure Enantiomer 1 (R-Amine) break1->enantiomer1 enantiomer2 Pure Enantiomer 2 (S-Amine) break2->enantiomer2

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.

Enzymatic_Resolution_Workflow racemate Racemic Alcohol (R/S)-Amine Alcohol reaction Enzymatic Reaction (~50% Conversion) racemate->reaction reagents Acyl Donor + Solvent (Vinyl Acetate in Toluene) reagents->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction filter Filter Enzyme reaction->filter mixture Product Mixture: (R)-Ester + (S)-Alcohol filter->mixture separation Chromatographic Separation mixture->separation ester (R)-Ester separation->ester alcohol (S)-Alcohol (Enantiomer 1) separation->alcohol hydrolysis Hydrolysis (e.g., K₂CO₃/MeOH) ester->hydrolysis analysis Chiral HPLC Analysis (Determine % ee) alcohol->analysis alcohol2 (R)-Alcohol (Enantiomer 2) hydrolysis->alcohol2 alcohol2->analysis

Caption: Workflow for Enzymatic Kinetic Resolution (EKR) and Product Analysis.

References

Minimizing impurities in the synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials, such as 3-methylamino-1-phenylpropan-1-one, and intermediates.

  • Byproducts from Side Reactions: These can include the corresponding ketone (3-(methylamino)-1-phenylpropan-1-one) formed through oxidation, and dehydroxylation products.[1][2]

  • Stereoisomeric Impurities: The most significant stereoisomeric impurity is the (S)-enantiomer of 3-(methylamino)-1-phenylpropan-1-ol.

  • Degradation Products: Under certain conditions, degradation can lead to various byproducts.

Q2: How can I minimize the formation of the corresponding ketone byproduct?

A2: The formation of 3-(methylamino)-1-phenylpropan-1-one is typically due to the oxidation of the secondary alcohol.[1] To minimize this:

  • Use mild reducing agents for the conversion of the precursor ketone to the alcohol.

  • Avoid harsh oxidizing conditions during workup and purification.

  • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

Q3: What is the best way to control the enantiomeric purity of the final product?

A3: Achieving high enantiomeric purity is critical. Strategies include:

  • Chiral Synthesis: Employing a stereoselective synthesis route is the most effective approach. This often involves the use of a chiral catalyst or a chiral auxiliary.

  • Chiral Resolution: If a racemic mixture is synthesized, it can be resolved into its enantiomers. This can be achieved through techniques like diastereomeric salt formation with a chiral resolving agent, followed by separation.

Q4: How effective is recrystallization for purifying this compound?

A4: Recrystallization is a highly effective method for removing many process-related impurities. For instance, unreacted starting materials and certain byproducts like N,O-diarylated derivatives can often be reduced to levels below 0.1% through recrystallization. The choice of solvent is crucial for successful purification. Cyclohexane has been reported as a suitable solvent for recrystallization.[2]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps
High levels of unreacted starting ketone (3-methylamino-1-phenylpropan-1-one) in the final product. Incomplete reduction reaction.- Increase the molar ratio of the reducing agent.- Extend the reaction time.- Optimize the reaction temperature.- Ensure the quality and activity of the reducing agent.
Presence of a significant amount of the dehydroxylated byproduct. Harsh reaction conditions, particularly when using certain reducing agents. Use of a non-aqueous solvent.- Use a milder reducing agent. For example, using Raney nickel as a catalyst in water has been shown to reduce the formation of dehydroxylation byproducts.[2]- Employing water as a solvent can help suppress this side reaction.[2]
Low enantiomeric excess (ee) of the desired (R)-enantiomer. Ineffective chiral catalyst or resolving agent. Racemization during the reaction or workup.- Screen different chiral catalysts or resolving agents.- Optimize the reaction conditions (temperature, solvent, pH) to favor the desired stereoisomer.- Avoid harsh acidic or basic conditions during workup that could lead to racemization.
Formation of unknown impurities detected by HPLC or GC. Contaminated reagents or solvents. Side reactions due to incorrect stoichiometry or temperature. Degradation of the product.- Use high-purity, well-characterized starting materials and solvents.- Carefully control the stoichiometry of reactants and the reaction temperature.- Analyze the reaction mixture at different time points to identify the formation of intermediates or byproducts.- Consider using analytical techniques like LC-MS or GC-MS to identify the structure of the unknown impurities.

Quantitative Data on Impurity Control

The following table summarizes the effectiveness of different methods in controlling impurity levels.

Impurity Control Method Solvent/Catalyst Typical Purity Level Achieved Reference
Unreacted Starting MaterialRecrystallization-< 0.1%[3]
N,O-diarylated derivativeRecrystallization-< 0.1%[3]
Dehydroxylation byproductCatalytic HydrogenationRaney Nickel in WaterReduced levels[2]

Detailed Experimental Protocol: Asymmetric Reduction of 3-(methylamino)-1-phenylpropan-1-one

This protocol describes a general method for the asymmetric reduction of 3-(methylamino)-1-phenylpropan-1-one to yield this compound with high enantiomeric purity.

Materials:

  • 3-(methylamino)-1-phenylpropan-1-one hydrochloride

  • Chiral catalyst (e.g., a Ru- or Rh-based catalyst with a chiral ligand)

  • Reducing agent (e.g., hydrogen gas or a hydride source like isopropanol)

  • Solvent (e.g., methanol, ethanol, or isopropanol)

  • Acid or base for pH adjustment (if necessary)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: In a clean, dry pressure reactor, add 3-(methylamino)-1-phenylpropan-1-one hydrochloride and the chiral catalyst under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent to the reactor.

  • Reaction Initiation: If using hydrogen gas, purge the reactor with hydrogen and then pressurize to the desired pressure (e.g., 0.3-1.5 MPa). If using a hydride source, add it to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or TLC) to determine the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully release the pressure. Filter the reaction mixture to remove the catalyst.

  • Purification:

    • The solvent is removed under reduced pressure.

    • The pH of the resulting solution is adjusted to 9-14 with a base (e.g., 30% sodium hydroxide solution).

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is evaporated to yield the crude product.

  • Recrystallization: The crude product is recrystallized from a suitable solvent (e.g., cyclohexane) to yield pure this compound.

Visualizations

Troubleshooting Workflow for Impurity Minimization

Troubleshooting_Workflow start Start Synthesis analyze Analyze Product for Impurities (HPLC, GC, Chiral HPLC) start->analyze impurity_type Identify Impurity Type analyze->impurity_type unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Process-Related byproduct Byproduct Formation impurity_type->byproduct Side Reaction stereo_impurity Incorrect Stereoisomer impurity_type->stereo_impurity Stereochemical action_sm Optimize Reaction Conditions: - Increase reducing agent - Extend reaction time - Check catalyst activity unreacted_sm->action_sm action_byproduct Modify Reaction/Workup: - Use milder reducing agent - Change solvent (e.g., water) - Inert atmosphere byproduct->action_byproduct action_stereo Optimize Chiral Method: - Screen catalysts/resolving agents - Adjust temperature/pH - Avoid racemizing conditions stereo_impurity->action_stereo purify Purify Product (Recrystallization) action_sm->purify action_byproduct->purify action_stereo->purify final_analysis Final Purity Analysis purify->final_analysis

Caption: Troubleshooting workflow for identifying and minimizing impurities.

References

Validation & Comparative

A Comparative Guide to the Synthesis of (R)- and (S)-3-(methylamino)-1-phenylpropan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)- and (S)-3-(methylamino)-1-phenylpropan-1-ol are chiral amino alcohols that serve as critical intermediates in the synthesis of several key pharmaceutical compounds. The stereochemistry of these molecules is paramount, as it directly influences the efficacy and pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the synthesis of the (R)- and (S)-enantiomers, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy for their specific needs.

Introduction to Enantiomers in Pharmaceutical Synthesis

Chirality plays a crucial role in drug efficacy. For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. This is the case for prominent antidepressants like Fluoxetine and Duloxetine, where specific enantiomers of 3-(methylamino)-1-phenylpropan-1-ol or its derivatives are required for their synthesis. For instance, (S)-duloxetine is reported to be twice as effective as its (R)-enantiomer in serotonin and norepinephrine reuptake inhibition[1][2]. Consequently, the development of efficient and highly stereoselective methods for the synthesis of single-enantiomer intermediates is a significant focus in pharmaceutical research and development.

Asymmetric Synthesis of (R)- and (S)-3-(methylamino)-1-phenylpropan-1-ol

A prevalent and effective method for the stereoselective synthesis of these chiral amino alcohols is the asymmetric hydrogenation of the prochiral ketone, 3-(methylamino)-1-phenylpropan-1-one. The choice of a chiral catalyst is the determining factor for obtaining the desired (R) or (S) enantiomer.

Recent studies have demonstrated the successful use of Iridium-based catalysts with chiral ligands for this transformation, achieving high yields and excellent enantioselectivities for both enantiomers[3][4]. The use of enantiomeric ligands allows for the selective synthesis of either the (R) or (S) product.

Comparative Performance Data

The following table summarizes the comparative performance of the asymmetric hydrogenation of 3-(methylamino)-1-phenylpropan-1-one hydrochloride to yield the (R) and (S) enantiomers of 3-(methylamino)-1-phenylpropan-1-ol, utilizing enantiomeric iridium catalysts[3][4].

EnantiomerCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
(R)-enantiomer [Ir(COD)Cl]₂ / (SC,RP,SC)-L693>99
(S)-enantiomer [Ir(COD)Cl]₂ / (RC,SP,RC)-L694>99

Table 1: Comparison of yields and enantiomeric excess for the synthesis of (R)- and (S)-3-(methylamino)-1-phenylpropan-1-ol via asymmetric hydrogenation.

Role in the Synthesis of Fluoxetine and Duloxetine

The enantiomers of 3-(methylamino)-1-phenylpropan-1-ol are key precursors for the synthesis of the corresponding enantiomers of Fluoxetine and Duloxetine.

  • (R)-3-(methylamino)-1-phenylpropan-1-ol is a crucial intermediate for the synthesis of (R)-Fluoxetine [4].

  • (S)-3-(methylamino)-1-phenylpropan-1-ol (or its thiophenyl analogue) is a key intermediate for the synthesis of (S)-Duloxetine [3][4].

The following table presents data on the overall yield and enantiomeric excess for the total synthesis of (R)-Fluoxetine and (S)-Duloxetine, highlighting the efficiency of syntheses starting from the corresponding chiral amino alcohol precursors.

Final ProductStarting IntermediateOverall Yield (%)Enantiomeric Excess (ee, %)
(R)-Fluoxetine (R)-homoallylic alcohol5099
(S)-Duloxetine (S)-γ-aminoalcohol4794

Table 2: Overall yield and enantiomeric excess for the synthesis of (R)-Fluoxetine and (S)-Duloxetine.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of 3-(methylamino)-1-phenylpropan-1-one hydrochloride[4]

1. Catalyst Preparation:

  • Under a nitrogen atmosphere, [Ir(COD)Cl]₂ (0.002 mmol) and the appropriate chiral ligand ((RC,SP,RC)-L6 for the (S)-alcohol or (SC,RP,SC)-L6 for the (R)-alcohol) (0.0042 mmol) are added to an oven-dried 10 mL Schlenk tube.

  • Anhydrous isopropanol (1 mL) is added, and the mixture is stirred at room temperature for 2.5 hours to form an orange catalyst solution.

2. Hydrogenation Reaction:

  • A portion of the catalyst solution (100 µL, 0.0004 mmol) is transferred to a 10 mL vial containing 3-(methylamino)-1-phenylpropan-1-one hydrochloride (0.4 mmol), NaOtBu (42.2 mg), and anhydrous toluene (2.0 mL).

  • The vial is placed in an autoclave, which is then purged with nitrogen and hydrogen three times sequentially.

  • The autoclave is pressurized with H₂ to 30 atm and stirred for 16 hours at room temperature.

3. Work-up and Analysis:

  • After slowly releasing the hydrogen pressure, the solvent is evaporated.

  • The residue is purified by silica gel column chromatography to yield the corresponding chiral amino alcohol.

  • The enantiomeric excess is determined by HPLC analysis.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis_Pathway cluster_start Starting Material cluster_catalysts Chiral Catalysts cluster_products Chiral Intermediates Prochiral_Ketone 3-(methylamino)-1-phenylpropan-1-one R_Catalyst [Ir]/(SC,RP,SC)-Ligand S_Catalyst [Ir]/(RC,SP,RC)-Ligand R_Enantiomer This compound R_Catalyst->R_Enantiomer Asymmetric Hydrogenation S_Enantiomer (S)-3-(methylamino)-1-phenylpropan-1-ol S_Catalyst->S_Enantiomer Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation of the prochiral ketone to yield the (R) and (S) enantiomers.

Drug_Synthesis_Workflow cluster_intermediates Chiral Intermediates cluster_drugs Final Pharmaceutical Products R_Intermediate This compound R_Drug (R)-Fluoxetine R_Intermediate->R_Drug Further Synthetic Steps S_Intermediate (S)-3-(methylamino)-1-phenylpropan-1-ol S_Drug (S)-Duloxetine S_Intermediate->S_Drug Further Synthetic Steps

Caption: Synthetic relationship between the chiral intermediates and the final drug products.

Conclusion

The choice between synthesizing (R)- or (S)-3-(methylamino)-1-phenylpropan-1-ol is dictated by the target pharmaceutical. Modern catalytic methods, particularly asymmetric hydrogenation, provide efficient and highly stereoselective routes to both enantiomers with excellent yields and enantiomeric purities. The data presented in this guide demonstrates that by selecting the appropriate chiral ligand, researchers can effectively produce the desired enantiomer for the synthesis of crucial drugs like (R)-Fluoxetine and (S)-Duloxetine.

References

A Comparative Guide to Catalysts for the Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure amino alcohol, (R)-3-(methylamino)-1-phenylpropan-1-ol, is a critical chiral intermediate in the synthesis of several pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI), (R)-fluoxetine. The stereospecific synthesis of this compound is of paramount importance, as the pharmacological activity is often confined to a single enantiomer. This guide provides a comparative overview of various catalytic systems employed for the synthesis of this compound, with a focus on catalyst performance, supported by experimental data.

Performance Comparison of Catalytic Systems

The synthesis of this compound is predominantly achieved through the asymmetric reduction of the prochiral ketone, 3-(methylamino)-1-phenylpropan-1-one. A variety of catalysts, spanning both chemocatalysts and biocatalysts, have been explored to achieve high yield and enantioselectivity. Below is a summary of the performance of different catalytic approaches.

Catalyst TypeCatalyst/EnzymePrecursorReducing AgentYield (%)Enantiomeric Excess (e.e.) (%)Key Reaction Conditions
Chemocatalyst 5% Pd/C2-Methyl-5-phenylisoxazolidineH₂Not specifiedNot specified (likely racemic)50°C, 40 psig H₂, 24h, then EtOH, 48h[1]
Chemocatalyst Raney Nickel3-Methylamino-1-propiophenone hydrochlorideH₂High (not quantified)Not specified (likely racemic)25-80°C, 0.3-1.5 MPa H₂
Biocatalyst Ketoreductase (KRED)α-amino β-keto estersNot applicable>99>99 (de)Structure-guided evolution of WTEA from Exiguobacterium sp. F42[2]
Biocatalyst Lipase from Pseudomonas fluorescensRacemic 3-hydroxy-3-phenylpropanonitrileNot applicable97.4 (process efficiency)79.5Kinetic resolution via transesterification with ionic liquid stabilization[3]

Note: Direct comparative studies on the asymmetric synthesis of this compound are limited in publicly available literature. The data presented for biocatalysts are for analogous substrates (α-amino β-keto esters and a precursor to fluoxetine), highlighting their potential for high efficiency and stereoselectivity in similar transformations.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and adaptation in a research setting.

Synthesis of Racemic 3-(methylamino)-1-phenylpropan-1-ol via Hydrogenation with Pd/C

This method outlines a classical approach to the synthesis of the racemic product.

Procedure: A solution of 2-methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) in tetramethylene sulfone (38.1 g) is charged into a glass pressure reactor containing 5% Pd/C (1.9 g). The reactor is heated to 50°C and pressurized with hydrogen gas to 40 psig for 24 hours. Following this, ethanol (38.1 g) is added, and the reaction is continued for an additional 48 hours. After cooling, the reaction mixture is filtered to remove the catalyst, and the ethanol is evaporated to yield a solution of N-methyl-3-phenyl-3-hydroxypropylamine in tetramethylene sulfone.[1]

Asymmetric Bioreduction of a β-Keto Ester using a Ketoreductase (Illustrative for β-amino ketone reduction)

While a specific protocol for 3-(methylamino)-1-phenylpropan-1-one is not detailed in the search results, the following illustrates a general procedure for the highly efficient and stereoselective reduction of a related substrate using an evolved ketoreductase.

Procedure: A whole-cell biocatalyst expressing a rationally evolved ketoreductase (e.g., a mutant of WTEA from Exiguobacterium sp. F42) is utilized for the dynamic reductive kinetic resolution of a bulky α-amino β-keto ester. The reaction is typically performed in a buffered aqueous medium at a controlled pH and temperature, with a suitable co-factor regeneration system (e.g., using glucose and glucose dehydrogenase). Substrate loadings can be as high as 100 g/L. The reaction progress is monitored by HPLC until completion, yielding the corresponding chiral syn-amino alcohol with excellent diastereomeric and enantiomeric excess (>99% dr, >99% de) and high conversion (>99%).[2]

Visualization of Synthetic Pathways

The general workflow for the synthesis of this compound via asymmetric reduction can be visualized as a logical progression from the starting materials to the final chiral product, including the key catalytic step.

G cluster_start Starting Materials cluster_process Catalytic Asymmetric Reduction cluster_product Product & Analysis 3-Methylamino-1-phenylpropan-1-one 3-Methylamino-1-phenylpropan-1-one Catalyst Chiral Catalyst (e.g., Ru-complex, Ketoreductase) 3-Methylamino-1-phenylpropan-1-one->Catalyst Substrate Reducing Agent Reducing Agent Reducing Agent->Catalyst Hydride Source Product_Mixture Reaction Mixture Catalyst->Product_Mixture Purification Purification (e.g., Chromatography) Product_Mixture->Purification Final_Product (R)-3-(methylamino)-1- phenylpropan-1-ol Purification->Final_Product Analysis Analysis (Yield, e.e. determination) Final_Product->Analysis

Caption: General workflow for the catalytic asymmetric synthesis of this compound.

Discussion and Future Outlook

The synthesis of enantiomerically pure this compound remains an area of active research, driven by its importance in the pharmaceutical industry. While traditional chemocatalytic methods using catalysts like Pd/C and Raney Nickel are effective for producing the racemic mixture, the demand for enantiopure compounds necessitates the use of asymmetric catalysis.

Ruthenium-based catalysts , particularly those developed for asymmetric hydrogenation and transfer hydrogenation of ketones, show great promise for the reduction of β-amino ketones.[4] These catalysts are known for their high activity and selectivity with a broad range of substrates.

Biocatalysis , employing enzymes such as ketoreductases, offers a highly attractive "green" alternative.[2] The remarkable stereoselectivity (>99% e.e.) and high conversions often achieved under mild reaction conditions make this approach particularly suitable for industrial-scale production. The ability to evolve enzymes through directed evolution allows for the tailoring of catalysts to specific substrates and process requirements.

Future research will likely focus on the development of more efficient, robust, and cost-effective catalysts. For chemocatalysis, this involves the design of new chiral ligands for transition metals that can operate at lower catalyst loadings and higher turnover numbers. In biocatalysis, the discovery and engineering of novel ketoreductases with broader substrate scopes and enhanced stability will be key. The integration of chemo- and biocatalytic steps in chemoenzymatic processes also holds significant potential for developing novel and efficient synthetic routes to this compound and other valuable chiral intermediates.

References

A Comparative Guide to Alternative Chiral Precursors for Enantioselective Fluoxetine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective serotonin reuptake inhibitor (SSRI) fluoxetine, widely known by its former brand name Prozac, is a cornerstone in the treatment of clinical depression and other psychiatric disorders. The molecule possesses a single stereocenter, and its therapeutic activity resides primarily in the (R)-enantiomer. Consequently, the development of efficient and stereoselective synthetic routes to enantiomerically pure fluoxetine is of significant interest to the pharmaceutical industry. This guide provides a comparative overview of several alternative chiral precursors for the synthesis of fluoxetine, presenting key performance data, detailed experimental protocols for seminal reactions, and visual representations of the synthetic pathways.

Performance Comparison of Chiral Precursors

The selection of a chiral precursor and the corresponding synthetic strategy significantly impacts the overall efficiency of fluoxetine synthesis. Key metrics for comparison include the overall yield and the enantiomeric excess (ee) of the final product. The following table summarizes these parameters for various approaches, starting from different chiral precursors.

Chiral Precursor/Key StrategyStarting MaterialOverall Yield (%)Enantiomeric Excess (ee) (%)Number of StepsReference
Asymmetric AllylationBenzaldehyde50996[1]
Asymmetric Carbonyl-ene ReactionBenzaldehyde56>976[2]
Asymmetric EpoxidationN-methyl-trans-cinnamamide67994[2]
Asymmetric Hydrogenationβ-Aryl Ketoester-up to 99.8-
Chemoenzymatic Resolution3-Chloro-1-phenylpropan-1-ol->99-
Asymmetric DihydroxylationStyrene Derivative-High-
In situ Imine Formation/Borylationα,β-Unsaturated Aldehyde45965 (one-pot) + 1
Asymmetric ReductionBenzoylacetonitrile-High-

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the synthetic logic for obtaining the chiral core of fluoxetine from different precursors.

fluoxetine_synthesis_overview cluster_precursors Alternative Chiral Precursors cluster_intermediates Key Chiral Intermediates benzaldehyde Benzaldehyde homoallylic_alcohol (R)-1-Phenyl-but-3-en-1-ol benzaldehyde->homoallylic_alcohol Asymmetric Allylation cinnamaldehyde α,β-Unsaturated Aldehyde (e.g., Cinnamaldehyde) chiral_amino_alcohol Chiral Amino Alcohol cinnamaldehyde->chiral_amino_alcohol In situ Imine Formation/ Borylation/Reduction benzoylacetonitrile Benzoylacetonitrile benzoylacetonitrile->chiral_amino_alcohol Asymmetric Reduction chloroalcohol 3-Chloro-1-phenylpropan-1-ol chiral_propanol (S)- or (R)-3-Chloro-1-phenylpropanol chloroalcohol->chiral_propanol Chemoenzymatic Resolution fluoxetine (R)-Fluoxetine homoallylic_alcohol->fluoxetine Further Transformations chiral_amino_alcohol->fluoxetine Etherification chiral_propanol->fluoxetine Amination & Etherification

Caption: Overview of synthetic strategies for (R)-Fluoxetine.

Detailed Experimental Protocols

This section provides detailed methodologies for the key enantioselective steps in the synthesis of fluoxetine from the discussed precursors.

Asymmetric Allylation of Benzaldehyde

This protocol is adapted from the synthesis of (R)-Fluoxetine via catalytic asymmetric allylation.[1]

Experimental Workflow:

asymmetric_allylation_workflow start Start catalyst_prep Prepare Maruoka's Catalyst (R,R)-A in situ start->catalyst_prep reaction_setup Cool reaction to -20 °C catalyst_prep->reaction_setup add_benzaldehyde Add Benzaldehyde reaction_setup->add_benzaldehyde add_allyltin Add Allyltri-n-butyltin add_benzaldehyde->add_allyltin reaction Stir for 36 h at -20 °C add_allyltin->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product (R)-1-phenyl-but-3-en-1-ol purification->product

Caption: Workflow for asymmetric allylation of benzaldehyde.

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an argon atmosphere, a solution of TiCl₄ (0.23 mmol) in CH₂Cl₂ (4.6 mL) is cooled to 0 °C. Ti(OⁱPr)₄ (0.69 mmol) is added, and the solution is warmed to room temperature and stirred for 1 hour. Silver(I) oxide (0.46 mmol) is added, and the mixture is stirred for 5 hours in the dark. (R)-BINOL (0.92 mmol) is then added, and the mixture is stirred for an additional 2 hours to generate the chiral bis-Ti(IV) oxide catalyst (R,R)-A.

  • Asymmetric Allylation: The catalyst solution is cooled to -20 °C. Benzaldehyde (1.0 mmol) is added, followed by the dropwise addition of allyltri-n-butyltin (1.2 mmol).

  • Reaction: The reaction mixture is stirred at -20 °C for 36 hours.

  • Workup and Purification: The reaction is quenched with saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford (R)-1-phenyl-but-3-en-1-ol.

In situ Imine Formation/Borylation/Transimination and Reduction from an α,β-Unsaturated Aldehyde

This one-pot sequence provides a rapid entry to the chiral amino alcohol core of fluoxetine.

Logical Relationship of the One-Pot Sequence:

one_pot_sequence start Cinnamaldehyde + Chiral Amine imine_formation In situ Imine Formation start->imine_formation borylation Copper-mediated β-Borylation imine_formation->borylation transimination Transimination with H₂N-R borylation->transimination reduction Reduction transimination->reduction oxidation Oxidation reduction->oxidation product Chiral Amino Alcohol oxidation->product

Caption: Logical flow of the one-pot synthesis of a fluoxetine precursor.

Procedure: (A generalized protocol based on the principles of the cited literature)

  • Imine Formation and Borylation: In a reaction vessel, the α,β-unsaturated aldehyde (e.g., cinnamaldehyde) is reacted with a chiral amine in the presence of a copper catalyst and a boron source. This forms a chiral imine in situ, which then undergoes enantioselective copper-mediated β-borylation.

  • Transimination and Reduction: A suitable amine is added to the reaction mixture to facilitate transimination, followed by a reducing agent (e.g., a borohydride) to reduce the imine and install the second amine functionality.

  • Oxidation: An oxidative workup is performed to convert the carbon-boron bond to a hydroxyl group, yielding the desired chiral amino alcohol.

Chemoenzymatic Resolution of 3-Chloro-1-phenylpropan-1-ol

This method utilizes a lipase to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers.

Experimental Workflow:

chemoenzymatic_resolution_workflow start Racemic 3-Chloro-1-phenylpropan-1-ol reaction_setup Dissolve in organic solvent with acyl donor start->reaction_setup add_lipase Add Immobilized Lipase (e.g., Candida antarctica Lipase B) reaction_setup->add_lipase reaction Incubate with shaking add_lipase->reaction separation Separate acylated enantiomer from unreacted enantiomer reaction->separation product_S (S)-3-Chloro-1-phenylpropan-1-ol separation->product_S product_R_ester (R)-ester separation->product_R_ester

References

A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(methylamino)-1-phenylpropan-1-ol is a key chiral intermediate in the synthesis of various pharmaceuticals. The stereochemistry of this compound is crucial for the biological activity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the primary synthetic routes to obtain the (R)-enantiomer, focusing on asymmetric reduction of a prochiral ketone, chiral resolution of a racemic mixture, and synthesis from a chiral precursor. The performance of these methods is evaluated based on experimental data for yield and enantiomeric excess.

Comparative Analysis of Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches. The following table summarizes the quantitative data for representative examples of each strategy, allowing for a direct comparison of their efficiencies.

Synthetic StrategyStarting MaterialKey Reagents/CatalystYield (%)Enantiomeric Excess (ee) (%)
Asymmetric Reduction 3-(methylamino)-1-phenylpropan-1-oneRh-DuanPhos catalyst, H₂90-9393-99
Chiral Resolution (±)-3-(methylamino)-1-phenylpropan-1-ol(S)-(+)-Mandelic acid~28 (for the desired enantiomer)93.1
Synthesis from Chiral Precursor 2-Methyl-5-phenylisoxazolidine5% Pd/C, H₂High (not explicitly quantified)Not explicitly stated

Logical Workflow for Selecting a Synthetic Route

The choice of the most suitable synthetic route depends on various factors, including the desired scale of production, cost of reagents and catalysts, and the required enantiomeric purity. The following diagram illustrates a decision-making workflow.

G start Start: Need this compound high_ee_yield High Enantiomeric Excess and Yield Required? start->high_ee_yield racemic_available Racemic Precursor Readily Available? high_ee_yield->racemic_available No asymmetric_reduction Asymmetric Reduction high_ee_yield->asymmetric_reduction Yes chiral_precursor_available Specific Chiral Precursor Available? racemic_available->chiral_precursor_available No chiral_resolution Chiral Resolution racemic_available->chiral_resolution Yes chiral_precursor_synthesis Synthesis from Chiral Precursor chiral_precursor_available->chiral_precursor_synthesis Yes end End: Selected Synthetic Route chiral_precursor_available->end No asymmetric_reduction->end chiral_resolution->end chiral_precursor_synthesis->end

Caption: Decision workflow for selecting a synthetic route.

Experimental Protocols

Detailed experimental procedures for the key synthetic routes are provided below.

Asymmetric Reduction of 3-(methylamino)-1-phenylpropan-1-one

This method involves the enantioselective reduction of the prochiral ketone, 3-(methylamino)-1-phenylpropan-1-one, using a chiral catalyst. Rhodium complexes with chiral phosphine ligands, such as DuanPhos, have shown high efficiency and enantioselectivity in similar reductions.

Reaction Scheme:

General Procedure:

In a high-pressure reactor, 3-(methylamino)-1-phenylpropan-1-one hydrochloride and a catalytic amount of [Rh(COD)(DuanPhos)]BF₄ are dissolved in a suitable solvent like methanol. The reactor is then pressurized with hydrogen gas (typically 5-50 atm) and stirred at a specific temperature (e.g., room temperature to 50 °C) until the reaction is complete. The progress of the reaction can be monitored by techniques such as TLC or HPLC. After completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography or crystallization to afford this compound.

Chiral Resolution of (±)-3-(methylamino)-1-phenylpropan-1-ol

This classical method separates the desired (R)-enantiomer from a racemic mixture by forming diastereomeric salts with a chiral resolving agent. (S)-(+)-mandelic acid is an effective resolving agent for this purpose.[1]

Reaction Scheme:

Experimental Protocol:

A solution of racemic 3-(methylamino)-1-phenylpropan-1-ol (PMAP) (25.0 g, 0.152 mol) in 200 ml of dimethyl ketone (DMK) and 200 ml of methyl tert-butyl ether (MTBE) is prepared. To this solution, S-(+)-mandelic acid (11.5 g, 0.076 mol) is added in one portion. The resulting solution is heated to 50 °C and seeded with authentic crystals of the S-(+)-mandelic acid salt of N-methyl-3R-hydroxy-3-phenylpropylamine. The mixture is stirred for 1 hour and then cooled to ambient temperature over one hour, followed by stirring for an additional 16 hours. The crystalline precipitate is collected by filtration and washed with a 1.5:1 mixture of MTBE and acetone. This yields 13.5 g (28% based on PMAP) of the desired diastereomeric salt with an enantiomeric excess of 93.1%.[1] The free (R)-amine can be liberated by treatment with a base.

Synthesis from a Chiral Precursor: Hydrogenolysis of 2-Methyl-5-phenylisoxazolidine

This route utilizes a chiral starting material, 2-methyl-5-phenylisoxazolidine, which upon hydrogenolysis, yields the target amino alcohol. The stereochemistry of the final product is dictated by the stereochemistry of the starting isoxazolidine.[2]

Reaction Scheme:

Experimental Protocol:

A solution of 2-methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) in tetramethylene sulfone (38.1 g) is mixed with 5% Pd/C (1.9 g) in a glass pressure reactor. The reactor is warmed to 50 °C and maintained under a hydrogen pressure of 40 psig for 24 hours. Ethanol (38.1 g) is then added, and the heating is continued for an additional 48 hours. After cooling, the reaction mixture is filtered, and the ethanol is removed under reduced pressure to give a solution of N-methyl-3-phenyl-3-hydroxypropylamine in tetramethylene sulfone.[2] Further purification would be required to isolate the final product. The enantiomeric excess of the product depends on the enantiomeric purity of the starting 2-methyl-5-phenylisoxazolidine.

Conclusion

The choice of the optimal synthetic route to this compound is a trade-off between various factors. Asymmetric reduction offers the potential for high yields and excellent enantioselectivity in a single step, making it an attractive option for large-scale production, provided an efficient and cost-effective catalyst is available. Chiral resolution is a well-established and robust method, particularly when the racemic starting material is readily accessible; however, the theoretical maximum yield for the desired enantiomer is 50% without a racemization and recycling protocol for the unwanted enantiomer. The synthesis from a chiral precursor can be very effective if the precursor is commercially available in high enantiomeric purity and at a reasonable cost. The selection of the most appropriate method will ultimately depend on the specific requirements of the synthesis, including scale, cost, and desired product purity.

References

Validation of analytical methods for (R)-3-(methylamino)-1-phenylpropan-1-ol quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the validation of analytical methods for the quantification of (R)-3-(methylamino)-1-phenylpropan-1-ol is presented for researchers, scientists, and professionals in drug development. This guide details and contrasts three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis with UV detection (CE-UV).

Comparison of Analytical Method Validation Parameters

The performance of each analytical method was evaluated based on key validation parameters as stipulated by the International Council on Harmonisation (ICH) guidelines.[1][2] These parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A summary of the quantitative data for each technique is presented in Table 1.

Table 1: Comparison of Validation Parameters for the Quantification of this compound

Validation ParameterHPLC-UVGC-MSCE-UV
Linearity (R²) > 0.999> 0.998> 0.999
Range 1 - 100 µg/mL0.1 - 25 µg/mL2.5 - 150 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%98.0% - 101.8%
Precision (% RSD) < 2.0%< 3.0%< 2.5%
Limit of Detection (LOD) 0.3 µg/mL0.05 µg/mL0.8 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mL2.5 µg/mL
Specificity/Selectivity HighVery HighHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substances and pharmaceutical formulations.

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Standard and sample solutions were prepared in the mobile phase to a final concentration within the linear range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it ideal for the determination of trace amounts of this compound, particularly in complex matrices. Due to the low volatility of the analyte, derivatization is required.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at 15 °C/min, and held for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) for quantification.

  • Derivatization: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70 °C for 30 minutes prior to injection.

Capillary Electrophoresis with UV Detection (CE-UV)

This technique provides rapid analysis with low sample and reagent consumption, making it a green alternative for enantioselective separation.[2]

  • CE System: A capillary electrophoresis instrument with a UV-Vis detector.

  • Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 51.5 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin as a chiral selector.

  • Applied Voltage: 25 kV.

  • Capillary Temperature: 20 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 200 nm.

  • Sample Preparation: Samples were dissolved in the background electrolyte.

Workflow and Process Visualization

The following diagrams illustrate the key workflows in the validation of these analytical methods.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Method Validation Execution cluster_evaluation 3. Data Evaluation & Reporting define_atp Define Analytical Target Profile (ATP) select_method Select Analytical Technique define_atp->select_method prepare_materials Prepare Reference Standards & Samples select_method->prepare_materials specificity Specificity prepare_materials->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: General workflow for analytical method validation.

Chiral_Separation_Principle cluster_racemic Racemic Mixture cluster_chiral_env Chiral Environment cluster_diastereomeric_complexes Transient Diastereomeric Complexes cluster_separation Separation R_enantiomer (R)-enantiomer chiral_selector Chiral Selector (e.g., Chiral Stationary Phase, Cyclodextrin) R_enantiomer->chiral_selector S_enantiomer (S)-enantiomer S_enantiomer->chiral_selector complex_R (R)-Selector Complex chiral_selector->complex_R complex_S (S)-Selector Complex chiral_selector->complex_S separated_R Separated (R)-enantiomer complex_R->separated_R separated_S Separated (S)-enantiomer complex_S->separated_S

Caption: Principle of chiral separation of enantiomers.

References

A Comparative Guide to the Purification of (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the stereochemical purity of pharmaceutical intermediates is paramount. (R)-3-(methylamino)-1-phenylpropan-1-ol is a key chiral building block, and its purification to high enantiomeric excess is a critical step in the synthesis of various active pharmaceutical ingredients. This guide provides an objective comparison of three common purification techniques for this compound: Diastereomeric Salt Crystallization, Preparative Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Kinetic Resolution.

Data Summary

The following table summarizes the key performance indicators for each purification technique, offering a quantitative comparison to aid in method selection.

ParameterDiastereomeric Salt CrystallizationPreparative Chiral HPLCEnzymatic Kinetic Resolution
Typical Yield 35-45% (of the desired enantiomer)>95% (of the loaded enantiomer)~45% (theoretical max. 50%)
Enantiomeric Excess (ee) >98%>99%>99% (for the unreacted enantiomer)
Throughput High (scalable to kilograms)Low to MediumMedium
Solvent Consumption HighHighLow to Medium
Cost per Gram Low to MediumHighMedium
Primary Advantage Scalability and cost-effectivenessHigh purity and speedHigh selectivity and green chemistry

Detailed Experimental Protocols

Diastereomeric Salt Crystallization

This classical resolution technique involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts, which are then separated by fractional crystallization due to their different solubilities.

Protocol:

  • Salt Formation: Dissolve the racemic 3-(methylamino)-1-phenylpropan-1-ol in a suitable solvent such as methanol or ethanol. Add an equimolar amount of a chiral resolving agent, for example, (R,R)-tartaric acid. Stir the mixture at room temperature to allow for the formation of the diastereomeric salts.

  • Crystallization: Cool the solution slowly to induce crystallization. The less soluble diastereomeric salt, in this case, the salt of the (R)-amine with the (R,R)-tartaric acid, will precipitate out. The rate of cooling can be controlled to optimize crystal size and purity.

  • Isolation: Isolate the precipitated salt by filtration and wash with a small amount of cold solvent to remove any remaining mother liquor.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and adjust the pH to >10 with a base such as sodium hydroxide. This will deprotonate the amine, making it insoluble in water.

  • Extraction: Extract the free this compound with an organic solvent like ethyl acetate.

  • Final Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified (R)-enantiomer.

Diastereomeric_Salt_Crystallization racemate Racemic Amine salt_formation Salt Formation in Methanol racemate->salt_formation chiral_acid Chiral Acid ((R,R)-Tartaric Acid) chiral_acid->salt_formation diastereomers Diastereomeric Salts in Solution salt_formation->diastereomers crystallization Crystallization diastereomers->crystallization solid_salt (R)-Amine Salt (Solid) crystallization->solid_salt dissolved_salt (S)-Amine Salt (in Mother Liquor) crystallization->dissolved_salt filtration Filtration solid_salt->filtration dissolved_salt->filtration liberation Liberation of Free Amine (aq. NaOH) filtration->liberation extraction Extraction (Ethyl Acetate) liberation->extraction pure_R_amine Purified (R)-Amine extraction->pure_R_amine Chiral_HPLC racemate Racemic Amine in Mobile Phase injection Injection racemate->injection column Chiral HPLC Column (e.g., Chiralcel OD-H) injection->column separation Separation of Enantiomers column->separation detector Detector separation->detector fraction_R Fraction Collection ((R)-Enantiomer) detector->fraction_R fraction_S Fraction Collection ((S)-Enantiomer) detector->fraction_S evaporation_R Solvent Evaporation fraction_R->evaporation_R pure_R_amine Purified (R)-Amine evaporation_R->pure_R_amine Enzymatic_Kinetic_Resolution racemate Racemic Amine reaction Enzymatic Acylation in Toluene racemate->reaction reagents Lipase (Novozym 435) + Vinyl Acetate reagents->reaction mixture Mixture: (R)-Amine (unreacted) (S)-Acylated Amine reaction->mixture filtration Enzyme Filtration mixture->filtration separation Separation (e.g., Chromatography) filtration->separation pure_R_amine Purified (R)-Amine separation->pure_R_amine S_product (S)-Acylated Amine separation->S_product

Stereospecific Interactions of (R)- and (S)-3-(Methylamino)-1-phenylpropan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stereospecific interactions of the (R)- and (S)-enantiomers of 3-(methylamino)-1-phenylpropan-1-ol with key monoamine transporters. This compound serves as a crucial chiral intermediate in the synthesis of several widely used pharmaceuticals, including the selective norepinephrine reuptake inhibitor (SNRI) atomoxetine and the selective serotonin reuptake inhibitor (SSRI) fluoxetine.[1] The stereochemistry of this precursor is paramount, as it dictates the pharmacological activity and selectivity of the final drug product.

Comparative Analysis of Receptor Binding and Functional Inhibition

The pharmacological activity of atomoxetine, which is the (R)-enantiomer of N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, underscores the importance of the (R)-configuration for potent and selective norepinephrine reuptake inhibition.[2][3] Conversely, the development of fluoxetine, an SSRI, involves this same chiral precursor, highlighting how stereochemistry can be leveraged to achieve different pharmacological endpoints.

A structurally analogous compound, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS), has been shown to be a potent triple reuptake inhibitor, binding to human NET and SERT with high affinity.[4] This demonstrates that the 3-(methylamino)-1-phenylpropan-1-ol scaffold is a key pharmacophore for interaction with these transporters.

Table 1: Comparative Binding Affinity and Functional Inhibition of a Structurally Related Analog

CompoundTransporterBinding Affinity (Kd, nM)Functional Inhibition (Ki, nM)
(1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS)NET0.631.5
SERT2.32.1
DAT1861

Data extracted from a study on a potent triple reuptake inhibitor, demonstrating the high affinity of the core scaffold for monoamine transporters.[4]

Based on the established pharmacology of its derivatives, it is hypothesized that (R)-3-(methylamino)-1-phenylpropan-1-ol exhibits significantly higher affinity and inhibitory potency at the norepinephrine transporter (NET) compared to the (S)-enantiomer. The (S)-enantiomer, on the other hand, may exhibit a different selectivity profile, potentially favoring the serotonin transporter (SERT), as suggested by its role as a precursor for fluoxetine.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for compounds interacting with monoamine transporters is the inhibition of neurotransmitter reuptake from the synaptic cleft. By blocking the transporter protein, these inhibitors increase the extracellular concentration of neurotransmitters like norepinephrine and serotonin, thereby enhancing neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Norepinephrine/Serotonin) Release Neurotransmitter Release Vesicle->Release SynapticCleft SynapticCleft Transporter Norepinephrine (NET) or Serotonin (SERT) Transporter Transporter->Vesicle Reuptake (Blocked) Enantiomer (R)- or (S)-Enantiomer Enantiomer->Transporter Inhibition Neurotransmitter Norepinephrine or Serotonin Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signal Signal Transduction & Neuronal Response Receptor->Signal

Figure 1. Mechanism of reuptake inhibition by (R)- and (S)-3-(methylamino)-1-phenylpropan-1-ol enantiomers.

The differential interaction of the (R)- and (S)-enantiomers with NET and SERT leads to distinct downstream signaling cascades and physiological effects. Inhibition of NET primarily impacts pathways regulated by norepinephrine, which is crucial for attention, alertness, and mood. Conversely, inhibition of SERT modulates serotonergic pathways, which are heavily involved in mood, anxiety, and appetite regulation.

Experimental Protocols

The determination of binding affinities and functional inhibition of these enantiomers at monoamine transporters typically involves in vitro assays using recombinant cell lines expressing the human transporters or synaptosomal preparations from rodent brain tissue.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to NET.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare cell membranes expressing hNET Incubate Incubate membranes, radioligand, and test compound Membranes->Incubate Radioligand Prepare radioligand (e.g., [3H]nisoxetine) Radioligand->Incubate Compounds Prepare serial dilutions of (R)- and (S)-enantiomers Compounds->Incubate Filter Separate bound from free radioligand (filtration) Incubate->Filter Count Quantify bound radioactivity (scintillation counting) Filter->Count Analyze Calculate Ki values using Cheng-Prusoff equation Count->Analyze

Figure 2. Workflow for a radioligand binding assay to determine NET affinity.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human norepinephrine transporter (hNET) are prepared by homogenization and centrifugation.

  • Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl, at pH 7.4.

  • Incubation: Membranes are incubated with a fixed concentration of a selective NET radioligand (e.g., [³H]nisoxetine) and varying concentrations of the test compounds ((R)- and (S)-enantiomers).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Lysis cluster_analysis Data Analysis Cells Culture cells expressing hSERT or prepare synaptosomes Incubate Pre-incubate cells with test compound, then add radiolabeled neurotransmitter Cells->Incubate Radiolabel Prepare radiolabeled neurotransmitter (e.g., [3H]serotonin) Radiolabel->Incubate Compounds Prepare serial dilutions of (R)- and (S)-enantiomers Compounds->Incubate Terminate Terminate uptake by washing with ice-cold buffer Incubate->Terminate Lyse Lyse cells to release internalized radioactivity Terminate->Lyse Count Quantify radioactivity in cell lysate Lyse->Count Analyze Calculate IC50 values for uptake inhibition Count->Analyze

Figure 3. Workflow for a neurotransmitter uptake inhibition assay.

Detailed Methodology:

  • Cell Culture/Synaptosome Preparation: HEK293 cells expressing the human serotonin transporter (hSERT) are cultured, or synaptosomes are prepared from rodent brain tissue (e.g., striatum or cortex).

  • Pre-incubation: Cells or synaptosomes are pre-incubated with varying concentrations of the test compounds.

  • Uptake Initiation: Uptake is initiated by the addition of a fixed concentration of radiolabeled serotonin (e.g., [³H]5-HT).

  • Termination: The uptake is terminated by rapid washing with ice-cold buffer.

  • Quantification: The cells are lysed, and the amount of radioactivity taken up is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined.

Conclusion

The stereochemistry of 3-(methylamino)-1-phenylpropan-1-ol is a critical determinant of its pharmacological activity. Based on the pharmacology of its derivatives, the (R)-enantiomer is predicted to be a more potent inhibitor of the norepinephrine transporter, while the (S)-enantiomer may exhibit a different selectivity profile. Further direct comparative studies on these specific enantiomers are warranted to fully elucidate their stereospecific interactions and to guide the development of more selective and efficacious therapeutics targeting the monoamine transport system.

References

Biological efficacy comparison of (R)- and (S)-fluoxetine derived from the respective propanol enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of the enantiomers of fluoxetine, (R)-fluoxetine and (S)-fluoxetine. Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is administered as a racemic mixture. However, its stereoisomers exhibit distinct pharmacological profiles that are crucial for understanding its overall therapeutic effects and potential side effects. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes pertinent biological pathways and workflows.

Data Presentation: Quantitative Comparison of Fluoxetine Enantiomers

The biological activities of (R)- and (S)-fluoxetine have been evaluated across various targets, with the primary focus on the serotonin transporter (SERT). While the enantiomers exhibit similar potency at SERT, notable differences emerge in their interactions with other receptors and ion channels.

TargetParameter(R)-Fluoxetine(S)-FluoxetineReference
Serotonin Transporter (SERT) Kd (nM)5.2 ± 0.94.4 ± 0.4[1]
Ki (nM)1.4Not specified[2]
5-HT1C Receptor Inhibition of 3H-mesulergine binding23-fold more potent than (S)-enantiomer-[3]
5-HT2C Receptor Ki (nmol/L)64Not specified
Neuronal Ca2+ Channels % Inhibition of Ba2+ current (at 5 µM)28 ± 3%18 ± 2%[4]
Cardiac Ca2+ Channels % Block of peak Ca2+ current (at 3 µM)49.1 ± 2.2%56.3 ± 2.2%[4]
Cardiac Ca2+ Channels % Block of peak Ca2+ current (at 10 µM)84.5 ± 3.1%95.5 ± 0.9%[4]
T-Type Ca2+ Channels (Cav3.1) IC50 (µM)14 (racemic)14 (racemic)[5][6]
T-Type Ca2+ Channels (Cav3.2) IC50 (µM)16 (racemic)16 (racemic)[5][6]
T-Type Ca2+ Channels (Cav3.3) IC50 (µM)30 (racemic)30 (racemic)[5][6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine the biological efficacy of fluoxetine enantiomers.

In Vitro Serotonin Reuptake Inhibition Assay Using Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into presynaptic nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

  • Euthanize rats via CO2 narcosis and isolate the brain tissue (e.g., caudate putamen for SERT-rich region).[9]

  • Homogenize the tissue in an ice-cold buffer containing 0.32 M sucrose and 4 mM HEPES (pH 7.4), supplemented with protease inhibitors.[10]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove large debris.[11]

  • Carefully layer the resulting supernatant onto a sucrose gradient (e.g., 1.2 M sucrose) and centrifuge at high speed (e.g., 160,000 x g for 15 minutes).[10]

  • The synaptosomes will be located at the interface of the sucrose layers.[10]

  • Collect the synaptosome layer, dilute with an appropriate buffer, and pellet by centrifugation.[10]

  • Resuspend the synaptosome pellet in a suitable assay buffer (e.g., Krebs-phosphate buffer).[9]

2. Uptake Inhibition Assay:

  • Prepare assay tubes containing the test compounds ((R)-fluoxetine, (S)-fluoxetine, or reference compounds) at various concentrations.

  • Add a known concentration of [3H]serotonin to each tube.[9]

  • To ensure selectivity for SERT, other transporter inhibitors (e.g., for dopamine and norepinephrine transporters) can be added.[9]

  • Initiate the uptake reaction by adding the synaptosome suspension to the assay tubes.[9]

  • Incubate the mixture at 37°C for a defined period (e.g., 15-60 minutes).[12]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).[9]

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.[9]

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration compared to a control (no inhibitor).

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific serotonin uptake) by fitting the data to a dose-response curve.

Radioligand Binding Assay for 5-HT Receptors

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

1. Membrane Preparation:

  • Prepare cell membranes from tissues or cultured cells expressing the target 5-HT receptor subtype.

  • Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

2. Binding Assay:

  • In a 96-well plate, combine the prepared membranes, a specific radioligand (e.g., [3H]-mesulergine for 5-HT1C receptors), and varying concentrations of the unlabeled test compounds ((R)- or (S)-fluoxetine).

  • Incubate the mixture for a specific time (e.g., 60 minutes at room temperature) to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Determine the non-specific binding in the presence of a high concentration of an unlabeled reference ligand.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Calculate the percentage of inhibition of specific binding by the test compounds.

  • Determine the IC50 value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Technique for Ion Channel Inhibition

This electrophysiological technique measures the effect of compounds on ion channel activity in living cells.

1. Cell Preparation:

  • Use isolated cells (e.g., pyramidal neurons or ventricular cardiomyocytes) or cultured cells expressing the ion channel of interest.[4]

  • Place the cells in a recording chamber on the stage of an inverted microscope.

2. Patch-Clamp Recording:

  • Fabricate micropipettes from borosilicate glass and fill them with an appropriate intracellular solution.

  • Under microscopic guidance, form a high-resistance (giga-ohm) seal between the micropipette tip and the cell membrane.

  • Rupture the cell membrane patch under the pipette to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the total current across the cell membrane.

  • Apply voltage protocols to elicit specific ion channel currents (e.g., ramp depolarizations for Ca2+ currents).[4]

3. Drug Application:

  • Perfuse the recording chamber with an extracellular solution containing known concentrations of the test compounds ((R)- or (S)-fluoxetine).

  • Record the ion channel currents before, during, and after drug application.

4. Data Analysis:

  • Measure the peak amplitude of the ion channel currents in the absence and presence of the test compounds.

  • Calculate the percentage of inhibition of the current at different drug concentrations.

  • Determine the IC50 or Kd value from the concentration-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for comparing the biological efficacy of fluoxetine enantiomers.

experimental_workflow cluster_synthesis Chiral Synthesis cluster_assays Biological Efficacy Assays cluster_data Data Analysis & Comparison propanol_R (R)-Propanol Derivative fluoxetine_R (R)-Fluoxetine propanol_R->fluoxetine_R propanol_S (S)-Propanol Derivative fluoxetine_S (S)-Fluoxetine propanol_S->fluoxetine_S sert_assay SERT Inhibition Assay fluoxetine_R->sert_assay receptor_binding Receptor Binding Assays (5-HT1C, 5-HT2C, etc.) fluoxetine_R->receptor_binding ion_channel Ion Channel Assays (Ca2+, etc.) fluoxetine_R->ion_channel fluoxetine_S->sert_assay fluoxetine_S->receptor_binding fluoxetine_S->ion_channel ic50_ki IC50 / Ki / Kd Determination sert_assay->ic50_ki receptor_binding->ic50_ki ion_channel->ic50_ki efficacy_comparison Comparative Efficacy Profile ic50_ki->efficacy_comparison

Caption: Experimental workflow for comparing (R)- and (S)-fluoxetine efficacy.

serotonin_reuptake_inhibition serotonin Serotonin (5-HT) sert SERT serotonin->sert Binds to receptors 5-HT Receptors serotonin->receptors Binds to presynaptic Presynaptic Neuron presynaptic->serotonin Releases reuptake 5-HT Reuptake sert->reuptake fluoxetine (R/S)-Fluoxetine fluoxetine->sert Blocks inhibition Inhibition synaptic_cleft Synaptic Cleft postsynaptic Postsynaptic Neuron signal Signal Transduction receptors->signal

Caption: Mechanism of serotonin reuptake inhibition by fluoxetine.

Gq_signaling_pathway ligand (R)-Fluoxetine > (S)-Fluoxetine receptor 5-HT2C Receptor ligand->receptor Activates g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ Release er->ca2 cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

Caption: 5-HT2C receptor Gq-coupled signaling pathway.

References

Safety Operating Guide

Personal protective equipment for handling (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for (R)-3-(methylamino)-1-phenylpropan-1-ol, a compound that requires careful management in a laboratory setting. Adherence to these procedures is critical for personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and can cause skin and eye irritation[1][2]. Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationStandard
Eye and Face Protection Chemical safety goggles or face shieldOSHA 29 CFR 1910.133 or European Standard EN166[3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothingInspect gloves prior to use[6]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if exposure limits are exceeded or if irritation is experienced[3]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of the laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area. Both local exhaust and general room ventilation are typically required[1].

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[4][5].

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Dispensing: Avoid generating dust or aerosols.

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling[3]. Do not eat, drink, or smoke in the handling area[3]. Contaminated clothing should be removed and washed before reuse[4].

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[4].

  • Keep away from incompatible substances such as strong oxidizing agents[5].

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup handle_dispense Dispense Compound prep_setup->handle_dispense Proceed to Handling handle_experiment Perform Experimental Procedure handle_dispense->handle_experiment post_decontaminate Decontaminate Work Area handle_experiment->post_decontaminate Complete Experiment post_wash Wash Hands and Exposed Skin post_decontaminate->post_wash storage Store in Tightly Closed Container post_wash->storage Store or Dispose disposal Dispose of Waste

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Handling:

  • Contaminated Materials: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal[4][5].

  • Unused Product: Do not mix with other waste. Leave chemicals in their original containers if possible.

Disposal Procedure:

  • Consult Regulations: Waste material must be disposed of in accordance with national and local regulations.

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material[6].

  • Container Disposal: Handle uncleaned containers as you would the product itself.

By adhering to these safety protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.